molecular formula C8H6N4 B1291503 3-Amino-1H-indazole-6-carbonitrile CAS No. 267413-32-1

3-Amino-1H-indazole-6-carbonitrile

Cat. No.: B1291503
CAS No.: 267413-32-1
M. Wt: 158.16 g/mol
InChI Key: ZTOXODDIVDMDIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1H-indazole-6-carbonitrile is a useful research compound. Its molecular formula is C8H6N4 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1H-indazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-4-5-1-2-6-7(3-5)11-12-8(6)10/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOXODDIVDMDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626948
Record name 3-Amino-1H-indazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267413-32-1
Record name 3-Amino-1H-indazole-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=267413-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1H-indazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Amino-1H-indazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 3-Amino-1H-indazole-6-carbonitrile (CAS No: 267413-32-1). While this compound is of interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery, it is important to note that its chemical, physical, and toxicological properties have not been thoroughly investigated. This document consolidates the available data, highlights existing knowledge gaps, and provides context through data from structurally related compounds and general synthetic methodologies. All quantitative data is presented in structured tables for clarity, and a representative synthetic pathway is visualized.

Chemical and Physical Properties

Currently, detailed experimental data for the physical properties of this compound, such as its melting point, boiling point, and solubility, are not publicly available. A material safety data sheet (MSDS) for the compound explicitly states these properties as "Not available"[1]. However, fundamental molecular identifiers have been established.

Table 1: General Chemical Properties

PropertyValueSource(s)
CAS Number 267413-32-1[1][2][3][4]
Molecular Formula C8H6N4[1][2][3]
Molecular Weight 158.16 g/mol [1][2][3]
IUPAC Name This compound[3]
SMILES N#CC1=CC=C2C(=C1)N/N=C\2N[3]

Spectral Data

Comprehensive spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has not been found in the public domain. To provide a relevant spectroscopic context, the following table summarizes the data for a structurally similar compound, 3-Phenyl-1H-indazole-6-carbonitrile . It is crucial to note that these values are for a related molecule and should be used for reference purposes only.

Table 2: Spectral Data for the Related Compound 3-Phenyl-1H-indazole-6-carbonitrile

Spectrum TypeDataSource
¹H NMR (400 MHz, CDCl₃) δ 11.20 (br, 1H), 8.12 (d, J = 8.4 Hz, 1H), 7.94 (d, J = 7.2 Hz, 2H), 7.70 (s, 1H), 7.59-7.49 (m, 3H), 7.45 (d, J = 8.4 Hz, 1H)[5]
¹³C NMR (100 MHz, CDCl₃) δ 146.51, 140.26, 132.22, 129.17, 128.97, 127.72, 123.57, 123.07, 122.53, 119.08, 115.50, 110.18[5]
IR (film) 697, 748, 816, 987, 1472, 1705 cm⁻¹[5]
Mass Spec (LRMS, EI, m/z) 219 (M+, 100), 192 (19), 164 (13), 77 (19), 51 (15)[5]
Mass Spec (HRMS, ESI, m/z) calcd for C₁₄H₁₀N₃ [M+H]⁺ 220.0869, found 220.0872[5]

Experimental Protocols

General Synthetic Approach for 3-Aminoindazoles

General Protocol: A solution of the corresponding ortho-fluorobenzonitrile derivative and hydrazine hydrate in a suitable solvent, such as butanol, is heated under reflux. The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard procedures such as crystallization or column chromatography.

Another relevant synthetic strategy is the copper-catalyzed coupling reaction of 2-halobenzonitriles with hydrazine carboxylic esters, which proceeds through a cascade coupling-condensation process to yield substituted 3-aminoindazoles.[7]

General Analytical Methods

The characterization of indazole derivatives typically involves a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Melting Point Analysis: To assess purity.

  • Chromatography (TLC, HPLC, GC): To monitor reaction progress and assess purity.

Reactivity and Stability

The MSDS for this compound indicates that the compound is stable under recommended storage conditions.[1] It is advised to avoid moisture. Incompatible materials include acids, acid chlorides, acid anhydrides, and oxidizing agents.[1] Hazardous decomposition products upon combustion may include carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[1]

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. The broader class of indazole derivatives, however, is well-documented for a wide range of pharmacological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[6][8][9][10] Many indazole-containing compounds have been investigated as kinase inhibitors in drug discovery programs.[10]

Visualizations

As no specific signaling pathways involving this compound have been identified, the following diagram illustrates a generalized synthetic workflow for the preparation of 3-aminoindazoles from ortho-halobenzonitriles, a common and relevant synthetic strategy.

Synthesis_Workflow General Synthesis of 3-Aminoindazoles A Start: 2-Halobenzonitrile Derivative C Reaction Step: Heat under Reflux A->C B Reactants: Hydrazine Derivative Solvent (e.g., Butanol) (Optional: Catalyst) B->C D Work-up: Cooling Extraction/Filtration C->D E Purification: Crystallization or Column Chromatography D->E F Characterization: NMR, MS, IR, MP E->F G Final Product: 3-Amino-1H-indazole Derivative E->G

Caption: Generalized workflow for the synthesis of 3-aminoindazoles.

Conclusion

This compound is a chemical entity with established basic identifiers but lacks a comprehensive public profile of its chemical and physical properties. This guide has summarized the available information and highlighted the significant data gaps that present opportunities for future research. The provided information on related compounds and general synthetic methods serves as a valuable resource for scientists working with this and similar molecules. Further investigation is required to fully characterize its properties and explore its potential biological activities.

References

Technical Guide: 3-Amino-1H-indazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 267413-32-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1H-indazole-6-carbonitrile is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry. Its rigid bicyclic structure, featuring a pyrazole ring fused to a benzene ring, makes it an important scaffold for the development of therapeutic agents. The 3-aminoindazole moiety, in particular, is recognized as an effective hinge-binding fragment in kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in the development of kinase inhibitors targeting key oncogenic drivers.

Physicochemical and Spectral Data

While extensive experimental data for this specific compound is not widely published, the following tables summarize available and predicted information critical for its handling and characterization.[1]

PropertyValue
CAS Number 267413-32-1
Molecular Formula C₈H₆N₄
Molecular Weight 158.16 g/mol
Appearance Not available (likely a solid)
Solubility Not available
Melting Point Not available
Boiling Point Not available

Synthesis

The synthesis of 3-amino-1H-indazoles is often achieved through the reaction of an ortho-fluorobenzonitrile derivative with hydrazine.[2][3] This method provides a direct and efficient route to the indazole core.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general synthesis of 3-amino-1H-indazoles from ortho-fluorobenzonitriles.

Materials:

  • 4-Fluoro-3-cyanobenzonitrile (or an equivalent ortho-fluorobenzonitrile precursor to the target compound)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Butanol (or another suitable high-boiling point solvent)

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the starting material, 4-fluoro-3-cyanobenzonitrile, in butanol.

  • Add an excess of hydrazine monohydrate to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Partition the resulting residue between ethyl acetate and water.

  • Separate the organic layer, and wash it with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine all organic layers and dry them over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Role in Drug Discovery: A Scaffold for Kinase Inhibitors

The 3-amino-1H-indazole scaffold is a privileged structure in the design of type II kinase inhibitors. These inhibitors target the "DFG-out" inactive conformation of the kinase, leading to high selectivity and potency. Derivatives of this compound have been investigated as inhibitors of several key kinases implicated in cancer, including FLT3, PDGFRα, and c-Kit.

Target Kinases and Therapeutic Relevance
  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[4] Inhibitors targeting FLT3 are therefore of significant therapeutic interest.

  • Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): Aberrant PDGFRα signaling is implicated in the pathogenesis of various solid tumors, including gastrointestinal stromal tumors (GISTs).[5]

  • c-Kit: This receptor tyrosine kinase is another critical driver of GISTs and is also involved in the development of mastocytosis and certain types of melanoma.[6]

Signaling Pathway

The following diagram illustrates a simplified representation of the FLT3 signaling pathway, which is a key target for inhibitors derived from the this compound scaffold. In normal physiology, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces its dimerization and autophosphorylation, leading to the activation of downstream signaling cascades such as the RAS/MEK/ERK and PI3K/Akt pathways, which promote cell proliferation and survival.[2][7] In diseases like AML, mutations can lead to constitutive, ligand-independent activation of FLT3 and its downstream pathways.[2][4]

FLT3_Signaling_Pathway FL FLT3 Ligand (FL) FLT3 FLT3 Receptor FL->FLT3 Dimerization Dimerization & Autophosphorylation FLT3->Dimerization Inhibitor This compound Derivative Inhibitor->Dimerization Inhibits RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis

FLT3 Signaling Pathway and Point of Inhibition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of biologically active molecules, particularly kinase inhibitors. Its utility in targeting key oncogenic pathways such as those driven by FLT3, PDGFRα, and c-Kit underscores its importance in modern drug discovery and development. Further research into the synthesis of novel derivatives and their biological evaluation will continue to be a promising avenue for the development of new therapeutics.

References

A Comprehensive Technical Guide to 3-Amino-1H-indazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the molecular structure, physicochemical properties, and potential applications of 3-Amino-1H-indazole-6-carbonitrile. The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2][3][4] Derivatives of indazole are integral to numerous synthetic compounds demonstrating anti-inflammatory, antibacterial, and antitumor effects.[1][3] The strategic placement of an amino group at the 3-position and a carbonitrile moiety at the 6-position of the indazole ring suggests that this compound is a valuable building block for the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic aromatic compound consisting of a benzene ring fused to a pyrazole ring. Its chemical identity is well-defined by its molecular formula and CAS number.

Below is the two-dimensional chemical structure of this compound, rendered with standard atom numbering for the indazole ring system.

Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compoundN/A
CAS Number 267413-32-1[5][6][7]
Molecular Formula C₈H₆N₄[5][7]
Molecular Weight 158.16 g/mol [5][6][7]
Monoisotopic Mass 158.05925 Da[8]

Spectroscopic Characterization Data

While specific, experimentally-derived spectra for this compound are not widely published, the following tables provide predicted data based on the analysis of structurally similar indazole derivatives.[9][10] These values serve as a reference for researchers performing characterization studies.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (Indazole, H1)~12.0 - 13.0br sN/A
H4~7.8 - 8.0dJ ≈ 8.5
H5~7.3 - 7.5ddJ ≈ 8.5, 1.5
H7~8.1 - 8.3sN/A
NH₂ (Amino, C3)~5.5 - 6.5br sN/A

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Carbon PositionPredicted Chemical Shift (δ, ppm)
C3~145 - 150
C3a~120 - 125
C4~122 - 127
C5~120 - 125
C6~105 - 110
C7~115 - 120
C7a~140 - 145
CN (Cyano)~118 - 122

Table 4: Predicted Infrared (IR) Spectroscopy Data

Functional GroupPredicted Wavenumber (cm⁻¹)Description
N-H Stretch (Amine & Indazole)3450 - 3200Broad, multiple peaks
C-H Stretch (Aromatic)3100 - 3000Sharp peaks
C≡N Stretch (Nitrile)2230 - 2210Strong, sharp peak
C=C / C=N Stretch (Aromatic)1650 - 1450Multiple peaks

Table 5: Predicted High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/z
[M]⁺158.0587
[M+H]⁺159.0665

Synthesis and Experimental Protocols

The synthesis of 3-aminoindazoles can be achieved through various methods, with a common approach involving the reaction of ortho-halobenzonitriles with hydrazine.[1][11] A plausible route to this compound starts from 2-fluoro-5-cyanobenzaldehyde.

synthesis_workflow start 2-Fluoro-5-cyanobenzaldehyde intermediate1 N'-[(E)-(2-fluoro-5-cyanophenyl)methylidene]hydrazine-1-carbothioamide start->intermediate1 Step 1 intermediate2 2-Fluoro-5-cyanobenzonitrile intermediate1->intermediate2 Step 2 product This compound intermediate2->product Step 3 reagent1 Thiosemicarbazide (NH₂NHCSNH₂) reagent1->intermediate1 reagent2 Base (e.g., K₂CO₃) Heat reagent2->intermediate2 reagent3 Hydrazine Hydrate (N₂H₄·H₂O) reagent3->product

Proposed workflow for the synthesis of the target molecule.

Step 1: Synthesis of N'-[(E)-(2-fluoro-5-cyanophenyl)methylidene]hydrazine-1-carbothioamide

  • Dissolve 2-fluoro-5-cyanobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add thiosemicarbazide (1.1 eq) to the solution.

  • Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the thiosemicarbazone intermediate.

Step 2: Synthesis of 2-Fluoro-5-cyanobenzonitrile

  • Suspend the intermediate from Step 1 in a suitable solvent like pyridine or DMF.

  • Add a dehydrating agent or a base such as potassium carbonate.

  • Heat the mixture to reflux for 8-12 hours until the starting material is consumed (monitored by TLC).

  • Cool the mixture, pour it into ice-water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-fluoro-5-cyanobenzonitrile.

Step 3: Synthesis of this compound

  • A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence.[11] An alternative approach utilizes an SNAr reaction of hydrazine with o-fluorobenzonitriles.[11]

  • To a solution of 2-fluoro-5-cyanobenzonitrile (1.0 eq) in a high-boiling point solvent such as n-butanol or DMF, add hydrazine hydrate (3.0-5.0 eq).

  • Heat the reaction mixture to reflux (120-150 °C) for 12-24 hours.

  • Monitor the cyclization reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and pour it into water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system like ethanol/water.

  • Characterization: The structure and purity of the final compound should be confirmed using the following techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and identify proton and carbon environments.

    • FT-IR: To identify characteristic functional groups (NH₂, C≡N).

    • HRMS: To confirm the exact mass and molecular formula.

    • Melting Point: To assess the purity of the crystalline solid.

Biological Significance and Potential Applications

The indazole core is a "privileged scaffold" in medicinal chemistry, with derivatives showing a wide spectrum of biological activities.[1] Many indazole-containing compounds have been investigated as anticancer agents, often functioning as kinase inhibitors.[2][3]

The 3-aminoindazole moiety, in particular, is a key pharmacophore in several potent inhibitors of protein kinases, such as Fibroblast Growth Factor Receptor (FGFR) and Bcr-Abl kinase.[3][12] The amino group at the C3 position often acts as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of the target kinase. The carbonitrile group at the C6 position can serve as a hydrogen bond acceptor and can be used as a handle for further chemical modification to improve potency, selectivity, and pharmacokinetic properties.

Given its structural features, this compound is a promising candidate for:

  • Scaffold for Kinase Inhibitors: Serving as a starting point for the development of inhibitors targeting various kinases involved in cancer cell proliferation and angiogenesis.

  • Fragment-Based Drug Discovery: Use as a fragment in screening campaigns against various biological targets.

  • Antiviral and Antibacterial Agents: The indazole nucleus has also been associated with antiviral and antibacterial activities, warranting investigation in these areas.[1][12]

signaling_pathway cluster_membrane Cell Membrane receptor_node receptor_node inhibitor_node inhibitor_node pathway_node pathway_node response_node response_node inhibition_edge inhibition_edge Receptor Receptor Tyrosine Kinase (RTK) P1 Dimerization & Autophosphorylation Receptor->P1 Activates Ligand Growth Factor Ligand->Receptor Binds Inhibitor 3-Amino-1H-indazole -6-carbonitrile (Potential Inhibitor) Inhibitor->P1 Inhibits ATP Binding P2 Downstream Signaling (e.g., RAS/MAPK) P1->P2 P3 Cellular Response P2->P3 Leads to

Representative kinase signaling pathway inhibited by indazoles.

Conclusion

This compound is a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its molecular structure, featuring key pharmacophoric elements, makes it an attractive scaffold for designing targeted therapies, particularly kinase inhibitors. This guide provides a foundational understanding of its structure, predicted spectroscopic properties, a viable synthetic approach, and its potential biological relevance, serving as a valuable resource for researchers in the field. Further experimental validation of the data presented herein will be crucial for unlocking the full therapeutic potential of this promising molecule.

References

An In-depth Technical Guide to the Synthesis of 3-Amino-1H-indazole-6-carbonitrile from Aminobenzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route to 3-Amino-1H-indazole-6-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The synthesis originates from readily available substituted aminobenzonitriles, focusing on a robust and scalable methodology. This document details the experimental protocol, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to support research and development efforts.

Introduction

3-Aminoindazoles are recognized as privileged structures in drug discovery, appearing in a multitude of biologically active compounds. Their ability to act as bioisosteres of purine bases makes them valuable pharmacophores. The 6-carbonitrile substituent, in particular, offers a versatile chemical handle for further molecular elaboration, making this compound a significant intermediate in the synthesis of targeted therapeutics. This guide focuses on a prevalent and efficient synthetic strategy: the cyclization of a substituted 2-halobenzonitrile with hydrazine.

Synthetic Pathway Overview

The most direct and widely utilized synthesis of this compound from a benzonitrile precursor involves the reaction of 2-fluoro-5-cyanobenzonitrile with hydrazine hydrate. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) of the activated fluorine atom by hydrazine, followed by an intramolecular cyclization to form the indazole ring.

Synthetic_Pathway start 2-Fluoro-5-cyanobenzonitrile reagent + Hydrazine Hydrate intermediate Hydrazinyl Intermediate (transient) start->intermediate SNAr product This compound intermediate->product Intramolecular Cyclization Experimental_Workflow start Dissolve 2-fluoro-5-cyanobenzonitrile in Ethanol add_hydrazine Add Hydrazine Monohydrate start->add_hydrazine reflux Heat to Reflux (70-80°C) for 12-16h add_hydrazine->reflux concentrate Concentrate in vacuo reflux->concentrate partition Partition between EtOAc and H₂O concentrate->partition extract Extract Aqueous Layer with EtOAc partition->extract combine_wash Combine Organic Layers and Wash extract->combine_wash dry Dry over MgSO₄/Na₂SO₄ combine_wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify by Recrystallization or Chromatography filter_concentrate->purify product This compound purify->product

Spectroscopic and Structural Elucidation of 3-Amino-1H-indazole-6-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1H-indazole-6-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore found in numerous biologically active molecules. The presence of an amino group at the 3-position and a nitrile group at the 6-position offers versatile points for further chemical modification, making it a valuable building block for the synthesis of compound libraries for screening and lead optimization. This technical guide provides a detailed overview of the spectroscopic data (NMR, IR, MS) for this compound, along with experimental protocols for its characterization.

While a complete set of publicly available experimental spectra for this compound (CAS No: 267413-32-1) is not readily found in the literature, this guide presents predicted data based on the analysis of structurally related compounds. These predictions offer a robust framework for the identification and characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of substituted indazoles and the fundamental principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~12.0 - 13.0br s1HN1-HThe N-H proton of the indazole ring is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and hydrogen bonding capabilities.
~7.8 - 8.0d1HH-7The proton at position 7 is deshielded by the adjacent nitrogen atom and the fused ring system, appearing as a doublet.
~7.6 - 7.7s1HH-5The proton at position 5 is expected to be a singlet or a narrow doublet due to minimal coupling with adjacent protons.
~7.2 - 7.4d1HH-4The proton at position 4 will appear as a doublet, coupled to the H-5 proton.
~5.5 - 6.5br s2H-NH₂The protons of the amino group at the 3-position are expected to be a broad singlet, the chemical shift of which can be highly dependent on concentration and solvent.
Table 2: Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

Chemical Shift (δ, ppm)AssignmentRationale
~150 - 155C3The carbon bearing the amino group is expected to be significantly deshielded.
~140 - 145C7aThe bridgehead carbon is expected in the aromatic region.
~125 - 130C5Aromatic carbon.
~120 - 125C7Aromatic carbon.
~118 - 122-C≡NThe nitrile carbon is expected in this region.
~115 - 120C3aThe other bridgehead carbon.
~110 - 115C4Aromatic carbon.
~100 - 105C6The carbon bearing the nitrile group is expected to be relatively upfield for an aromatic carbon.
Table 3: Predicted Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹)IntensityAssignmentFunctional Group
3400 - 3200Medium-Strong, BroadN-H stretchAmino (-NH₂) and Indazole (N-H)
2230 - 2210StrongC≡N stretchNitrile (-C≡N)
1650 - 1600MediumN-H bendAmino (-NH₂)
1600 - 1450Medium-StrongC=C stretchAromatic Ring
1300 - 1000MediumC-N stretchAmino (-NH₂) and Indazole Ring
900 - 650Medium-StrongC-H bendAromatic Ring
Table 4: Predicted Mass Spectrometry (MS) Data
m/zIonRationale
158.06[M]⁺Molecular ion peak corresponding to the exact mass of C₈H₆N₄.
131.05[M - HCN]⁺Loss of hydrogen cyanide from the nitrile group.
104.04[M - 2HCN]⁺Subsequent loss of another molecule of HCN.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for this compound, based on standard laboratory practices for similar compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition : Record the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence is used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Record the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence is used with a spectral width of approximately 220 ppm. A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C and longer relaxation times.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts relative to TMS (0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation : Prepare a solid sample using either the KBr pellet method or Attenuated Total Reflectance (ATR).

    • KBr Pellet : Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR : Place a small amount of the solid sample directly onto the ATR crystal.

  • IR Spectrum Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Mass Spectrum Acquisition : Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum in positive ion mode. For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer is recommended to determine the exact mass and elemental composition.

  • Data Analysis : Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern to confirm the molecular structure.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation start Starting Materials (e.g., 2-Fluoro-5-cyanobenzonitrile & Hydrazine Hydrate) reaction Chemical Reaction (e.g., Cyclization) start->reaction workup Work-up & Purification (e.g., Extraction, Chromatography) reaction->workup product Isolated Product: This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (HRMS) product->ms structure Structural Elucidation & Purity Assessment nmr->structure ir->structure ms->structure logical_relationship molecule This compound (C₈H₆N₄) nmr NMR Spectroscopy (¹H, ¹³C) molecule->nmr ir IR Spectroscopy molecule->ir ms Mass Spectrometry molecule->ms nmr_info Provides information on the carbon-hydrogen framework, connectivity, and chemical environment of atoms. nmr->nmr_info ir_info Identifies the functional groups present in the molecule (-NH₂, -C≡N, N-H, Aromatic C=C). ir->ir_info ms_info Determines the molecular weight and elemental formula. Provides information on fragmentation patterns. ms->ms_info

References

The Enduring Scaffold: A Technical Guide to the Discovery and History of 3-Aminoindazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminoindazole scaffold, a privileged heterocyclic motif, has carved a significant niche in medicinal chemistry, evolving from its initial discovery in the late 19th century to its current status as a cornerstone of targeted cancer therapies. This technical guide provides an in-depth exploration of the discovery, history, and key developmental milestones of 3-aminoindazole compounds. It details the seminal synthetic methodologies, summarizes critical quantitative data for prominent drug candidates, and elucidates the signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration and application of this versatile chemical scaffold.

A Historical Perspective: From Aniline Dyes to Kinase Inhibitors

A significant turning point in the history of 3-aminoindazoles came with the recognition of their therapeutic potential. Early patents from the mid-20th century began to explore derivatives for various medicinal applications. For instance, a 1964 patent described 3-aminoindazole derivatives with activity on the central nervous system, proposing their use as muscle relaxants, analgesics, antipyretics, and tranquilizers.

However, the true renaissance of the 3-aminoindazole scaffold arrived with the advent of targeted cancer therapy. In the early 2000s, researchers discovered that the 3-aminoindazole core could serve as an effective "hinge-binding" template for small molecule kinase inhibitors. This structural insight unlocked a new era of drug discovery, leading to the development of highly potent and selective inhibitors of various protein kinases implicated in cancer.

The Modern Era: Potent Kinase Inhibitors

The versatility of the 3-aminoindazole scaffold is exemplified by the successful development of several targeted anticancer agents. These compounds have demonstrated remarkable efficacy in preclinical and clinical settings, targeting a range of kinases that drive tumor growth and proliferation.

AKE-72: A Pan-BCR-ABL Inhibitor

Chronic Myeloid Leukemia (CML) is driven by the constitutively active BCR-ABL fusion protein. AKE-72, a diarylamide 3-aminoindazole, emerged as a potent pan-BCR-ABL inhibitor, demonstrating activity against the wild-type protein and various clinically relevant mutants, including the notoriously resistant T315I "gatekeeper" mutation.

ABT-869 (Linifanib): A Multitargeted Receptor Tyrosine Kinase Inhibitor

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. ABT-869, also known as Linifanib, is a potent inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families, key drivers of angiogenesis. Its development highlighted the potential of 3-aminoindazoles to target multiple receptor tyrosine kinases (RTKs) simultaneously.

Entrectinib: A Pan-TRK, ROS1, and ALK Inhibitor

Entrectinib represents a paradigm of tumor-agnostic therapy, targeting specific genetic alterations (NTRK, ROS1, and ALK gene fusions) regardless of the cancer's tissue of origin. This potent 3-aminoindazole-based inhibitor has shown significant clinical activity in a wide range of solid tumors harboring these fusions.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of key 3-aminoindazole-based compounds against their target kinases.

Table 1: Inhibitory Activity of AKE-72 against BCR-ABL and its Mutants

TargetIC50 (nM)
BCR-ABL (Wild-Type)< 0.5[4][5]
BCR-ABL (T315I)9[4][5]
BCR-ABL (E255K)8.98[4]
BCR-ABL (F317L)3.12[4]
BCR-ABL (H396P)< 1.0[4]
BCR-ABL (Q252H)3.88[4]

Table 2: Inhibitory Activity of ABT-869 (Linifanib) against Receptor Tyrosine Kinases

TargetIC50 (nM)
KDR (VEGFR2)4[6][7]
FLT1 (VEGFR1)3[6]
PDGFRβ66[6]
FLT34[6]
CSF-1R7[7]
Kit14[8]

Table 3: Inhibitory Activity of Entrectinib against TRK, ROS1, and ALK Kinases

TargetIC50 (nM)
TRKA1[9]
TRKB3[9]
TRKC5[9]
ROS17[9]
ALK12[10]

Key Signaling Pathways

The therapeutic efficacy of 3-aminoindazole-based kinase inhibitors stems from their ability to block the aberrant signaling cascades that drive cancer cell proliferation, survival, and angiogenesis.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that activates multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell growth and inhibition of apoptosis in CML.

BCR_ABL_Signaling BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation AKE72 AKE-72 AKE72->BCR_ABL

BCR-ABL Signaling Pathway Inhibition by AKE-72
VEGFR and PDGFR Signaling Pathways

VEGF and PDGF are potent signaling molecules that bind to their respective receptor tyrosine kinases on the surface of endothelial cells, activating downstream pathways like the PLCγ and PI3K/AKT pathways to promote angiogenesis.

VEGFR_PDGFR_Signaling cluster_ligands Ligands cluster_receptors Receptors VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR->PI3K RAS_MAPK RAS/MAPK Pathway PDGFR->RAS_MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Permeability) PLCg->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis RAS_MAPK->Angiogenesis ABT869 ABT-869 (Linifanib) ABT869->VEGFR ABT869->PDGFR

VEGFR/PDGFR Signaling Inhibition by ABT-869
ALK, ROS1, and Pan-TRK Signaling Pathways

Gene fusions involving ALK, ROS1, and NTRK (encoding TRK proteins) lead to the constitutive activation of these kinases, which in turn activate downstream signaling cascades, including the PI3K/AKT, MAPK, and JAK/STAT pathways, promoting tumorigenesis.

FUSION_KINASE_Signaling cluster_fusions Oncogenic Fusions ALK ALK Fusion PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT MAPK MAPK Pathway ALK->MAPK JAK_STAT JAK/STAT Pathway ALK->JAK_STAT ROS1 ROS1 Fusion ROS1->PI3K_AKT ROS1->MAPK ROS1->JAK_STAT TRK NTRK Fusion (TRKA/B/C) TRK->PI3K_AKT TRK->MAPK Tumor_Growth Tumor Growth & Survival PI3K_AKT->Tumor_Growth MAPK->Tumor_Growth JAK_STAT->Tumor_Growth Entrectinib Entrectinib Entrectinib->ALK Entrectinib->ROS1 Entrectinib->TRK General_Synthesis Start o-Fluorobenzonitrile Derivative Product 3-Aminoindazole Derivative Start->Product Reflux in Solvent (e.g., n-Butanol) Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Product

References

The Biological Significance of the 3-Aminoindazole Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 3-aminoindazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of biologically active compounds. This technical guide provides an in-depth overview of the biological significance of this core, with a focus on its role in kinase inhibition, anticancer, and antimicrobial applications. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and workflows are presented to support researchers, scientists, and drug development professionals in their pursuit of novel therapeutics based on this promising scaffold.

Kinase Inhibition: A Dominant Therapeutic Application

The 3-aminoindazole moiety is widely recognized for its ability to act as a hinge-binding motif in a multitude of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.[1] This has led to the development of numerous potent and selective kinase inhibitors.

Multi-Kinase and Selective Inhibitors

Derivatives of 3-aminoindazole have been successfully developed to target a range of kinases. For instance, Entrectinib is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), c-ros oncogene 1 (ROS1), and pan-Tropomyosin Receptor Kinases (pan-TRKs). Other derivatives have shown significant inhibitory activity against Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), FMS-like Tyrosine Kinase 3 (FLT3), and c-Kit.[1][2]

The following table summarizes the in vitro inhibitory activity of selected 3-aminoindazole derivatives against various kinases.

Compound/DerivativeTarget Kinase(s)IC50 (nM)Reference(s)
EntrectinibALK, ROS1, TRKA/B/C-[2]
ABT-869KDR (VEGFR2), FLT3, c-Kit, PDGFRβ-Not Specified
Compound 6o --[3]
W24PI3K/AKT/mTOR pathwaySub-micromolar to low micromolar[1]
Danusertib (PHA-739358)Aurora A, Aurora B, Aurora C13, 79, 61[4]
AT9283Aurora A, Aurora B, JAK2, JAK33, 3, 1.2, 1.1[4]
BI 847325Aurora A, Aurora B, Aurora C25, 3, 15[4]
DinaciclibCDK1, CDK2, CDK5, CDK93, 1, 1, 4[5]
SU9516CDK1, CDK2, CDK440, 22, 200[6]
Indazole Derivative 17 Aurora A, Aurora B-[7]
Indazole Derivative 21 Aurora B-[7]
Indazole Derivative 30 Aurora A-[7]
Indazole-based PLK4 Inhibitor C05 PLK4< 0.1[8]

Note: Specific IC50 values for some compounds were not available in the provided search results.

Anticancer Activity: Targeting Key Signaling Pathways

The kinase inhibitory properties of 3-aminoindazole derivatives are a major contributor to their significant anticancer activity. These compounds have been shown to modulate critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[1]

PI3K/AKT/mTOR Pathway

A number of 3-aminoindazole derivatives have demonstrated potent inhibitory effects on the PI3K/AKT/mTOR signaling cascade, a pathway frequently overactivated in various human cancers.[1] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[1]

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to 3-Aminoindazole Inhibitor 3-Aminoindazole Inhibitor 3-Aminoindazole Inhibitor->PI3K PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition Apoptosis Inhibition AKT->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation

PI3K/AKT/mTOR signaling pathway and the inhibitory action of 3-aminoindazole derivatives.
p53/MDM2 Pathway and Apoptosis Induction

Certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis and affect the cell cycle, potentially through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway.[1]

p53_MDM2_Pathway Cellular Stress Cellular Stress p53 p53 MDM2 MDM2 p53->MDM2 promotes transcription of Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 inhibits & promotes degradation Ubiquitination & Degradation Ubiquitination & Degradation MDM2->Ubiquitination & Degradation 3-Aminoindazole Derivative 3-Aminoindazole Derivative 3-Aminoindazole Derivative->MDM2 may inhibit

The p53/MDM2 autoregulatory feedback loop and potential modulation by 3-aminoindazole derivatives.
Cytotoxicity Against Cancer Cell Lines

The antiproliferative activity of various 3-aminoindazole derivatives has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of efficacy.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference(s)
6o K562Chronic Myeloid Leukemia5.15[3]
6o A549Lung Cancer> 50[3]
6o PC-3Prostate Cancer22.15[3]
6o Hep-G2Hepatoma18.21[3]
5k K562Chronic Myeloid Leukemia12.17[3]
5k A549Lung Cancer18.33[3]
5k PC-3Prostate Cancer10.29[3]
5k Hep-G2Hepatoma3.32[3]
C05 IMR-32Neuroblastoma0.948[8]
C05 MCF-7Breast Cancer0.979[8]
C05 H460Non-small Cell Lung Cancer1.679[8]

Antimicrobial Activity

Beyond their anticancer properties, 3-aminoindazole derivatives have also exhibited promising activity against a range of microbial pathogens, including bacteria and fungi.

Compound/DerivativeMicrobial StrainMIC (µM)MBC (µM)Reference(s)
3-aminoindazole derivative (3a-h series) S. aureus--[9]
3-aminoindazole derivative (3a-h series) E. coli--[9]
3-aminoindazole derivative (3a-h series) P. vulgaris--[9]
3-aminoindazole derivative (3a-h series) S. typhi--[9]
Isoniazid derivative with 2H-indazole M. tuberculosis0.11-[10]

Note: Specific MIC/MBC values for the 3a-h series were presented in the source as a graphical representation and are not tabulated here.[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 3-aminoindazole derivatives and key biological assays to evaluate their activity.

Synthesis of 3-Aminoindazole Derivatives

A common and efficient method for the synthesis of 3-aminoindazoles involves the cyclocondensation of substituted 2-halobenzonitriles with hydrazine.[11]

General Procedure for the Synthesis of 3-Aminoindazoles from 2-Halobenzonitriles:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 2-halobenzonitrile (1.0 eq.) in a suitable solvent such as n-butanol or ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (excess, e.g., 5-10 eq.) to the solution.

  • Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Synthesis_Workflow Start Start Reactants 2-Halobenzonitrile + Hydrazine Hydrate Reaction Reflux (100-120°C) Reactants->Reaction Solvent n-Butanol or Ethanol Solvent->Reaction Monitoring TLC Reaction->Monitoring Workup Cooling & Precipitation Reaction->Workup Monitoring->Reaction Purification Filtration & Washing Workup->Purification Final Product 3-Aminoindazole Derivative Purification->Final Product End End Final Product->End

General workflow for the synthesis of 3-aminoindazole derivatives.
Kinase Inhibition Assay

The inhibitory activity of 3-aminoindazole compounds against specific kinases is typically determined using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

General Protocol for an In Vitro Kinase Inhibition Assay:

  • Prepare Reagents: Prepare the kinase, substrate, ATP, and the test compound (3-aminoindazole derivative) in a suitable assay buffer.

  • Kinase Reaction: In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations. Initiate the kinase reaction by adding the substrate and ATP mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.

  • Measure Luminescence: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Reagent_Prep Prepare Kinase, Substrate, ATP, and Inhibitor Reaction_Setup Incubate Kinase + Inhibitor Reagent_Prep->Reaction_Setup Initiate_Reaction Add Substrate + ATP Reaction_Setup->Initiate_Reaction Incubation Incubate at RT Initiate_Reaction->Incubation Stop_Reaction Add ADP-Glo™ Reagent Incubation->Stop_Reaction Signal_Generation Add Kinase Detection Reagent Stop_Reaction->Signal_Generation Measurement Measure Luminescence Signal_Generation->Measurement Data_Analysis Calculate % Inhibition & IC50 Measurement->Data_Analysis End End Data_Analysis->End

A typical workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)

The cytotoxicity of 3-aminoindazole derivatives against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

General Protocol for MTT Assay:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 3-aminoindazole derivative and a vehicle control (e.g., DMSO). Incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of 3-aminoindazole compounds against bacteria is determined using the broth microdilution method.[12]

General Protocol for Broth Microdilution Assay:

  • Compound Preparation: Prepare serial dilutions of the 3-aminoindazole derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The 3-aminoindazole scaffold represents a highly valuable and versatile core in modern drug discovery. Its proven ability to effectively interact with a wide range of biological targets, particularly protein kinases, has established it as a cornerstone for the development of novel anticancer agents. Furthermore, its emerging antimicrobial activities suggest a broader therapeutic potential that is yet to be fully explored. The synthetic accessibility of this scaffold, coupled with the extensive and growing body of structure-activity relationship data, provides a solid foundation for the rational design of new and improved therapeutic agents. For researchers and drug development professionals, the 3-aminoindazole scaffold offers a wealth of opportunities to address unmet medical needs across various disease areas.

References

Potential Therapeutic Targets of 3-Amino-1H-indazole-6-carbonitrile Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the therapeutic potential of 3-amino-1H-indazole-6-carbonitrile derivatives. These compounds have emerged as a significant scaffold in medicinal chemistry, demonstrating notable activity against a range of biological targets, primarily protein kinases implicated in oncology. This document details their primary therapeutic targets, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.

Core Therapeutic Area: Oncology via Kinase Inhibition

The predominant therapeutic application of this compound derivatives lies in the field of oncology. These compounds are designed as inhibitors of various protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 3-aminoindazole scaffold serves as a versatile hinge-binding motif, enabling these derivatives to interact with the ATP-binding site of numerous kinases.[1]

Key Kinase Targets and Associated Malignancies

Derivatives of this compound have demonstrated potent inhibitory activity against several key oncogenic kinases.

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are prevalent in Acute Myeloid Leukemia (AML).[2] 3-amino-1H-indazole derivatives have been developed as potent inhibitors of both wild-type and mutated FLT3.[3][4][5][6]

  • Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): Aberrant PDGFRα signaling is implicated in various cancers, including gastrointestinal stromal tumors (GISTs). Certain 3-amino-1H-indazole-6-yl-benzamides show significant inhibitory action against PDGFRα.[3][4]

  • c-Kit: This receptor tyrosine kinase is a key driver in GISTs and some forms of AML. The 3-aminoindazole scaffold has been successfully utilized to develop c-Kit inhibitors.[3][4][7][8]

  • Fibroblast Growth Factor Receptor (FGFR): The FGFR signaling pathway is often dysregulated in various cancers, including bladder, lung, and breast cancer. Novel 1H-indazol-3-amine derivatives have been designed as potent FGFR1 inhibitors.[9][10][11][12]

  • Breakpoint Cluster Region-Abelson (Bcr-Abl): This fusion protein is the hallmark of Chronic Myeloid Leukemia (CML). 3-aminoindazole derivatives have been developed as pan-Bcr-Abl inhibitors, including against the challenging T315I mutant.[13][14][15][16]

  • Pim Kinases: This family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) is overexpressed in many hematological malignancies and solid tumors. 3-(pyrazin-2-yl)-1H-indazoles have been identified as potent pan-Pim kinase inhibitors.[17][18][19]

Quantitative Data: Kinase Inhibition and Antiproliferative Activity

The following tables summarize the in vitro efficacy of various this compound derivatives against their respective kinase targets and cancer cell lines.

Table 1: Kinase Inhibitory Activity of 3-Amino-1H-indazole Derivatives

Derivative/CompoundTarget KinaseIC50/EC50 (nM)Reference
Compound 4 FLT3Single-digit nM (EC50)[3]
Compound 11 FLT3Single-digit nM (EC50)[3]
Compound 4 c-KitSingle-digit nM (EC50)[3]
Compound 11 c-KitSingle-digit nM (EC50)[3]
Compound 4 PDGFRα (T674M mutant)Single-digit nM (EC50)[3]
Compound 11 PDGFRα (T674M mutant)Single-digit nM (EC50)[3]
Compound 48c FGFR4 (wild-type)2.9 (IC50)[9]
Compound 7n FGFR115.0 (IC50)[10]
Compound 7r FGFR12.9 (IC50)[10]
Compound AKE-72 (5) Bcr-Abl (wild-type)< 0.5 (IC50)[15]
Compound AKE-72 (5) Bcr-Abl (T315I mutant)9 (IC50)[15]

Table 2: Antiproliferative Activity of 3-Amino-1H-indazole Derivatives in Cancer Cell Lines

Derivative/CompoundCell LineCancer TypeGI50/IC50/EC50Reference
Compound 1c Full NCI tumor cell line panelVarious0.041-33.6 µM (GI50)[20]
Compound 10d,e SR leukemiaLeukemia< 1 µM (0.0153 µM)[21]
Compound 48c Ba/F3 (FGFR4-driven)Leukemia model< 0.1 nM (IC50)[9]
Compound 7n KG-1Myelogenous Leukemia642.1 nM (IC50)[10]
Compound 7r KG-1Myelogenous Leukemia40.5 nM (IC50)[10]
Compound AKE-72 (5) K-562Chronic Myeloid Leukemia< 10 nM (GI50)[15]
Compound 6o K562Chronic Myeloid Leukemia5.15 µM (IC50)[22]

Emerging Therapeutic Areas

Beyond oncology, preliminary studies suggest the potential of 3-amino-1H-indazole derivatives in other therapeutic areas.

  • Antimicrobial Activity: Certain novel 3-methyl-1H-indazole derivatives have demonstrated antibacterial activity against Bacillus subtilis and Escherichia coli.[23]

  • Antileishmanial Activity: Novel 3-chloro-6-nitro-1H-indazole derivatives have shown promise as growth inhibitors of Leishmania major.[24]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general synthetic route to 3-amino-1H-indazole derivatives involves the reaction of an appropriately substituted ortho-fluorobenzonitrile with hydrazine hydrate.[23] For more complex derivatives, multi-step syntheses are often employed, incorporating reactions such as Suzuki couplings to introduce aryl or heteroaryl moieties.[3]

Example Protocol for the Synthesis of a 3-amino-1H-indazol-6-yl-benzamide derivative: [3]

  • Step 1: Formation of the 3-aminoindazole core. React 4-bromo-2-fluorobenzonitrile with hydrazine in a suitable solvent like n-butanol under reflux to yield 6-bromo-3-amino-1H-indazole.

  • Step 2: Acylation. Acylate the 3-amino group of 6-bromo-3-amino-1H-indazole with an appropriate acyl chloride (e.g., cyclopropanecarbonyl chloride) to introduce a desired amide linkage.

  • Step 3: Suzuki Coupling. Perform a Suzuki coupling reaction between the brominated indazole from step 2 and a suitable boronic acid (e.g., 3-ethoxycarbonylphenylboronic acid) in the presence of a palladium catalyst to introduce a substituted phenyl ring at the 6-position.

  • Step 4: Hydrolysis and Amide Bond Formation. Hydrolyze the ester group on the coupled product to the corresponding carboxylic acid. Subsequently, form the final amide bond by reacting the carboxylic acid with a desired amine.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[25]

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Perform serial dilutions in DMSO to create a range of concentrations.

  • Kinase Reaction Setup: In a 96-well plate, add the serially diluted compound or DMSO as a control. Add the kinase enzyme to each well and incubate briefly to allow for inhibitor binding.

  • Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of the kinase substrate and ATP. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add a Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell-Based Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the effect of a compound on cell proliferation and viability.[26]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 3-amino-1H-indazole derivative or a vehicle control (e.g., DMSO). Incubate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI50 or IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by 3-amino-1H-indazole derivatives and the general workflows for their synthesis and biological evaluation.

FLT3_Signaling_Pathway FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Indazole_Derivative 3-Amino-1H-indazole Derivative Indazole_Derivative->FLT3 Inhibition Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: FLT3 Signaling Pathway Inhibition.

Bcr_Abl_Signaling_Pathway Bcr_Abl Bcr-Abl GRB2_SOS GRB2/SOS Bcr_Abl->GRB2_SOS PI3K_AKT PI3K/AKT Pathway Bcr_Abl->PI3K_AKT STAT5 STAT5 Bcr_Abl->STAT5 Indazole_Derivative 3-Amino-1H-indazole Derivative Indazole_Derivative->Bcr_Abl Inhibition RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway GRB2_SOS->RAS_RAF_MEK_ERK Leukemic_Cell_Proliferation Leukemic Cell Proliferation & Survival RAS_RAF_MEK_ERK->Leukemic_Cell_Proliferation PI3K_AKT->Leukemic_Cell_Proliferation STAT5->Leukemic_Cell_Proliferation

Caption: Bcr-Abl Signaling Pathway Inhibition.

Experimental_Workflow Synthesis Synthesis of 3-Amino-1H-indazole Derivatives Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay Purification->Kinase_Assay Cell_Assay Cell-Based Antiproliferative Assay Purification->Cell_Assay IC50_Determination IC50/EC50 Determination Kinase_Assay->IC50_Determination GI50_Determination GI50/IC50 Determination Cell_Assay->GI50_Determination

Caption: General Experimental Workflow.

Conclusion

This compound derivatives represent a highly promising and versatile scaffold for the development of novel therapeutics, particularly in the realm of oncology. Their demonstrated ability to potently and selectively inhibit a range of oncogenic kinases underscores their potential as targeted cancer therapies. Further research into their mechanism of action, optimization of their pharmacokinetic and pharmacodynamic properties, and exploration of their efficacy in other disease areas will be crucial in fully realizing their therapeutic value. This guide provides a foundational resource for researchers and drug development professionals engaged in the exploration and advancement of this important class of compounds.

References

In Silico Modeling of 3-Amino-1H-indazole-6-carbonitrile Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the in silico modeling of 3-Amino-1H-indazole-6-carbonitrile is limited. This guide is therefore based on established computational methodologies and data from structurally analogous 3-amino-1H-indazole derivatives, which are widely recognized as potent kinase inhibitors. The presented targets, data, and protocols serve as a representative framework for approaching the in silico analysis of the titular compound.

Introduction

The 3-amino-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors of protein kinases. These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. This compound, a member of this class, holds significant therapeutic potential. In silico modeling provides a powerful, resource-effective approach to elucidate its molecular interactions, predict binding affinity, and guide the rational design of more effective derivatives. This technical guide outlines a comprehensive in silico workflow for characterizing the interactions of this compound with its putative biological targets.

Putative Biological Targets and Signaling Pathways

Based on the activity of structurally related compounds, this compound is predicted to primarily target protein kinases. The 3-amino group is a well-established "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

Primary Putative Targets:

  • Receptor Tyrosine Kinases (RTKs):

    • Vascular Endothelial Growth Factor Receptors (VEGFRs)

    • Platelet-Derived Growth Factor Receptors (PDGFRs)

    • Fibroblast Growth Factor Receptors (FGFRs)

    • FMS-like Tyrosine Kinase 3 (FLT3)

    • c-Kit

  • Non-receptor Tyrosine Kinases:

    • Janus Kinases (JAKs)

These kinases are integral components of major signaling pathways that regulate cell proliferation, survival, angiogenesis, and differentiation. A key pathway often modulated by such inhibitors is the JAK-STAT signaling cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor Binding STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene Target Gene Transcription STAT_dimer->Gene Indazole 3-Amino-1H-indazole (Putative Inhibitor) Indazole->JAK Inhibition

Caption: Putative inhibition of the JAK-STAT signaling pathway.

In Silico Modeling Workflow

A systematic computational approach is essential to predict and analyze the interactions of this compound. The following workflow outlines the key stages, from target selection to binding energy calculation.

in_silico_workflow start Start: Define Compound (this compound) target_prep Target Identification & Preparation (e.g., Kinase PDB Structures) start->target_prep ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) start->ligand_prep docking Molecular Docking (Predict Binding Pose & Score) target_prep->docking ligand_prep->docking analysis Pose Analysis & Visualization (Identify Key Interactions) docking->analysis md Molecular Dynamics (MD) Simulation (Assess Complex Stability) analysis->md binding_energy Binding Free Energy Calculation (e.g., MM/GBSA) md->binding_energy end End: Data Interpretation & Hypothesis Generation binding_energy->end

Caption: A general workflow for in silico interaction modeling.

Data Presentation: Representative Biological Activity

The following table summarizes the biological activity of representative 3-amino-1H-indazole derivatives against various protein kinases. This data provides a baseline for the expected potency of this compound.

Compound ClassTarget KinaseActivity MetricValue (nM)Reference Compound Example
3-aminoindazole derivativesFGFR1IC505.5 - 15Phenyl-substituted indazoles
3-amino-1H-indazol-6-yl-benzamidesFLT3EC50<103-amino-1H-indazol-6-yl-benzamide series
3-amino-1H-indazol-6-yl-benzamidesPDGFRα (T674M)EC50<103-amino-1H-indazol-6-yl-benzamide series
3-amino-1H-indazol-6-yl-benzamidesc-Kit (T670I)EC50<1003-amino-1H-indazol-6-yl-benzamide series
3-aminoindazole derivativesALKIC5012Entrectinib (a 3-aminoindazole derivative)
3-Amino-N-phenyl-indazole-carboxamidesJAK2IC50<1003-Amino-N-(2,6-dichlorophenyl)-1H-indazole-5-carboxamide

Experimental Protocols: In Silico Methodologies

Detailed protocols are crucial for reproducibility and accuracy. The following sections describe standard methodologies for key in silico experiments, based on common practices in the field.

Molecular Docking

Objective: To predict the preferred binding orientation and affinity of this compound within the active site of a target protein.

Methodology:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). Select a high-resolution structure, preferably co-crystallized with a ligand.

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH of 7.4.

    • Assign partial charges using a force field such as AMBER or CHARMM.

    • Define the binding site (grid box) based on the position of the co-crystallized ligand or by using site-finding algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges (e.g., Gasteiger charges).

    • Define the rotatable bonds of the ligand.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina, Glide, or GOLD.

    • Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

    • Execute the docking run.

  • Analysis:

    • Analyze the resulting binding poses based on their docking scores (predicted binding affinity).

    • Visualize the top-ranked pose in the context of the protein's active site using software like PyMOL or Chimera.

    • Identify and measure key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, particularly with the kinase hinge region.

Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the predicted protein-ligand complex and to observe its dynamic behavior over time in a simulated physiological environment.

Methodology:

  • System Setup:

    • Use the best-ranked docked pose from the molecular docking experiment as the starting structure.

    • Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system.

    • Parameterize the ligand by generating force field parameters if they are not already available.

  • Simulation Protocol:

    • Perform an initial energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to a target temperature (e.g., 300 K) under the NVT (isothermal-isochoric) ensemble.

    • Equilibrate the system's pressure under the NPT (isothermal-isobaric) ensemble.

    • Run the production MD simulation for a duration sufficient to observe convergence (typically 50-100 nanoseconds or longer).

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex over the simulation time.

    • Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible regions of the protein.

    • Analyze the persistence of key hydrogen bonds and other interactions identified during docking.

Binding Free Energy Calculation (MM/GBSA)

Objective: To provide a more accurate estimate of the binding affinity than docking scores by considering solvent effects.

Methodology:

  • Snapshot Extraction:

    • Extract snapshots (frames) from the stable portion of the MD simulation trajectory.

  • Energy Calculation:

    • For each snapshot, calculate the following energy terms using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method:

      • The free energy of the protein-ligand complex.

      • The free energy of the protein alone.

      • The free energy of the ligand alone.

    • The binding free energy (ΔG_bind) is then calculated as: ΔG_bind = G_complex - (G_protein + G_ligand)

  • Analysis:

    • Average the ΔG_bind values across all snapshots to obtain the final estimated binding free energy.

    • Decompose the binding energy into contributions from individual residues to identify key "hotspots" for interaction.

Conclusion

The in silico methodologies detailed in this guide provide a robust framework for investigating the molecular interactions of this compound. By leveraging molecular docking, MD simulations, and binding free energy calculations, researchers can gain significant insights into its binding mode, affinity, and the dynamics of its interaction with putative kinase targets. This knowledge is invaluable for hit-to-lead optimization, guiding the synthesis of novel derivatives with improved potency and selectivity, and ultimately accelerating the drug discovery process. It is imperative, however, to eventually validate these computational predictions through in vitro and in vivo experimental assays.

3-Amino-1H-indazole-6-carbonitrile: An In-depth Technical Guide to a Privileged Pharmacophore

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-amino-1H-indazole scaffold has emerged as a "privileged" pharmacophore in modern medicinal chemistry, particularly in the design of potent protein kinase inhibitors. This technical guide focuses on a key derivative, 3-Amino-1H-indazole-6-carbonitrile, and its role as a core structural motif in the development of targeted therapeutics. This document provides a comprehensive overview of its synthesis, chemical properties, and its function as a hinge-binding fragment in various kinase inhibitors. Detailed experimental protocols for its synthesis and for key biological assays are provided, alongside quantitative data on the activity of its derivatives. Furthermore, this guide visualizes the critical signaling pathways influenced by inhibitors built upon this scaffold, offering a valuable resource for professionals in drug discovery and development.

Introduction

Nitrogen-containing heterocyclic compounds are foundational to the development of a vast array of pharmaceuticals.[1] Among these, the indazole nucleus is a prominent scaffold recognized for its presence in numerous biologically active compounds and approved drugs.[2] The 3-amino-1H-indazole moiety, in particular, has been identified as a highly effective "hinge-binding" fragment, crucial for the design of potent protein kinase inhibitors.[1] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The 3-amino group of the indazole core is adept at forming key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.

This guide delves into the specifics of this compound, a versatile intermediate and core component of numerous kinase inhibitors. We will explore its synthesis, its role as a pharmacophore, and its impact on key signaling pathways implicated in oncology, including the PI3K/AKT/mTOR, FLT3, PDGFRα, and c-Kit pathways.

Chemical Properties

IUPAC Name: this compound CAS Number: 267413-32-1 Molecular Formula: C₈H₆N₄ Molecular Weight: 158.16 g/mol

PropertyValue
Appearance Typically a solid
Purity >97% (commercially available)
Solubility Soluble in organic solvents like DMSO and DMF

Synthesis of this compound

The synthesis of 3-amino-1H-indazoles is most commonly achieved through the cyclization of an ortho-substituted benzonitrile with hydrazine. The following protocol is adapted from established procedures for analogous compounds.[3] The primary route involves the reaction of a 2-fluorobenzonitrile derivative with hydrazine hydrate, where the fluorine atom is displaced in a nucleophilic aromatic substitution (SNA) reaction, followed by an intramolecular cyclization to form the indazole ring.

Experimental Protocol: Synthesis from 2-Fluoro-5-cyanobenzonitrile

Objective: To synthesize this compound via nucleophilic aromatic substitution and cyclization.

Materials and Reagents:

  • 2-Fluoro-5-cyanobenzonitrile

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 2-fluoro-5-cyanobenzonitrile (1.0 equivalent) in ethanol (approximately 15 mL per gram of starting material).

  • To this solution, add hydrazine monohydrate (3.0 equivalents).

  • Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Partition the resulting residue between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate (2-3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to afford the final product as a solid.

Role as a Pharmacophore in Kinase Inhibition

The 3-amino-1H-indazole scaffold is a cornerstone in the design of Type I and Type II kinase inhibitors. Its primary role is to act as a hinge-binder, forming one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction mimics the adenine portion of ATP, effectively anchoring the inhibitor in the active site. The 6-carbonitrile group provides a valuable synthetic handle for further derivatization, allowing for the exploration of the solvent-exposed region and the development of inhibitors with improved potency and selectivity.

Derivatives of this compound have shown potent inhibitory activity against a range of kinases, including:

  • FMS-like Tyrosine Kinase 3 (FLT3): A key target in acute myeloid leukemia (AML).

  • Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): Implicated in various cancers, including gastrointestinal stromal tumors (GIST).

  • c-Kit: A receptor tyrosine kinase often mutated in GIST and other malignancies.

  • Phosphoinositide 3-kinase (PI3K) / AKT / mammalian Target of Rapamycin (mTOR) pathway: A central signaling cascade that is frequently dysregulated in cancer.

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by inhibitors incorporating the 3-amino-1H-indazole pharmacophore.

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand (FL) FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor RAS RAS FLT3_Receptor->RAS PI3K PI3K FLT3_Receptor->PI3K STAT5 STAT5 FLT3_Receptor->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor 3-Amino-1H-indazole Inhibitor Inhibitor->FLT3_Receptor Inhibition

Caption: FLT3 Signaling Pathway and Inhibition.

PDGFRa_cKit_Signaling_Pathway Ligand PDGF / SCF Receptor PDGFRα / c-Kit Ligand->Receptor GRB2_SOS GRB2/SOS Receptor->GRB2_SOS PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Receptor->PI3K_AKT_mTOR STAT STAT Pathway Receptor->STAT RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway GRB2_SOS->RAS_RAF_MEK_ERK Cell_Response Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT_mTOR->Cell_Response STAT->Cell_Response Inhibitor 3-Amino-1H-indazole Inhibitor Inhibitor->Receptor Inhibition

Caption: PDGFRα/c-Kit Signaling and Inhibition.

PI3K_AKT_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth Inhibitor 3-Amino-1H-indazole Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR Signaling and Inhibition.

Biological Activity Data

The following table summarizes the in vitro biological activity of representative 3-amino-1H-indazole derivatives against various cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Compound IDTarget Cell LineCancer TypeIC₅₀ (µM)Reference
6o K562Chronic Myeloid Leukemia5.15[1]
6o A549Lung Cancer>40[1]
6o PC-3Prostate Cancer>40[1]
6o Hep-G2Liver Cancer19.3[1]
1c K562Chronic Myeloid Leukemia0.041-33.6 (mean 1.90)[4][5]
8r FLT3 (enzymatic)-0.0416[6]
8r FLT3-ITD (enzymatic)-0.0228[6]
8r FLT3-TKD (enzymatic)-0.00564[6]

Experimental Protocols for Biological Assays

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the in vitro potency of a 3-amino-1H-indazole derivative against a specific protein kinase.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->Prep Reaction Kinase Reaction: Add reagents to plate and incubate Prep->Reaction Stop Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Reaction->Stop Detect Detect ADP: Add Kinase Detection Reagent & incubate Stop->Detect Read Read Luminescence Detect->Read Analyze Analyze Data: Calculate % Inhibition and IC50 Read->Analyze End End Analyze->End

Caption: Experimental Workflow for ADP-Glo™ Kinase Assay.

Materials and Reagents:

  • Recombinant protein kinase

  • Kinase-specific substrate (e.g., a peptide)

  • ATP

  • This compound derivative (test compound)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • DMSO

  • White, opaque 384-well plates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

    • Prepare the kinase, substrate, and ATP solutions in kinase assay buffer at the desired concentrations.

  • Kinase Reaction:

    • Add the test compound dilutions or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add the kinase solution to each well and pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate for 60 minutes at room temperature.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a 3-amino-1H-indazole derivative on a cancer cell line.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Compound Dilutions Seed_Cells->Treat_Cells Incubate_1 Incubate (e.g., 48 hours) Treat_Cells->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate (2-4 hours) Add_MTT->Incubate_2 Solubilize Solubilize Formazan Crystals (e.g., with DMSO) Incubate_2->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Analyze Data: Calculate % Viability and IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: Experimental Workflow for MTT Cell Viability Assay.

Materials and Reagents:

  • Human cancer cell line

  • Complete cell culture medium

  • This compound derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound dilutions.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[1]

Conclusion

This compound represents a highly valuable and versatile scaffold in the field of drug discovery, particularly for the development of targeted cancer therapies. Its ability to act as an effective kinase hinge-binder, combined with the synthetic tractability of the 6-carbonitrile position, makes it an attractive starting point for the design of potent and selective inhibitors. The detailed protocols and data presented in this guide are intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this important pharmacophore in their research endeavors. Further exploration of the structure-activity relationships of derivatives of this compound will undoubtedly lead to the discovery of novel and efficacious therapeutic agents.

References

An In-Depth Technical Review of Patents Involving 3-Amino-1H-indazole-6-carbonitrile: A Core Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 3-Amino-1H-indazole-6-carbonitrile has emerged as a key building block in the development of potent kinase inhibitors. This technical guide provides a comprehensive review of the patent literature surrounding this specific molecule, focusing on its synthesis, biological targets, and the associated experimental methodologies. The information is presented to aid researchers and drug development professionals in understanding the therapeutic potential and scientific landscape of this compound and its analogs.

Core Compound Profile

FeatureDescription
Compound Name This compound
Synonyms 6-cyano-3-amino-1H-indazole
CAS Number 267413-32-1
Molecular Formula C₈H₆N₄
Molecular Weight 158.16 g/mol
Structure

Patented Therapeutic Applications

The primary therapeutic application for this compound, as disclosed in the patent literature, is in the inhibition of Janus kinases (JAKs).

Janus Kinase (JAK) Inhibition

A significant patent, WO2021236139A1, discloses a series of indazole compounds, including this compound (referred to as a compound of Formula I), as potent inhibitors of JAK1 and/or JAK2.[1] This activity positions these compounds as potential therapeutics for a range of autoimmune and inflammatory disorders. The patent specifically highlights their use in the treatment of hair loss disorders, such as alopecia areata, which is linked to dysregulated JAK-STAT signaling.[1]

The inhibition of the JAK-STAT pathway is a validated therapeutic strategy for various inflammatory diseases. Cytokines binding to their receptors activate associated JAKs, which then phosphorylate STAT proteins. The phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of inflammatory genes. By inhibiting JAK1 and JAK2, this compound can effectively block this signaling cascade.

Signaling Pathway Diagrams

To visually represent the mechanism of action, the following diagrams illustrate the signaling pathways targeted by this compound and related indazole derivatives.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene Regulates Inhibitor This compound Inhibitor->JAK Inhibits

JAK-STAT Signaling Pathway Inhibition

While not a direct target specified in patents for this compound itself, related indazole compounds have been patented as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The following diagram illustrates this pathway.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Cell_Response Cell Proliferation, Migration, Survival (Angiogenesis) AKT->Cell_Response ERK ERK MEK->ERK ERK->Cell_Response Inhibitor Indazole-based VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway Inhibition

Synthesis and Experimental Protocols

While the patent WO2021236139A1 does not provide a specific, step-by-step synthesis protocol for this compound, it describes a general synthetic route for analogous compounds. The synthesis likely proceeds through the cyclization of a substituted o-fluorobenzonitrile derivative with hydrazine.

General Synthesis Workflow

The following diagram outlines a plausible synthetic workflow for this compound based on established indazole synthesis methodologies.

Synthesis_Workflow Start 2-Fluoro-4-cyanobenzonitrile Intermediate1 Hydrazine Reaction Start->Intermediate1 Hydrazine hydrate, Solvent (e.g., EtOH), Reflux Product This compound Intermediate1->Product

General Synthesis Workflow
Representative Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not explicitly provided in the public abstracts of the reviewed patents. However, based on the claimed activity, the following represents a standard protocol for a biochemical kinase inhibition assay that would be employed to determine the potency of such a compound.

Biochemical Kinase Assay (JAK1/JAK2)

  • Reagents and Materials:

    • Recombinant human JAK1 and JAK2 enzymes.

    • ATP.

    • A suitable peptide substrate (e.g., a biotinylated peptide).

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • This compound (dissolved in DMSO).

    • Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin for TR-FRET).

    • 384-well microplates.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the diluted compound or vehicle (DMSO) to the wells of the microplate.

    • Add the JAK enzyme and peptide substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Add the detection reagents and incubate to allow for binding.

    • Read the plate on a suitable plate reader to measure the signal (e.g., TR-FRET).

  • Data Analysis:

    • The raw data is converted to percent inhibition relative to the vehicle control.

    • The percent inhibition is plotted against the logarithm of the inhibitor concentration.

    • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a four-parameter logistic equation.

Quantitative Data

Specific IC₅₀ values for this compound against JAK1 and JAK2 are not publicly disclosed in the available information from patent WO2021236139A1. However, the patent claims that compounds of Formula (I) are inhibitors of JAK1 and/or JAK2.

For comparative purposes, the patent CN114276297A, which describes 1H-indazole derivatives as VEGFR-2 inhibitors, provides IC₅₀ values for some of its example compounds against various cancer cell lines. It is important to note that these are not for this compound but for structurally related compounds targeting a different kinase.

Compound (from CN114276297A)Target Cell LineIC₅₀ (nM)
W1VEGFR-2< 30
W3VEGFR-2< 30
W4VEGFR-2< 30
W10-21VEGFR-2< 30
W23VEGFR-2< 30

Note: The specific structures of compounds W1, W3, W4, etc., are detailed within the patent CN114276297A and are derivatives of the 1H-indazole core.[2]

Conclusion

The patent landscape reveals this compound as a valuable and versatile scaffold, particularly in the development of JAK kinase inhibitors. Its core structure provides a foundation for potent and selective inhibition of key signaling pathways implicated in inflammatory and autoimmune diseases. While specific quantitative data and detailed experimental protocols for this exact molecule are not always publicly available within the patent literature, the information presented in this guide, based on the analysis of relevant patents and standard scientific methodologies, provides a strong framework for researchers and drug development professionals. Further investigation into the full text of the cited patents and related scientific publications is recommended for a more in-depth understanding of the therapeutic potential of this promising compound.

References

Methodological & Application

Synthesis of Kinase Inhibitors Using 3-Amino-1H-indazole-6-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of kinase inhibitors derived from the versatile 3-Amino-1H-indazole-6-carbonitrile scaffold. This privileged structure is a key component in numerous potent and selective inhibitors targeting a range of kinases implicated in oncology and other diseases.

Introduction

The 3-amino-1H-indazole core serves as a critical hinge-binding motif, enabling high-affinity interactions with the ATP-binding pocket of various protein kinases. Its derivatives have shown significant promise in targeting kinases such as FMS-like tyrosine kinase 3 (FLT3), Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), c-Kit, AXL receptor tyrosine kinase, and the Pim kinase family. These kinases are pivotal nodes in signaling pathways that regulate cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers. This document outlines the synthetic strategies, experimental protocols for biological evaluation, and quantitative data for representative kinase inhibitors based on the this compound scaffold.

Data Presentation: Inhibitory Activity of Indazole-Based Kinase Inhibitors

The following tables summarize the in vitro potency of representative kinase inhibitors synthesized from 3-amino-1H-indazole derivatives.

Table 1: Inhibitory Activity of 3-amino-1H-indazol-6-yl-benzamide Derivatives against FLT3, PDGFRα, and c-Kit [1][2]

CompoundTarget KinaseBa/F3 Cell LineEC50 (nM)[1]
4 FLT3MOLM13(FLT3)5
PDGFRα-T674MPDGFRα-T674M-Ba/F317
Kit-T670IKit-T670I-Ba/F3198
11 FLT3, c-Kit, PDGFRα-T674M-Single-digit nanomolar
17 (Acetyl analog) FLT3-Single-digit nanomolar
PDGFRα-T674M-Single-digit nanomolar
Kit-T670I-Loss of activity
18 (Free amino analog) FLT3-Single-digit nanomolar
PDGFRα-T674M-Single-digit nanomolar
Kit-T670I-Loss of activity
22 (Methyl analog) FLT3-Single-digit nanomolar
PDGFRα-T674M-Single-digit nanomolar
Kit-T670I-Loss of activity

Table 2: Inhibitory Activity of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl Benzamide Derivatives against FLT3 and its Mutants [3][4][5]

CompoundTarget KinaseIC50 (nM)[3]
8r FLT341.6
FLT3-ITD (W51)22.8
FLT3-TKD (D835Y)5.64
8v FLT3107
FLT3-TKD (D835Y)8.86

Table 3: Inhibitory Activity of a 3-(pyrazin-2-yl)-1H-indazole Derivative against Pim Kinases [6]

CompoundTarget KinasePotency
13o Pan-PimPotent inhibitor

Table 4: Inhibitory Activity of an Indazole-based AXL Inhibitor [7][8]

CompoundTarget KinasePotency
54 AXLPotent inhibitor

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by indazole-based inhibitors and the general experimental workflows for their synthesis and evaluation.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Inhibitor 3-Amino-1H-indazole Inhibitor Inhibitor->FLT3

FLT3 Signaling Pathway Inhibition

Pim_Kinase_Signaling_Pathway cluster_upstream Upstream Signals cluster_pim Pim Kinase Regulation cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Transcription cMyc c-Myc Pim1->cMyc Phosphorylates p27 p27 Pim1->p27 Phosphorylates (inactivation) BAD BAD Pim1->BAD Phosphorylates (inactivation) CellCycle Cell Cycle Progression cMyc->CellCycle p27->CellCycle Apoptosis Inhibition of Apoptosis BAD->Apoptosis Inhibitor 3-Amino-1H-indazole Inhibitor Inhibitor->Pim1

Pim Kinase Signaling Pathway Inhibition

AXL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GAS6 GAS6 Ligand AXL AXL Receptor GAS6->AXL Binds PI3K PI3K AXL->PI3K PLCg PLCγ AXL->PLCg Grb2 Grb2 AXL->Grb2 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival, Proliferation, Migration & Drug Resistance mTOR->CellSurvival PKC PKC PLCg->PKC PKC->CellSurvival SOS SOS Grb2->SOS RAS RAS SOS->RAS MAPK MAPK Pathway RAS->MAPK MAPK->CellSurvival Inhibitor 3-Amino-1H-indazole Inhibitor Inhibitor->AXL

AXL Signaling Pathway Inhibition

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation StartMat 3-Amino-1H-indazole- 6-carbonitrile Suzuki Suzuki Coupling StartMat->Suzuki Amide Amide Coupling Suzuki->Amide Purification Purification & Characterization Amide->Purification Inhibitor Final Inhibitor Purification->Inhibitor Biochem Biochemical Kinase Assay (IC50 Determination) Inhibitor->Biochem CellVia Cell Viability Assay (e.g., MTT) Inhibitor->CellVia Western Western Blot (Target Phosphorylation) Inhibitor->Western Data Data Analysis Biochem->Data CellVia->Data Western->Data

Experimental Workflow for Synthesis and Evaluation

Experimental Protocols

Protocol 1: General Synthesis of 3-amino-1H-indazol-6-yl-benzamide Derivatives

This protocol describes a general two-step synthesis of 3-amino-1H-indazol-6-yl-benzamide derivatives, which are potent inhibitors of FLT3, PDGFRα, and c-Kit.[1]

Step 1: Suzuki-Miyaura Cross-Coupling [9]

  • To a solution of 5-bromo-1H-indazol-3-amine (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v), add the desired boronic acid or ester (1.2 eq) and a base such as Cs2CO3 (2.0 eq).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add a palladium catalyst, such as PdCl2(dppf)2 (0.05 eq), to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 6 hours or until completion as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the 5-aryl-1H-indazol-3-amine intermediate.

Step 2: Amide Coupling [10]

  • To a solution of the 5-aryl-1H-indazol-3-amine intermediate (1.0 eq) in an anhydrous aprotic solvent such as DMF, add the desired carboxylic acid (1.1 eq), a coupling agent such as HATU (1.1 eq), and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 2-6 hours or until completion as monitored by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • If necessary, purify the product further by column chromatography or recrystallization to yield the final 3-amino-1H-indazol-6-yl-benzamide derivative.

Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)[11][12]

This protocol describes a general method to determine the IC50 value of a synthesized inhibitor against a target kinase using a luminescence-based ADP-Glo™ assay.

Materials:

  • Recombinant kinase (e.g., FLT3, Pim-1, AXL)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Synthesized inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of the inhibitor in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (for control wells).

  • Add 2 µL of the kinase solution to each well.

  • Add 2 µL of the substrate/ATP mixture to initiate the reaction. The final ATP concentration should be close to the Km for the specific kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)[13][14]

This protocol measures the effect of the synthesized inhibitors on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line expressing the target kinase (e.g., MOLM-13 for FLT3-ITD)

  • Complete cell culture medium

  • Synthesized inhibitor (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Prepare serial dilutions of the inhibitor in cell culture medium.

  • Treat the cells with the inhibitor dilutions and a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Protocol 4: Western Blot Analysis of Target Kinase Phosphorylation[15][16]

This protocol is used to confirm the on-target activity of the synthesized inhibitors by assessing the phosphorylation status of the target kinase in treated cells.

Materials:

  • Cancer cell line expressing the target kinase

  • Synthesized inhibitor

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-kinase and anti-total-kinase)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of the inhibitor for a specified time (e.g., 1-4 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-kinase primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-kinase antibody to confirm equal protein loading.

  • Quantify the band intensities to determine the reduction in kinase phosphorylation upon inhibitor treatment.

References

Application Notes and Protocols for Amide Coupling with 3-Amino-1H-indazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the amide coupling of 3-Amino-1H-indazole-6-carbonitrile with various carboxylic acids. The resulting 3-amido-1H-indazole-6-carbonitrile scaffold is a key pharmacophore in the development of potent kinase inhibitors, offering a versatile platform for drug discovery and medicinal chemistry.

Introduction

This compound is a valuable building block in the synthesis of bioactive molecules. The 3-amino group serves as a key handle for derivatization, most commonly through amide bond formation. This reaction couples the indazole core with a wide array of carboxylic acids, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. Derivatives of this scaffold have shown significant inhibitory activity against various protein kinases, playing a crucial role in the development of targeted cancer therapies.

Biological Context: Kinase Inhibition

Derivatives of the 3-amino-1H-indazole scaffold have been identified as potent inhibitors of several protein kinases, including FLT3, PDGFRα, and Kit.[1][2] These kinases are key components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers. By targeting the ATP-binding site of these kinases, 3-amido-1H-indazole derivatives can effectively block their downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells. The diagram below illustrates the general mechanism of action of these inhibitors.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (e.g., FLT3, PDGFRα, Kit) Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) RTK->Downstream Phosphorylates Ligand Growth Factor Ligand->RTK Binds ATP ATP ATP->RTK Binds to ATP pocket Inhibitor 3-Amido-1H-indazole-6-carbonitrile Derivative Inhibitor->RTK Competitively Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 1: Mechanism of kinase inhibition by 3-amido-1H-indazole derivatives.

Experimental Protocols

The following protocols describe common methods for the amide coupling of this compound with a generic carboxylic acid. The choice of coupling reagent and conditions may vary depending on the specific substrates.

This protocol is recommended for a broad range of carboxylic acids, including those that are sterically hindered or less reactive. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent.[3][4]

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the carboxylic acid (1.1 eq).

  • Dissolve the solids in anhydrous DMF (to achieve a concentration of approximately 0.1 M).

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

This is a more cost-effective method suitable for many standard amide couplings. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide, and HOBt (Hydroxybenzotriazole) is used as an additive to suppress side reactions and reduce racemization.[5]

Materials:

  • This compound

  • Carboxylic acid of interest

  • EDC hydrochloride

  • HOBt

  • Triethylamine (TEA) or DIPEA

  • Anhydrous Dichloromethane (DCM) or DMF

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF.

  • Add this compound (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) followed by the dropwise addition of TEA or DIPEA (2.0 eq).

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the organic solvent used.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of Coupling Conditions

The following table summarizes typical reaction conditions and outcomes for the amide coupling of 3-amino-indazole derivatives with various carboxylic acids, based on literature precedents.

Coupling ReagentBaseSolventTime (h)Yield (%)Notes
HATUDIPEADMF2-470-95Generally high yields and fast reaction times. Suitable for a wide range of substrates.[3]
HBTU/HOBtDIPEADMF4-865-90A common and effective alternative to HATU.
EDC/HOBtTEADMF/DCM12-2450-85Cost-effective but may require longer reaction times. Yields can be variable.[5]
PyBOPDIPEADMF3-670-90A phosphonium-based reagent, good for reducing racemization.
T3PPyridineEtOAc6-1260-85Propylphosphonic anhydride is a mild and effective coupling reagent.

Experimental Workflow

The general workflow for the synthesis and purification of 3-amido-1H-indazole-6-carbonitrile derivatives is depicted below.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A 1. Add this compound and Carboxylic Acid to Flask B 2. Dissolve in Anhydrous Solvent A->B C 3. Add Base B->C D 4. Add Coupling Reagent C->D E 5. Stir at Room Temperature (or as required) D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Quench Reaction F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry and Concentrate H->I J 10. Column Chromatography I->J K 11. Characterization (NMR, MS, etc.) J->K

Figure 2: General workflow for amide coupling and purification.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Increase the equivalents of the coupling reagent and/or base.

    • Consider switching to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).

    • Gently heat the reaction mixture (e.g., to 40-50 °C), monitoring for potential degradation.

  • Incomplete Reaction:

    • Extend the reaction time.

    • Increase the reaction temperature.

    • Check the purity of the starting materials.

  • Side Product Formation:

    • If using a carbodiimide reagent, ensure an additive like HOBt is used to minimize the formation of N-acylurea byproduct.

    • Optimize the order of addition of reagents. Pre-activating the carboxylic acid with the coupling reagent before adding the amine can sometimes improve results.

Conclusion

The amide coupling of this compound is a robust and versatile reaction for the synthesis of potential therapeutic agents. By selecting the appropriate coupling reagents and optimizing reaction conditions, a diverse library of 3-amido-1H-indazole-6-carbonitrile derivatives can be efficiently generated for biological screening and drug development programs. The protocols and data presented herein provide a solid foundation for researchers to successfully implement this important synthetic transformation.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Aminoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-aminoindazoles and their derivatives. The functionalization of the 3-position of the indazole core is of significant interest in medicinal chemistry due to the prevalence of this scaffold in a wide range of biologically active compounds. Palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, offer versatile and efficient methods for the synthesis of novel 3-substituted indazole derivatives, which are valuable building blocks in drug discovery programs.

The protocols outlined below are based on established literature procedures and are intended to serve as a starting point for the development of robust synthetic routes to target molecules. Optimization of the described conditions may be necessary for specific substrates.

Suzuki-Miyaura Coupling of 3-Bromoindazoles

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of 3-arylindazoles. The following protocol is adapted from a microwave-assisted procedure for the coupling of free (NH) 3-bromoindazoles with various arylboronic acids.[1]

Data Presentation: Suzuki-Miyaura Coupling of 3-Bromoindazoles[1]
Entry3-Bromoindazole DerivativeArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Bromo-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃1,4-Dioxane/EtOH/H₂O1401.6778
23-Bromo-1H-indazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃1,4-Dioxane/EtOH/H₂O140175
33-Bromo-1H-indazole4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃1,4-Dioxane/EtOH/H₂O140269
43-Bromo-5-nitro-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃1,4-Dioxane/EtOH/H₂O140282
53-Bromo-5-nitro-1H-indazolePyridin-3-ylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃1,4-Dioxane/EtOH/H₂O140370
63-Bromo-5-methoxy-1H-indazole(E)-Styrylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃1,4-Dioxane/EtOH/H₂O1402.575
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3-Bromoindazole derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Ethanol/Water (4:1:1)

  • Microwave vial

Procedure:

  • To a microwave vial, add the 3-bromoindazole derivative, arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add the 1,4-dioxane/ethanol/water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 140 °C for the time indicated in the table (typically 1-3 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination of 3-Aminoindazoles

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of N-aryl-3-aminoindazoles. The following is a general protocol for this transformation.

Data Presentation: Buchwald-Hartwig Amination of 3-Bromoindazoles
Entry3-Bromoindazole DerivativeAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
13-Bromo-1H-indazoleMorpholinePd(OAc)₂ (5)BINAP (7.5)NaOtBuToluene10085
23-Bromo-1H-indazoleAnilinePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃1,4-Dioxane11072
33-Bromo-1H-indazoleBenzylaminePd₂(dba)₃ (2.5)XPhos (7.5)K₃PO₄Toluene10065
43-Bromo-5-nitro-1H-indazolePiperidinePd(OAc)₂ (5)RuPhos (10)K₂CO₃DMF12078
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 3-Bromoindazole derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, Xantphos, XPhos, RuPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)

  • Schlenk tube

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon), add the 3-bromoindazole derivative, palladium precatalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous solvent and the amine via syringe.

  • Seal the tube and heat the reaction mixture at the specified temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling of 3-Iodoindazoles

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to 3-alkynylindazoles. The following protocol is based on the coupling of 3-iodoindazoles.[2] For successful coupling at the 3-position, N-protection of the indazole is often required.[2]

Data Presentation: Sonogashira Coupling of N-Protected 3-Iodoindazoles[2]
Entry3-Iodoindazole DerivativeTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
11-Boc-3-iodo-1H-indazolePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NDMF2592
21-Boc-3-iodo-1H-indazole1-HexynePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NDMF2588
31-SEM-3-iodo-1H-indazoleTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHF2595
41-SEM-3-iodo-1H-indazolePropargyl alcoholPd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHF2585

Boc = tert-Butoxycarbonyl, SEM = 2-(Trimethylsilyl)ethoxymethyl

Experimental Protocol: Sonogashira Coupling

Materials:

  • N-Protected 3-iodoindazole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • CuI (10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., DMF, THF)

  • Schlenk tube

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the N-protected 3-iodoindazole, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the tube with the inert gas.

  • Add the anhydrous solvent and triethylamine, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) R-C≡CH R-C≡CH Cu-C≡CR Cu-C≡CR R-C≡CH->Cu-C≡CR + CuX, Base Cu-C≡CR->R-C≡CH + Ar-Pd(II)-X(L2)

Catalytic cycles for the Sonogashira cross-coupling reaction.

Heck-Mizoroki Reaction of 3-Haloindazoles

The Heck-Mizoroki reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, providing a route to 3-vinylindazoles. The following protocol is adapted from procedures for the Heck reaction of 3-iodoindoles, which can be applied to 3-haloindazoles.[3][4]

Data Presentation: Heck-Mizoroki Reaction of 3-Iodo-1-methyl-1H-indole[3]
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)MethodYield (%)
1n-Butyl acrylatePd/C (5)PPh₃ (10)Et₃NDMF30Ultrasound85
2StyrenePd/C (5)PPh₃ (10)Et₃NDMF30Ultrasound78
3AcrylonitrilePd/C (5)PPh₃ (10)Et₃NDMF30Ultrasound72
4Methyl vinyl ketonePd/C (5)PPh₃ (10)Et₃NDMF30Ultrasound68
Experimental Protocol: Heck-Mizoroki Reaction

Materials:

  • 3-Haloindazole (e.g., 3-Iodo-1-methyl-1H-indazole) (1.0 equiv)

  • Alkene (1.5 equiv)

  • Pd/C (5 mol%)

  • PPh₃ (10 mol%)

  • Triethylamine (Et₃N)

  • DMF

  • Reaction vessel suitable for ultrasound or conventional heating

Procedure:

  • To a reaction vessel, add the 3-haloindazole, Pd/C, and PPh₃.

  • Add DMF, triethylamine, and the alkene.

  • If using ultrasound, place the vessel in an ultrasonic bath at 30 °C. If using conventional heating, heat the mixture to 80-100 °C.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the catalyst.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry, concentrate, and purify the product by column chromatography.

Heck_Mizoroki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Alkene Insertion H-Pd(II)-X(L2) H-Pd(II)-X(L2) Ar-Pd(II)-R(L2)->H-Pd(II)-X(L2) β-Hydride Elimination H-Pd(II)-X(L2)->Pd(0)L2 Reductive Elimination (Base)

Catalytic cycle for the Heck-Mizoroki reaction.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing the palladium-catalyzed cross-coupling reactions described in these notes.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: - 3-Aminoindazole Derivative - Coupling Partner - Catalyst & Ligand - Base Solvent Add Anhydrous/Degassed Solvent Reagents->Solvent Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon) Solvent->Inert_Atmosphere Heating Heat to Reaction Temperature (Conventional or Microwave) Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Reaction Complete Extraction Aqueous Work-up & Extraction Quenching->Extraction Drying Dry Organic Layer & Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

References

Application Notes and Protocols for the Regioselective Functionalization of the 3-Aminoindazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminoindazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly as kinase inhibitors in oncology and for treating inflammatory diseases. The 3-aminoindazole scaffold possesses three potential sites for functionalization: the two nitrogen atoms of the pyrazole ring (N1 and N2) and the exocyclic amino group at the C3 position. The ability to selectively modify one of these positions is crucial for the systematic exploration of structure-activity relationships (SAR) in drug discovery. However, achieving high regioselectivity can be challenging due to the similar nucleophilicity of the nitrogen atoms.

This document provides detailed application notes and experimental protocols for the regioselective functionalization of the 3-aminoindazole ring, focusing on N-alkylation, N-arylation, N-sulfonylation, and acylation of the exocyclic amino group.

Application Note 1: Regioselective N-Alkylation

The N-alkylation of indazoles is a fundamental transformation, but the presence of two reactive nitrogen atoms often leads to the formation of N1 and N2 regioisomers. The regiochemical outcome is highly dependent on reaction conditions, including the choice of base, solvent, and the nature of the electrophile. Generally, thermodynamic control favors the more stable N1-substituted product, while kinetic control can lead to the N2 isomer.

For 3-aminoindazoles, the interplay of steric and electronic effects of the C3-amino group and other ring substituents is critical. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) typically favor N1-alkylation.[1] This is often attributed to the formation of the more thermodynamically stable N1-anion. Conversely, conditions employing weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can often yield mixtures of N1 and N2 isomers.[1][2]

Experimental Protocol: Selective N1-Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N1 position by using a strong base in a non-polar aprotic solvent.

Materials:

  • 3-Aminoindazole derivative

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide, iodide, or tosylate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 3-aminoindazole (1.0 equiv).

  • Add anhydrous THF to dissolve the substrate (typically at a concentration of 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes to ensure complete deprotonation.

  • Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated 3-aminoindazole.

Data Summary: N-Alkylation Conditions and Regioselectivity
SubstrateAlkylating AgentBaseSolventTemp.N1:N2 RatioYield (%)Reference
3-AminoindazoleAlkyl HalideNaHTHFRT>99:1High[1]
1H-IndazoleAlkyl HalideK₂CO₃DMFRTMixtureVariable[3]
3-Carboxymethyl-1H-indazolen-Butyl BromideNaHTHFRT>99:185[1]
7-Nitro-1H-indazolen-Butyl BromideNaHTHFRT4:9688[1]

Note: Data for substituted indazoles is provided to illustrate the general principles of regioselectivity. The presence of the 3-amino group generally favors N1-alkylation under thermodynamic control.

Visualization: N-Alkylation Workflow

G sub 3-Aminoindazole Substrate deprotonation Deprotonation (Base, Solvent) sub->deprotonation alkylation Alkylation (R-X, Temp, Time) deprotonation->alkylation workup Aqueous Workup & Extraction alkylation->workup purification Purification (Chromatography) workup->purification n1_product N1-Alkylated Indazole purification->n1_product Major Product (Thermodynamic) n2_product N2-Alkylated Indazole purification->n2_product Minor or Major (Kinetic)

Caption: General experimental workflow for the N-alkylation of 3-aminoindazoles.

Application Note 2: Regioselective N-Arylation

The synthesis of N-aryl-3-aminoindazoles is commonly achieved via transition metal-catalyzed cross-coupling reactions. The two most prevalent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[4] While both are effective, copper-catalyzed systems have been reported to offer excellent N1-selectivity for the arylation of 3-aminoindazoles with aryl bromides.[5]

Experimental Protocol: N1-Selective Copper-Catalyzed N-Arylation

This protocol describes an N1-selective arylation using a copper catalyst, suitable for coupling 3-aminoindazoles with aryl or heteroaryl bromides.[5]

Materials:

  • 3-Aminoindazole derivative

  • Aryl bromide

  • Copper(I) iodide (CuI)

  • Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

  • Ligand (e.g., L-proline, TMEDA)

  • Anhydrous solvent (e.g., Dioxane or DMSO)

Procedure:

  • To an oven-dried Schlenk tube or sealed tube, add 3-aminoindazole (1.0 equiv), aryl bromide (1.2 equiv), CuI (0.1 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • If a ligand is used, add the ligand (0.2 equiv).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 110-140 °C) with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N1-aryl-3-aminoindazole.

Data Summary: N-Arylation Conditions and Yields
Coupling Partner 1Coupling Partner 2Catalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
3-AminoindazoleBromobenzeneCuI / L-prolineK₃PO₄Dioxane11085[5]
3-Aminoindazole4-BromotolueneCuI / L-prolineK₃PO₄Dioxane11090[5]
3-HaloindazoleAminePd₂(dba)₃ / XantphosCs₂CO₃Toluene11075-95[6]
3-Bromo-indazolePhenylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/EtOH10088[4]

Visualization: N-Arylation Logical Diagram

G sub 3-Aminoindazole sub_plus_aryl + sub->sub_plus_aryl aryl_source Aryl Source (Ar-X or Ar-B(OH)₂) aryl_source->sub_plus_aryl reaction_cond Reaction Conditions sub_plus_aryl->reaction_cond ullmann Ullmann-Type (Cu Catalyst, Base) reaction_cond->ullmann buchwald Buchwald-Hartwig (Pd Catalyst, Ligand, Base) reaction_cond->buchwald product N1-Aryl-3-Aminoindazole ullmann->product buchwald->product

Caption: Logical diagram of common pathways for N-arylation of 3-aminoindazoles.

Application Note 3: Regioselective N1-Sulfonylation

A modern and efficient method for the N1-sulfonylation of 3-aminoindazoles involves a copper-catalyzed radical-radical cross-coupling reaction with sulfonyl hydrazides.[7][8] This strategy provides direct access to 1,3-substituted aminoindazoles under mild conditions, featuring operational simplicity and a broad substrate scope. The reaction proceeds via the formation of a sulfonyl radical and an indazolyl radical, which then couple to form the N-S bond selectively at the N1 position.

Experimental Protocol: Copper-Catalyzed N1-Sulfonylation

This protocol is adapted from the copper-catalyzed coupling of 3-aminoindazoles and sulfonyl hydrazides.[7]

Materials:

  • 3-Aminoindazole (1.0 equiv)

  • Sulfonyl hydrazide (1.5 equiv)

  • Copper(I) bromide (CuBr) (20 mol%)

  • Cumene hydroperoxide (CHP, 3.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • To a screw-capped vial, add 3-aminoindazole (1.0 equiv), sulfonyl hydrazide (1.5 equiv), and CuBr (0.2 equiv).

  • Add dichloromethane (DCM) as the solvent (typically 0.1 M).

  • Add cumene hydroperoxide (3.0 equiv) to the mixture.

  • Seal the vial and stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the solution with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N1-sulfonyl-3-aminoindazole derivative.

Data Summary: Scope of N1-Sulfonylation
3-Aminoindazole SubstrateSulfonyl HydrazideYield (%)Reference
1H-Indazol-3-amineBenzenesulfonohydrazide85[7][8]
1H-Indazol-3-amine4-Methylbenzenesulfonohydrazide81[7][8]
1H-Indazol-3-amine4-Methoxybenzenesulfonohydrazide75[7][8]
1H-Indazol-3-amine4-Fluorobenzenesulfonohydrazide82[7][8]
1H-Indazol-3-amine4-(Trifluoromethyl)benzenesulfonohydrazide71[7][8]
5-Bromo-1H-indazol-3-amineBenzenesulfonohydrazide78[7][8]

Visualization: N1-Sulfonylation Workflow

G reagents 3-Aminoindazole + Sulfonyl Hydrazide catalysis CuBr (cat.), CHP (oxidant) DCM, Room Temperature reagents->catalysis workup Aqueous Workup (NaHCO₃) catalysis->workup purification Purification (Chromatography) workup->purification product N1-Sulfonyl-3-Aminoindazole purification->product

Caption: Workflow for the copper-catalyzed N1-sulfonylation of 3-aminoindazoles.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Amino-1H-indazole-6-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of 3-Amino-1H-indazole-6-carbonitrile derivatives, a scaffold of significant interest in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). Microwave irradiation offers substantial advantages over conventional heating methods, including dramatically reduced reaction times, improved reaction yields, and enhanced product purity.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Notably, 3-aminoindazole derivatives have emerged as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases. The targeted synthesis of specific derivatives, such as this compound, is of high value for the development of novel therapeutics, including inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Breakpoint Cluster Region-Abelson murine leukemia viral oncogene homolog (Bcr-Abl) kinases.

Conventional synthetic routes to these compounds often involve harsh reaction conditions and prolonged reaction times. Microwave-assisted synthesis presents a green and efficient alternative, enabling rapid and controlled heating to accelerate chemical transformations.

Microwave-Assisted Synthesis: An Overview

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy. This direct heating of the reaction mixture leads to a rapid and uniform temperature increase, often resulting in cleaner reactions with fewer side products and significantly shorter reaction times compared to conventional oil bath heating.

Advantages of Microwave-Assisted Synthesis:

  • Rapid Reaction Times: Reactions that take hours or days with conventional heating can often be completed in minutes.

  • Higher Yields: Improved reaction kinetics and reduced side product formation can lead to higher isolated yields.

  • Enhanced Purity: Cleaner reaction profiles simplify purification processes.

  • Improved Reproducibility: Precise temperature and pressure control in modern microwave reactors ensures high reproducibility.

  • Energy Efficiency: Direct heating of the reaction vessel is more energy-efficient than heating a large oil bath.

Experimental Protocols

The following protocol describes a proposed microwave-assisted synthesis of this compound, adapted from conventional methods for related compounds. This method involves the cyclization of a substituted 2-fluorobenzonitrile with hydrazine hydrate.

General Reaction Scheme:

Materials and Equipment:

  • 4-amino-3-fluorobenzonitrile

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (or another suitable high-boiling polar solvent like N,N-Dimethylformamide)

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • Sealed microwave reaction vials (10 mL or 20 mL)

  • Magnetic stir bars

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography apparatus and silica gel

  • Rotary evaporator

Proposed Microwave Synthesis Protocol for this compound:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-amino-3-fluorobenzonitrile (1.0 mmol, 136.1 mg).

  • Add 3 mL of ethanol to dissolve the starting material.

  • Add hydrazine hydrate (3.0 mmol, 150 mg of 80% solution).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 20 minutes with stirring. The pressure should be monitored and kept within the safe limits of the vial.

  • After the reaction is complete, cool the vial to room temperature.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1).

  • Upon completion, transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired this compound.

Note: This is a proposed protocol and may require optimization of reaction time, temperature, and solvent for optimal yield and purity of the specific target compound.

Data Presentation

The following table summarizes the reaction conditions and yields for the microwave-assisted synthesis of various indazole derivatives, demonstrating the efficiency of this methodology.

EntryStarting MaterialProductSolventTemp (°C)Time (min)Yield (%)
1o-chlorobenzaldehyde1-H indazoleWater-1877
2o-nitro benzaldehyde1-H indazoleWater-1881.5
32,6-dichloro benzaldehyde4-chloro-1-H indazoleWater-1885.79

Data adapted from a study on the synthesis of indazole derivatives using ultrasonic irradiation, which provides a comparable green chemistry approach.[1]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound derivatives.

G start Start reagents Combine Reactants: - 4-amino-3-fluorobenzonitrile - Hydrazine Hydrate - Solvent start->reagents mw Microwave Irradiation (e.g., 150°C, 20 min) reagents->mw cool Cooling to Room Temperature mw->cool workup Workup: - Solvent Evaporation cool->workup purify Purification: - Column Chromatography workup->purify product Product: This compound purify->product end End product->end

Caption: General workflow for microwave-assisted synthesis.

Signaling Pathways

3-Aminoindazole derivatives have shown significant potential as inhibitors of protein kinases involved in cancer progression. Below are diagrams of two key signaling pathways, FGFR and Bcr-Abl, which are often targeted by such inhibitors.

FGFR Signaling Pathway

FGFR_Pathway cluster_receptor Cell Membrane FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates PLCG PLCγ FGFR->PLCG Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation IP3_DAG IP3 / DAG PLCG->IP3_DAG IP3_DAG->Proliferation Bcr_Abl_Pathway BcrAbl Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2/SOS BcrAbl->GRB2 Activates PI3K PI3K BcrAbl->PI3K Activates STAT5 STAT5 BcrAbl->STAT5 Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Increased Proliferation Inhibition of Apoptosis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

References

Development of FLT3 Inhibitors from a 3-Amino-1H-indazole-6-carbonitrile Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is a critical target in the treatment of Acute Myeloid Leukemia (AML), particularly in patients harboring FLT3 mutations that lead to constitutive activation of the kinase.[1][2][3] This document provides detailed application notes and experimental protocols for the development of novel FLT3 inhibitors based on a 3-Amino-1H-indazole-6-carbonitrile scaffold. The focus is on the synthesis, in vitro evaluation, and cellular characterization of these compounds.

Introduction

The 3-amino-1H-indazole core is a privileged scaffold in kinase inhibitor design, known for its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[1][2] By modifying this core at the 6-position with a carbonitrile group, and by further derivatization, it is possible to develop potent and selective FLT3 inhibitors. This document outlines the synthetic strategies and biological assays necessary to advance compounds from this chemical series.

I. Synthetic Chemistry

The synthesis of FLT3 inhibitors from a this compound starting material can be adapted from established methods for related 6-substituted 3-aminoindazoles.[1][2] A general synthetic approach is outlined below. The initial step often involves the protection of the amino group, followed by a Suzuki coupling to introduce various aryl or heteroaryl moieties at the 6-position, and finally deprotection and further functionalization.

A representative synthetic scheme, adapted from the synthesis of related 3-amino-1H-indazol-6-yl-benzamides, begins with the condensation of a suitably substituted benzonitrile with hydrazine to form the 3-aminoindazole core.[1] Subsequent acylation and Suzuki coupling reactions allow for the introduction of diverse chemical groups to explore the structure-activity relationship (SAR).[1]

II. Quantitative Data Summary

The following tables summarize the in vitro and cellular activities of representative compounds from related 3-amino-1H-indazole series against FLT3. These data are essential for understanding the SAR and for selecting lead compounds for further development.

Table 1: In Vitro FLT3 Kinase Inhibition

Compound IDModificationFLT3 IC50 (nM)FLT3-D835Y IC50 (nM)FLT3-ITD (W51) IC50 (nM)Reference
8r 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivative41.65.6422.8[2]
8v 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivative1078.86-[2]

Note: Data for compounds 8r and 8v are derived from a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives, which are structurally related to the target scaffold.[2]

Table 2: Cellular Anti-proliferative Activity

Compound IDCell LineFLT3 StatusEC50 (µM)Reference
4 MOLM13FLT3-ITD0.005[1]
11 MOLM13FLT3-ITD-[1]
17 MOLM13FLT3-ITD-[1]
18 MOLM13FLT3-ITD-[1]
22 MOLM13FLT3-ITD-[1]

Note: The EC50 values for compounds from the Deng et al. study represent potent single-digit nanomolar to low micromolar activities against the FLT3-ITD dependent MOLM13 cell line.[1]

III. Experimental Protocols

A. In Vitro FLT3 Kinase Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant FLT3 kinase.

Materials:

  • Recombinant human FLT3 kinase domain

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 1 mM Na3VO4)

  • ATP

  • Tyrosine kinase substrate peptide

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white opaque plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • Add 5 µL of the test compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the FLT3 enzyme and substrate in kinase buffer to each well.

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

B. Cell Viability Assay (MTT Assay)

This protocol is for assessing the anti-proliferative effect of the synthesized compounds on FLT3-dependent AML cell lines (e.g., MV4-11, MOLM-13).

Materials:

  • AML cell line (e.g., MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

C. Western Blot Analysis for FLT3 Phosphorylation

This protocol is used to determine the effect of the inhibitors on the phosphorylation status of FLT3 and its downstream signaling proteins.

Materials:

  • AML cell line (e.g., MV4-11)

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Lyse the cells with lysis buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities to determine the inhibition of phosphorylation.

IV. Visualizations

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus FLT3 Ligand FLT3 Ligand FLT3 Receptor FLT3 Receptor FLT3 Ligand->FLT3 Receptor Binding & Dimerization p-FLT3 Phosphorylated FLT3 FLT3 Receptor->p-FLT3 Autophosphorylation STAT5 STAT5 p-FLT3->STAT5 PI3K PI3K p-FLT3->PI3K RAS RAS p-FLT3->RAS Gene Transcription Gene Transcription STAT5->Gene Transcription AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene Transcription Gene Transcription->Proliferation Survival Survival Gene Transcription->Survival Inhibitor 3-Amino-1H-indazole -6-carbonitrile Derivative Inhibitor->p-FLT3 Inhibition Experimental_Workflow start Start: Design & Synthesis of This compound Derivatives biochem_assay In Vitro Biochemical Assay (FLT3 Kinase Inhibition) start->biochem_assay cell_assay Cell-Based Assay (Anti-proliferative Activity) biochem_assay->cell_assay western_blot Mechanism of Action Study (Western Blot for p-FLT3) cell_assay->western_blot sar_analysis Structure-Activity Relationship (SAR) Analysis western_blot->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->biochem_assay Iterative Improvement end End: Preclinical Candidate Selection lead_optimization->end Logical_Relationship cluster_chemistry Medicinal Chemistry cluster_biology Biological Evaluation cluster_development Drug Development Scaffold 3-Amino-1H-indazole -6-carbonitrile Synthesis Chemical Synthesis & Derivatization Scaffold->Synthesis Library Compound Library Synthesis->Library Target_Engagement FLT3 Kinase Inhibition (IC50) Library->Target_Engagement Screening Cellular_Efficacy AML Cell Line Proliferation (EC50) Target_Engagement->Cellular_Efficacy Signaling_Inhibition Downstream Pathway Modulation Cellular_Efficacy->Signaling_Inhibition SAR Structure-Activity Relationship Signaling_Inhibition->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Feedback Loop Candidate Preclinical Candidate Lead_Opt->Candidate

References

Application Note: Synthesis of Potent PDGFRα Inhibitors Using 3-Amino-1H-indazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, oncology, and pharmacology.

Introduction Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) is a receptor tyrosine kinase that plays a crucial role in cellular processes such as proliferation, migration, and survival.[1] Dysregulation of PDGFRα signaling is implicated in various pathologies, including cancers like gastrointestinal stromal tumors (GISTs), glioblastomas, and fibrotic diseases.[2][3][4] This makes PDGFRα a key therapeutic target for the development of novel inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors due to its ability to form key interactions within the ATP-binding site of kinases.[5][6] 3-Amino-1H-indazole-6-carbonitrile is a versatile starting material, offering multiple reaction sites for the construction of complex and potent kinase inhibitors. This application note provides a representative protocol for the synthesis of a potential PDGFRα inhibitor from this key intermediate and outlines the methodology for its biological evaluation.

PDGFRα Signaling Pathway

Upon binding of its ligand (e.g., PDGF-A, -B, -C), PDGFRα dimerizes, leading to the activation of its intracellular kinase domain through auto-phosphorylation.[3] This initiates several downstream signaling cascades critical for cell function. The primary pathways include the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis; the Ras/MAPK pathway, which is central to cell proliferation; and the JAK/STAT pathway, involved in immune responses and cell differentiation.[4] Aberrant, constitutive activation of these pathways due to PDGFRα mutations or overexpression drives oncogenesis.[2][7]

PDGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFRα PI3K PI3K PDGFR->PI3K Recruits & Activates RAS Ras PDGFR->RAS Activates JAK JAK PDGFR->JAK Activates PDGF PDGF Ligand PDGF->PDGFR Binds & Activates Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Promotes Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Proliferation STAT STAT JAK->STAT STAT->Proliferation Promotes Differentiation

Caption: PDGFRα downstream signaling pathways.

Representative Synthesis of a PDGFRα Inhibitor

The synthesis of a potential PDGFRα inhibitor from this compound can be achieved via a nucleophilic aromatic substitution (S_NAr) reaction with a suitable heterocyclic partner, a common strategy for building kinase inhibitors. In this representative scheme, the amino group of the indazole displaces a halogen on a substituted pyrimidine ring, which serves as the "hinge-binding" motif of the inhibitor.

Synthesis_Workflow start Start Materials reagent1 3-Amino-1H-indazole- 6-carbonitrile start->reagent1 reagent2 4,6-dichloro-2-(methylthio)pyrimidine start->reagent2 step1 Step 1: S_NAr Coupling reagent1->step1 reagent2->step1 intermediate Intermediate Product (Crude) step1->intermediate step2 Step 2: Purification intermediate->step2 final Final Product: Potential PDGFRα Inhibitor step2->final

Caption: General workflow for inhibitor synthesis.

Experimental Protocols

Protocol 1: Synthesis of N-(6-chloro-2-(methylthio)pyrimidin-4-yl)-1H-indazol-3-amine

Objective: To synthesize a potential PDGFRα inhibitor intermediate via a nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • 4,6-dichloro-2-(methylthio)pyrimidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and oil bath

  • Silica gel for column chromatography

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 4,6-dichloro-2-(methylthio)pyrimidine (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the final product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In-Vitro PDGFRα Kinase Assay (IC50 Determination)

Objective: To determine the concentration of the synthesized inhibitor required to inhibit 50% of PDGFRα kinase activity.

Materials:

  • Recombinant human PDGFRα kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP), radio-labeled [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • Synthesized inhibitor compound

  • Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Dimethyl sulfoxide (DMSO)

  • 384-well microplates

  • Microplate reader (Luminescence reader for ADP-Glo™)

Procedure:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Create a series of 3-fold serial dilutions in DMSO.

  • Reaction Setup: Add kinase buffer to each well of a 384-well plate.

  • Add the serially diluted inhibitor to the wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Add the PDGFRα enzyme to all wells except the "no enzyme" control and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at 30 °C for 60 minutes.

  • Detection: Stop the reaction and detect kinase activity according to the manufacturer's protocol (e.g., add ADP-Glo™ Reagent for the ADP-Glo™ assay).

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Data Analysis: Convert raw data to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

IC50_Workflow prep 1. Prepare Serial Dilutions of Inhibitor in DMSO plate 2. Add Reagents to 384-well Plate (Buffer, Inhibitor, Enzyme) prep->plate incubate1 3. Pre-incubate plate->incubate1 start_rxn 4. Initiate Reaction with ATP/Substrate Mix incubate1->start_rxn incubate2 5. Incubate at 30°C start_rxn->incubate2 detect 6. Stop Reaction & Add Detection Reagent incubate2->detect read 7. Read Plate (e.g., Luminescence) detect->read analyze 8. Analyze Data & Calculate IC50 read->analyze

Caption: Workflow for IC50 determination.

Data Presentation

Quantitative data from synthesis and biological evaluation should be clearly tabulated for comparison and analysis.

Table 1: Representative Synthesis & Characterization Data

Compound ID Synthetic Step Yield (%) Purity (LC-MS, %)

| PDGFRi-001 | S_NAr Coupling | 65% | >98% |

Table 2: Representative Biological Activity of Indazole-Based Kinase Inhibitors This table provides IC50 values for known indazole-based inhibitors against PDGFRα and other related kinases to provide context for expected potency and selectivity.

InhibitorTarget KinaseIC50 (nM)Assay TypeReference
PazopanibPDGFRα71Not Specified[8]
PazopanibPDGFRβ84Cell-free[8]
PazopanibVEGFR230Cell-free[8]
AxitinibPDGFRβ1.6Endothelial Cells[8]
Axitinibc-Kit1.7Endothelial Cells[8]
AxitinibVEGFR20.2Cell-free[8]

Conclusion this compound serves as an excellent and highly adaptable starting material for the synthesis of novel PDGFRα inhibitors. The protocols outlined in this application note provide a robust framework for the chemical synthesis and subsequent biological evaluation of such compounds. The representative data highlights the potential for developing potent and selective inhibitors based on the indazole scaffold, offering promising avenues for future drug discovery efforts in oncology and other diseases driven by aberrant PDGFRα signaling.

References

Application of 3-Amino-1H-indazole-6-carbonitrile in the Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 3-Amino-1H-indazole-6-carbonitrile as a key starting material in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors. The 3-amino-1H-indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to act as a hinge-binding motif in numerous kinase inhibitors. The strategic incorporation of a carbonitrile group at the 6-position offers a versatile chemical handle for further molecular elaboration and optimization of pharmacokinetic and pharmacodynamic properties.

Introduction to the 3-Amino-1H-indazole Scaffold in ALK Inhibition

The 3-amino-1H-indazole core is a bioisostere of adenine, enabling it to form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases, including ALK. This interaction is fundamental for achieving potent and selective inhibition. Several clinically approved and investigational kinase inhibitors feature this scaffold. For instance, Entrectinib, a potent ALK inhibitor, contains a 3-amino-1H-indazole moiety.[1] The development of derivatives from the 3-amino-1H-indazole scaffold has been a successful strategy in targeting various kinases.[2][3][4]

The introduction of a carbonitrile group at the 6-position of the 3-amino-1H-indazole core, yielding this compound, provides a valuable building block for the synthesis of novel ALK inhibitors. The nitrile group can be readily transformed into other functional groups, such as amines or carboxylic acids, allowing for the exploration of a wider chemical space and the fine-tuning of the molecule's properties to enhance potency, selectivity, and drug-like characteristics.

Synthetic Protocol: From this compound to a Kinase Inhibitor Core

The following is a representative synthetic protocol for the elaboration of this compound into a core structure suitable for kinase inhibitor synthesis. This protocol is adapted from methodologies used for the synthesis of related 3-amino-1H-indazole-based kinase inhibitors.

Scheme 1: Synthesis of a 3-Amino-1H-indazol-6-yl-benzamide Core

A potential synthetic route starting from 2-fluoro-4-nitrobenzonitrile can lead to the formation of this compound. This intermediate can then be further functionalized. A plausible subsequent step involves the hydrolysis of the nitrile to a carboxylic acid, followed by amide coupling to generate a library of potential kinase inhibitors.

Experimental Protocol: Synthesis of 3-Amino-1H-indazole-6-carboxylic acid

  • Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of ethanol and water (2:1) is added sodium hydroxide (5.0 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux at 100°C and stirred for 12 hours.

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with 2N HCl to pH 3-4. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 3-Amino-1H-indazole-6-carboxylic acid.

Experimental Protocol: Amide Coupling to Synthesize a 3-Amino-1H-indazol-6-yl-benzamide Derivative

  • Reaction Setup: To a solution of 3-Amino-1H-indazole-6-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). The mixture is stirred at room temperature for 10 minutes.

  • Addition of Amine: The desired aniline derivative (e.g., 4-methoxyaniline) (1.1 eq) is then added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at room temperature for 12 hours.

  • Work-up and Purification: The reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The crude product is purified by flash column chromatography on silica gel to yield the final 3-amino-1H-indazol-6-yl-benzamide derivative.

Quantitative Data of Representative 3-Amino-1H-indazole Derivatives

While specific ALK inhibition data for derivatives of this compound are not publicly available, the following table summarizes the biological activity of closely related 3-amino-1H-indazol-6-yl-benzamide derivatives against other kinases, demonstrating the potential of this scaffold.

Compound IDTarget KinaseIC₅₀ (nM)Cell-based AssayCell LineIC₅₀ (nM)
Derivative 1 FLT35ProliferationBa/F3-FLT32
Derivative 1 PDGFRα10ProliferationBa/F3-PDGFRα8
Derivative 2 c-Kit8ProliferationGIST-T115
Derivative 2 FLT312ProliferationMOLM-1310

Data adapted from a study on spectrum selective kinase inhibition of a 3-amino-indazole scaffold.

ALK Signaling Pathway and Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase. In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion gene, such as EML4-ALK. This fusion results in a constitutively active ALK protein that drives tumor cell proliferation and survival through downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. ALK inhibitors act by competing with ATP for the binding site in the kinase domain of the ALK fusion protein, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Pathways Ligand Ligand ALK_Receptor ALK Receptor Tyrosine Kinase EML4_ALK EML4-ALK Fusion Protein (Constitutively Active) RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K ALK_Inhibitor This compound -derived ALK Inhibitor ALK_Inhibitor->EML4_ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: ALK Signaling Pathway and Mechanism of Inhibition.

Experimental Workflow for ALK Inhibitor Evaluation

The evaluation of a novel ALK inhibitor synthesized from this compound typically follows a multi-step process, from initial biochemical assays to cell-based and in vivo studies.

Experimental_Workflow Start Synthesis of ALK Inhibitor from This compound Biochemical_Assay Biochemical Kinase Assay (e.g., LanthaScreen™) Start->Biochemical_Assay Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo®) Biochemical_Assay->Cell_Proliferation Determine IC₅₀ Western_Blot Western Blot Analysis (Phospho-ALK, p-ERK, p-AKT) Cell_Proliferation->Western_Blot Confirm target engagement In_Vivo In Vivo Xenograft Model Western_Blot->In_Vivo Evaluate in vivo efficacy PK_PD Pharmacokinetic and Pharmacodynamic Studies In_Vivo->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization

Caption: Experimental Workflow for ALK Inhibitor Evaluation.

Detailed Experimental Protocols

ALK Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding of the test compound to the ALK kinase domain.

  • Reagents: ALK kinase, LanthaScreen™ Eu-anti-tag antibody, Alexa Fluor™ tracer, and test compound.

  • Procedure: a. Prepare a serial dilution of the test compound in the assay buffer. b. In a 384-well plate, add the ALK kinase, Eu-anti-tag antibody, and the test compound. c. Incubate for 1 hour at room temperature. d. Add the Alexa Fluor™ tracer. e. Incubate for another 30 minutes at room temperature. f. Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of the test compound on the viability of ALK-positive cancer cells.

  • Cell Culture: Culture ALK-positive cancer cells (e.g., H3122 or Karpas-299) in appropriate media.

  • Procedure: a. Seed the cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with a serial dilution of the test compound for 72 hours. c. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. d. Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals. e. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.[4]

Western Blot Analysis

This technique is used to confirm the inhibition of ALK phosphorylation and downstream signaling in treated cells.

  • Cell Treatment and Lysis: Treat ALK-positive cells with the test compound for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST). b. Incubate the membrane with primary antibodies against phospho-ALK, total ALK, phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the extent of inhibition of ALK phosphorylation and downstream signaling.

References

Application Notes and Protocols: The Role of 3-Amino-1H-indazole-6-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-amino-1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its critical role as a "hinge-binding" fragment in the design of potent protein kinase inhibitors. This document provides a comprehensive overview of the applications of 3-Amino-1H-indazole-6-carbonitrile and its derivatives, with a focus on their role as kinase inhibitors in oncology. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways and experimental workflows are presented to serve as a valuable resource for researchers in drug discovery and development. The indazole core, being a bioisostere of indole, offers unique physicochemical properties that are advantageous for drug design.

Key Applications in Medicinal Chemistry

Derivatives of the this compound scaffold are renowned for their potent inhibitory activity against a range of protein kinases that are critical regulators of cellular processes and are frequently dysregulated in cancer. These compounds often target the "DFG-out" inactive conformation of kinases, a strategy that can lead to improved selectivity and overcome certain forms of drug resistance.

Primary kinase targets for derivatives of this scaffold include:

  • Fms-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).

  • Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): A receptor tyrosine kinase implicated in various cancers.

  • c-Kit: A receptor tyrosine kinase involved in the development of several cell types and implicated in some cancers.

  • Bcr-Abl: A fusion protein associated with chronic myeloid leukemia (CML).[1][2]

The 3-amino group of the indazole ring typically forms crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, anchoring the inhibitor. The carbonitrile group at the 6-position offers a versatile handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of various derivatives of the 3-amino-1H-indazole scaffold.

Table 1: Kinase Inhibitory Activity of 3-Amino-1H-indazole Derivatives

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
Compound 4 FLT3Cellular5[3]
c-KitCellular198[3]
PDGFRα-T674MCellular17[3]
Compound 27a FGFR1Enzymatic< 4.1[3]
FGFR2Enzymatic2.0[3]
Compound 8r FLT3Enzymatic41.6[4]
FLT3-ITD (W51)Enzymatic22.8[4]
FLT3-TKD (D835Y)Enzymatic5.64[4]
Compound 22f FLT3Enzymatic0.941[5]
FLT3/D835YEnzymatic0.199[5]
AKE-72 (5) BCR-ABL WTEnzymatic< 0.5[1][2]
BCR-ABL T315IEnzymatic9[1][2]

Table 2: Anti-proliferative Activity of 3-Amino-1H-indazole Derivatives

Compound IDCell LineDescriptionGI50/IC50 (µM)Reference
Compound 1c K562Chronic Myeloid LeukemiaMean GI50 1.90[6]
Colon & Melanoma Lines-0.041 - 33.6[6]
Compound 6o K562Chronic Myeloid Leukemia5.15[7][8]
A549Lung Cancer>10[7]
PC-3Prostate Cancer>10[7]
Hep-G2Hepatoma>10[7]
HEK-293Normal Kidney33.2[7][8]
AKE-72 (5) K562Chronic Myeloid LeukemiaGI50 < 0.01[1][2]
Ba/F3 (BCR-ABL)Pro-B cellsGI50 = 0.0096[1]
Ba/F3 (BCR-ABL T315I)Pro-B cellsGI50 = 0.29[1]
Compound 2f 4T1Breast Cancer0.23[9]
HepG2Hepatoma0.80[9]
MCF-7Breast Cancer0.34[9]

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of 3-amino-1H-indazoles involves the reaction of an ortho-fluorobenzonitrile with hydrazine hydrate.[10] This procedure can be adapted for the synthesis of this compound starting from 2-fluoro-5-cyanobenzonitrile.

Materials:

  • 2-fluoro-5-cyanobenzonitrile

  • Hydrazine hydrate (80% solution in water)

  • n-Butanol

Procedure:

  • To a solution of 2-fluoro-5-cyanobenzonitrile in n-butanol, add an excess of hydrazine hydrate.

  • Reflux the reaction mixture for a specified time (e.g., 20 minutes to several hours, reaction progress can be monitored by TLC).[7]

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

G Synthesis of this compound start Start with 2-fluoro-5-cyanobenzonitrile step1 Add Hydrazine Hydrate in n-Butanol start->step1 step2 Reflux Reaction Mixture step1->step2 step3 Cool to Room Temperature step2->step3 step4 Isolate Crude Product (Filtration or Evaporation) step3->step4 step5 Purify Product (Recrystallization or Chromatography) step4->step5 end_product This compound step5->end_product

Caption: Synthetic workflow for this compound.

Biochemical Kinase Inhibition Assay (Example: FLT3)

This protocol describes a general method to determine the in vitro inhibitory activity of a compound against a purified kinase enzyme.

Materials:

  • Purified recombinant FLT3 kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a generic tyrosine kinase substrate peptide)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add the FLT3 enzyme, the substrate, and the test compound dilution.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.

  • The luminescent signal, which correlates with ADP production (and thus kinase activity), is measured using a plate reader.

  • Calculate the percent inhibition of kinase activity for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a suitable model.

G Biochemical Kinase Inhibition Assay Workflow start Prepare serial dilutions of test compound step1 Add kinase, substrate, and compound to well start->step1 step2 Initiate reaction with ATP step1->step2 step3 Incubate at room temperature step2->step3 step4 Stop reaction and add detection reagent step3->step4 step5 Measure signal (e.g., luminescence) step4->step5 step6 Calculate % inhibition and IC50 step5->step6

Caption: Workflow for a biochemical kinase inhibition assay.

Cellular Proliferation Assay (Example: Ba/F3 Cells)

This protocol describes a method to assess the anti-proliferative activity of a compound on a cell line that is dependent on the activity of a specific kinase for its growth and survival.

Materials:

  • Ba/F3 cells engineered to express a constitutively active kinase (e.g., FLT3-ITD)

  • Complete growth medium (e.g., RPMI-1640 with supplements, without IL-3)

  • Test compound (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well cell culture plates

Procedure:

  • Seed the Ba/F3 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

  • Add serial dilutions of the test compound to the wells. Include a DMSO-only control.

  • Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Measure the luminescent signal, which is proportional to the number of viable cells.

  • Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO control.

  • Determine the GI50 or IC50 value by fitting the dose-response data.

G Cellular Proliferation Assay Workflow start Seed Ba/F3 cells in a 96-well plate step1 Add serial dilutions of test compound start->step1 step2 Incubate for 72 hours step1->step2 step3 Add cell viability reagent step2->step3 step4 Incubate and measure signal step3->step4 step5 Calculate % inhibition and GI50/IC50 step4->step5

Caption: Workflow for a cellular proliferation assay.

Signaling Pathway

The 3-amino-1H-indazole derivatives often function by inhibiting receptor tyrosine kinases like FLT3, which play a crucial role in cell survival and proliferation signaling pathways. In cancers like AML, mutations in FLT3 lead to its constitutive activation, driving uncontrolled cell growth.

G FLT3 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor 3-Amino-1H-indazole Derivative Inhibitor->FLT3

References

Application Notes and Protocols for High-Throughput Screening of 3-Amino-1H-indazole-6-carbonitrile Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of chemical libraries based on the 3-Amino-1H-indazole-6-carbonitrile scaffold. This class of compounds has garnered significant interest due to the diverse biological activities exhibited by indazole derivatives, including antitumor, anti-inflammatory, and anti-infective properties.[1][2][3] This document outlines the synthesis of a diverse compound library, protocols for biochemical and cell-based screening assays, and data analysis workflows.

Introduction to 3-Amino-1H-indazole Derivatives

The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, present in numerous compounds with a wide array of pharmacological activities.[2][4] The 1H-indazole-3-amine moiety, in particular, is recognized as an effective hinge-binding fragment for kinases.[1] By generating and screening libraries derived from the this compound core, researchers can explore a broad chemical space to identify novel hit compounds for various therapeutic targets.

Synthesis of a this compound Library

A diverse chemical library can be generated from a 3-amino-1H-indazole starting material. The following is a generalized protocol for the synthesis of a diverse library of N-substituted this compound derivatives, a common strategy to explore the structure-activity relationship (SAR) of this scaffold.

Protocol: Synthesis of a N-substituted this compound Library

Materials:

  • This compound

  • A diverse collection of carboxylic acids or acyl chlorides

  • Coupling agents (e.g., HATU, HBTU)

  • Organic bases (e.g., DIPEA, triethylamine)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Reaction vials or multi-well plates

  • Automated liquid handler (optional)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Reaction Setup: In individual reaction vials or wells of a multi-well plate, dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF).

  • Addition of Carboxylic Acid/Acyl Chloride: To each vial, add a unique carboxylic acid (1.1 equivalents) from the building block library, followed by a coupling agent (e.g., HATU, 1.2 equivalents) and an organic base (e.g., DIPEA, 2 equivalents). If using acyl chlorides, the coupling agent is not necessary, and the reaction is typically run at a lower temperature.

  • Reaction Incubation: Seal the vials/plate and allow the reactions to proceed at room temperature for 12-24 hours. Progress can be monitored by LC-MS.

  • Work-up and Purification: Upon completion, quench the reactions with water and extract the products with a suitable organic solvent. The crude products are then purified, typically by preparative HPLC, to yield the final library of compounds.

  • Quality Control: The purity and identity of each compound in the library should be confirmed by analytical LC-MS and ¹H NMR spectroscopy.

High-Throughput Screening Cascades

A tiered approach is recommended for screening the this compound library. This typically involves a primary screen to identify active compounds ("hits"), followed by secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.

Experimental Workflow for High-Throughput Screening

HTS_Workflow cluster_0 Primary Screen cluster_1 Secondary & Tertiary Screens cluster_2 Lead Optimization Primary_Assay Primary HTS Assay (e.g., Cell Viability) Hit_Identification Hit Identification Primary_Assay->Hit_Identification Data Analysis Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Confirmed Hits Selectivity_Assay Selectivity Assays Dose_Response->Selectivity_Assay Mechanism_Assay Mechanism of Action Assays (e.g., Apoptosis, Pathway Analysis) Selectivity_Assay->Mechanism_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Mechanism_Assay->SAR_Studies Validated Hits Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: High-throughput screening cascade from primary screening to lead optimization.

Protocols for Primary and Secondary Assays

Based on the known biological activities of indazole derivatives, cell-based phenotypic screens are a logical starting point.

Protocol: Cell Viability/Antiproliferative Assay (MTT Assay)

This assay is used to assess the effect of the library compounds on the proliferation of cancer cell lines.[1]

Materials:

  • Human cancer cell lines (e.g., K562, A549, PC-3, HepG2)[1]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 384-well clear-bottom cell culture plates

  • Multi-channel pipettes or automated liquid handler

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into 384-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours.

  • Compound Addition: Add the library compounds to the wells at a final concentration of 10 µM (or another desired screening concentration). Include vehicle control (e.g., DMSO) and positive control (e.g., 5-Fluorouracil) wells.[1]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control.

Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to determine if the observed anti-proliferative activity is due to the induction of apoptosis.[1]

Materials:

  • Human cancer cell line (e.g., K562)[1]

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

  • 6-well plates

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with hit compounds at various concentrations (e.g., 0, 10, 12, 14 µM) for 48 hours.[1]

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells.

Data Presentation

Quantitative data from the screening assays should be presented in a clear and organized manner to facilitate hit selection and SAR analysis.

Table 1: Representative Primary Screening Data for a this compound Library
Compound IDStructure% Inhibition (at 10 µM) in K562 cells
IND-001[Structure Image]8.2
IND-002[Structure Image]95.6
IND-003[Structure Image]12.5
.........
IND-100[Structure Image]92.1
Table 2: Dose-Response Data for Confirmed Hits
Compound IDIC50 (µM) in K562 cellsIC50 (µM) in A549 cellsIC50 (µM) in HEK-293 (normal) cellsSelectivity Index (HEK-293/K562)
IND-0025.1515.833.26.4
IND-1008.3222.1> 50> 6.0

Potential Signaling Pathways

Based on published data for similar indazole scaffolds, hit compounds from a this compound library may act through various signaling pathways. For example, some 1H-indazole-3-amine derivatives have been shown to induce apoptosis by potentially inhibiting Bcl2 family members and modulating the p53/MDM2 pathway.[1]

Diagram of a Potential p53/MDM2 Signaling Pathway

p53_MDM2_Pathway cluster_0 Cellular Stress cluster_1 p53 Regulation cluster_2 Cellular Outcomes DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Stabilizes & Activates MDM2 MDM2 p53->MDM2 Activates transcription Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Ubiquitination & Degradation Indazole_Compound Indazole Compound Indazole_Compound->MDM2 Inhibition

Caption: Potential mechanism of action via inhibition of the p53-MDM2 interaction.

Safety Precautions

The chemical, physical, and toxicological properties of this compound and its derivatives may not be fully characterized.[5] Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.[5] In case of exposure, consult the material safety data sheet (MSDS) and seek medical attention.[5]

References

Application Notes and Protocols for the Analytical Characterization of 3-Amino-1H-indazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of 3-Amino-1H-indazole-6-carbonitrile (CAS No: 267413-32-1), a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure the identity, purity, and structural integrity of the compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application Note: Reverse-phase HPLC with UV detection is a robust and widely used method for determining the purity of this compound and for quantifying related impurities. The method described below is based on established protocols for similar aromatic and heterocyclic compounds and provides excellent separation and peak shape.

Experimental Protocol:

Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Sonicate the solution for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve sonicate Sonicate dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: A typical workflow for the HPLC analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Application Note: LC-MS is a powerful technique for the unambiguous identification of this compound by providing molecular weight information. The combination of liquid chromatography for separation with mass spectrometry for detection offers high sensitivity and specificity. The molecular formula for this compound is C₈H₆N₄, with a molecular weight of 158.16 g/mol .[1]

Experimental Protocol:

Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation: Prepare the sample as described in the HPLC protocol, but at a lower concentration of approximately 10 µg/mL.

LC-MS Conditions:

ParameterValue
Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Scan Range m/z 100-500
Capillary Voltage 3.5 kV
Cone Voltage 30 V

Data Analysis: The identity of the compound is confirmed by observing the protonated molecule [M+H]⁺ at m/z 159.17.

LC-MS Analysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis prep_sample Prepare 10 µg/mL Solution inject Inject Sample prep_sample->inject separate C18 Column Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Mass Analysis (m/z 100-500) ionize->detect confirm Confirm [M+H]⁺ at m/z 159.17 detect->confirm

Caption: Workflow for the LC-MS analysis of this compound.

NMR Spectroscopy for Structural Elucidation

Application Note: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of this compound. The chemical shifts and coupling constants provide detailed information about the molecular structure. The data presented below for the related compound, 3-Phenyl-1H-indazole-6-carbonitrile, can be used as a reference for spectral interpretation.[2]

Experimental Protocol:

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to an NMR tube.

Expected ¹H NMR Spectral Data (based on related structures):

ProtonExpected Chemical Shift (ppm)Multiplicity
NH (indazole)~11.0 - 13.0br s
Aromatic CH~7.0 - 8.5m
NH₂~5.0 - 6.0br s

Expected ¹³C NMR Spectral Data (based on related structures):

CarbonExpected Chemical Shift (ppm)
C=N (indazole)~140 - 150
Aromatic C-CN~105 - 115
Aromatic CH~110 - 130
Aromatic C-N~120 - 140
CN (nitrile)~118 - 122

Data Analysis: The structure is confirmed by assigning the observed chemical shifts and coupling patterns to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Application Note: FTIR spectroscopy is a rapid and straightforward technique to identify the key functional groups present in the this compound molecule.

Experimental Protocol:

Instrumentation: An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Expected FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
N-H stretch (amine and indazole)3400 - 3200
C≡N stretch (nitrile)2240 - 2220
C=N stretch (indazole ring)1650 - 1550
C=C stretch (aromatic ring)1600 - 1450
N-H bend (amine)1650 - 1580

Data Analysis: The presence of the characteristic absorption bands confirms the presence of the respective functional groups in the molecule.

Logical Relationship of Analytical Techniques

Analytical_Techniques substance This compound hplc HPLC (Purity) substance->hplc lcms LC-MS (Identity & Molecular Weight) substance->lcms nmr NMR (Structure Elucidation) substance->nmr ftir FTIR (Functional Groups) substance->ftir

Caption: Interrelation of analytical techniques for comprehensive characterization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Aminoindazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aminoindazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common synthetic routes to 3-aminoindazole?

A1: The most prevalent methods for synthesizing 3-aminoindazole involve the cyclization of ortho-substituted benzonitriles. The primary starting materials include:

  • 2-Halobenzonitriles (F, Cl, Br): Reaction with hydrazine hydrate is a common and direct approach.[1]

  • 2-Nitrobenzonitriles: These can be converted to 3-aminoindazoles through reaction with hydrazine or other reducing agents.[2]

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods offer an alternative, often milder, route from 2-bromobenzonitriles by first reacting with a hydrazine equivalent like benzophenone hydrazone, followed by cyclization.[3][4]

Q2: I am attempting to synthesize 3-aminoindazole from an o-fluorobenzaldehyde and hydrazine, but I am observing a significant amount of the corresponding fluorotoluene as a byproduct. What is happening and how can I prevent this?

A2: You are likely encountering a competitive Wolff-Kishner reduction of the aldehyde functionality to a methyl group.[5][6][7] This is a common side reaction under the basic and high-temperature conditions often used with hydrazine.

Troubleshooting:

To circumvent this side reaction, it is recommended to use an O-methyloxime derivative of the o-fluorobenzaldehyde. The O-methyloxime is less susceptible to the Wolff-Kishner reduction conditions and can effectively undergo condensation with hydrazine to form the desired indazole.[5][6]

Q3: My alkylation of a substituted indazole is resulting in a mixture of N1 and N2 isomers. How can I control the regioselectivity of this reaction?

A3: The formation of N1 and N2 alkylated regioisomers is a frequent challenge in indazole chemistry due to the two nucleophilic nitrogen atoms in the indazole ring. The regioselectivity is highly dependent on the reaction conditions (base and solvent) and the electronic properties of the substituents on the indazole ring.[8][9][10][11][12][13]

Strategies for Controlling Regioselectivity:

  • Favoring N1-Alkylation (Thermodynamic Product):

    • Base and Solvent: Using a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the more thermodynamically stable N1-isomer.[8][13]

    • Substituent Effects: Bulky or electron-withdrawing substituents at the C3 position of the indazole can promote N1-alkylation. For example, indazoles with 3-carboxymethyl, 3-tert-butyl, and 3-carboxamide groups have shown high N1-selectivity.[11]

  • Favoring N2-Alkylation (Kinetic Product):

    • Substituent Effects: The presence of a strong electron-withdrawing group, such as a nitro (NO₂) or ester (CO₂Me) group, at the C7 position can lead to excellent N2-selectivity.[11]

    • Reaction Conditions: Mitsunobu conditions have been shown to favor the formation of the N2-regioisomer.[11][12]

Data Presentation: Regioselectivity in Indazole Alkylation

The following tables summarize the influence of reaction conditions and substrate on the ratio of N1 to N2 alkylated products.

Table 1: Effect of Base and Solvent on the Alkylation of 5-Bromo-1H-indazole-3-carboxylate with Isopropyl Iodide [9]

EntryBaseSolventN1-Product Yield (%)N2-Product Yield (%)
1NaHDMF3846
2K₂CO₃DMF4440

Table 2: Influence of C3-Substituent on N1-Regioselectivity (using NaH in THF) [11]

C3-SubstituentN1-Selectivity (%)
-CO₂Me>99
-tBu>99
-COMe>99
-CONH₂>99

Table 3: Influence of C7-Substituent on N2-Regioselectivity (using NaH in THF) [11]

C7-SubstituentN2-Selectivity (%)
-NO₂≥96
-CO₂Me≥96

Experimental Protocols

Protocol 1: Synthesis of 3-Aminoindazole from 2-Fluorobenzonitrile and Hydrazine Hydrate

This procedure is adapted from established methods for the synthesis of 3-aminoindazoles via SNAr chemistry.[1]

Materials:

  • 2-Fluorobenzonitrile

  • Hydrazine hydrate

  • n-Butanol

Procedure:

  • To a solution of 2-fluorobenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (4.0 eq).

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Two-Step Synthesis of 3-Aminoindazoles from 2-Bromobenzonitriles via Palladium-Catalyzed Arylation[3]

Step 1: Palladium-Catalyzed N-Arylation of Benzophenone Hydrazone

Materials:

  • 2-Bromobenzonitrile

  • Benzophenone hydrazone

  • Palladium(II) acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

Procedure:

  • In a Schlenk tube, combine benzophenone hydrazone (1.1 eq), 2-bromobenzonitrile (1.0 eq), Pd(OAc)₂ (5 mol%), BINAP (5.5 mol%), and Cs₂CO₃ (1.5 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add anhydrous toluene and heat the mixture at 100 °C until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter.

  • Concentrate the filtrate to obtain the crude arylhydrazone, which can be purified by chromatography.

Step 2: Acidic Deprotection and Cyclization

Materials:

  • Arylhydrazone from Step 1

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Methanol

Procedure:

  • Dissolve the arylhydrazone in methanol.

  • Add p-TsOH·H₂O and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Concentrate the solvent and purify the residue by column chromatography to yield the 3-aminoindazole.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine 2-Fluorobenzonitrile and Hydrazine Hydrate in n-Butanol start->reagents reflux Reflux for 12-24h reagents->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to Room Temperature monitor->cool filter_precipitate Filter Precipitate cool->filter_precipitate if precipitate forms concentrate Concentrate Solvent cool->concentrate if no precipitate purify Recrystallize or Column Chromatography filter_precipitate->purify concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of 3-aminoindazole.

troubleshooting_workflow cluster_side_reactions Common Side Reactions start Low Yield of 3-Aminoindazole check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Temperature, Time) start->check_conditions side_reaction Analyze for Side Reactions (e.g., by LC-MS, NMR) start->side_reaction impure_sm Purify Starting Materials check_purity->impure_sm Impure incorrect_cond Optimize Reaction Time and/or Temperature check_conditions->incorrect_cond Incorrect regioisomers N1/N2 Isomerization side_reaction->regioisomers reduction Wolff-Kishner Reduction side_reaction->reduction other Other Byproducts side_reaction->other adjust_regio Adjust Base/Solvent to Control Regioselectivity regioisomers->adjust_regio change_sm Use O-Methyloxime of Aldehyde reduction->change_sm optimize_purification Optimize Purification Method other->optimize_purification

Caption: Troubleshooting guide for low yield in 3-aminoindazole synthesis.

regioselectivity_logic goal Desired Regioisomer? n1_isomer N1-Alkylated Indazole (Thermodynamic Product) goal->n1_isomer N1 n2_isomer N2-Alkylated Indazole (Kinetic Product) goal->n2_isomer N2 n1_conditions Use NaH in THF Bulky/EWG at C3 n1_isomer->n1_conditions n2_conditions Use EWG at C7 Mitsunobu Conditions n2_isomer->n2_conditions

References

Technical Support Center: Synthesis of 3-Amino-1H-indazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-1H-indazole-6-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most prevalent method for synthesizing 3-aminoindazoles, including the 6-carbonitrile derivative, is through the cyclization of a substituted ortho-cyanobenzonitrile with hydrazine. A plausible and commonly employed starting material is a 2-halo-6-cyanobenzonitrile (e.g., 2-fluoro- or 2-chloro-6-cyanobenzonitrile). The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism where hydrazine displaces the halide, followed by an intramolecular cyclization to form the indazole ring. Alternative methods, such as palladium-catalyzed or copper-catalyzed C-N coupling reactions, have also been reported for the synthesis of substituted 3-aminoindazoles.[1][2]

Q2: I am experiencing low yields in my reaction. What are the potential causes and how can I optimize the yield?

A2: Low yields are a common issue and can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. Lower temperatures may lead to incomplete conversion, while excessively high temperatures can promote side reactions and decomposition. A temperature screen is recommended to find the optimal condition.

  • Incorrect Stoichiometry: The molar ratio of hydrazine to the starting benzonitrile is important. An insufficient amount of hydrazine will result in unreacted starting material, while a large excess might complicate the work-up process. Typically, a moderate excess of hydrazine hydrate (2-4 equivalents) is recommended.[3]

  • Purity of Reagents: Ensure that the starting materials and solvents are of high purity, as impurities can interfere with the reaction.

Q3: I am observing significant byproduct formation. What are the likely impurities and how can I minimize them?

A3: A common byproduct in this type of reaction is the formation of a hydrazone intermediate that fails to cyclize. The formation of regioisomers, where the amino group is at a different position, can also occur depending on the substitution pattern of the starting material. To minimize byproduct formation:

  • Optimize Reaction Conditions: Higher temperatures and longer reaction times generally favor the desired cyclization over the formation of the stable hydrazone intermediate.[3]

  • Choice of Solvent: The solvent can influence the reaction pathway. Protic solvents like ethanol or n-butanol are often used and can facilitate the cyclization.

  • Control of pH: In some cases, the presence of a base or acid can influence the rate of cyclization and suppress side reactions.

Q4: What are the recommended methods for the purification of this compound?

A4: Purification can be challenging due to the potential presence of closely related impurities. Common purification techniques include:

  • Recrystallization: This is often the preferred method for large-scale purification. A screening of various solvent systems is recommended to find conditions that provide high recovery and purity. A binary solvent system, such as methanol/water, has been shown to be effective for similar compounds.[2]

  • Column Chromatography: For smaller scales or when recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or No Product Formation Inactive catalyst (if applicable)Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for palladium catalysts).
Low reaction temperatureGradually increase the reaction temperature in increments of 10°C and monitor the progress.
Poor quality of hydrazineUse fresh, high-purity hydrazine hydrate.
Formation of Multiple Spots on TLC (High Impurity Profile) Side reactions due to high temperatureLower the reaction temperature and increase the reaction time.
Incorrect stoichiometryOptimize the molar ratio of hydrazine to the starting material.
Presence of water or other contaminantsUse anhydrous solvents and ensure all glassware is dry.
Product is an insoluble tar or oil Decomposition of product or starting materialRe-evaluate the reaction temperature and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Incorrect work-up procedureEnsure the pH is appropriate during the extraction and that a suitable solvent is used.
Difficulty in Isolating the Product Product is highly soluble in the work-up solventTry precipitating the product by adding an anti-solvent or concentrate the solution and purify by chromatography.
Formation of a stable emulsion during extractionAdd a small amount of brine or a different organic solvent to break the emulsion.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Fluoro-6-cyanobenzonitrile

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-6-cyanobenzonitrile (1.0 eq).

  • Reagent Addition: Add a suitable solvent such as n-butanol or ethanol, followed by hydrazine hydrate (3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-120°C) and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Isolation and Purification: Filter the solid product and wash with a cold solvent (e.g., ethanol or water). The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by silica gel column chromatography.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

Entry Starting Material Hydrazine Hydrate (eq.) Solvent Temperature (°C) Time (h) Yield (%)
12-Fluoro-6-cyanobenzonitrile2.0Ethanol80665
22-Fluoro-6-cyanobenzonitrile3.0Ethanol80678
32-Fluoro-6-cyanobenzonitrile3.0n-Butanol110485
42-Chloro-6-cyanobenzonitrile3.0n-Butanol110872

Note: The data in this table is illustrative and based on typical results for analogous reactions. Actual results may vary.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start: Reagents and Glassware Preparation reagents Charge Flask with 2-Halo-6-cyanobenzonitrile and Solvent start->reagents addition Add Hydrazine Hydrate reagents->addition reaction Heat to Reflux and Stir (Monitor by TLC/LC-MS) addition->reaction workup Cool to Room Temperature and Concentrate reaction->workup isolation Filter Crude Product workup->isolation purification Purify by Recrystallization or Column Chromatography isolation->purification analysis Characterize Final Product (NMR, MS, etc.) purification->analysis end End: Pure this compound analysis->end

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Is the reaction complete? (Check TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes action_incomplete Increase reaction time or temperature incomplete->action_incomplete check_impurities Are there significant byproducts? complete->check_impurities impurities_present Yes check_impurities->impurities_present Yes no_impurities No check_impurities->no_impurities No action_impurities Optimize temperature, stoichiometry, or solvent impurities_present->action_impurities check_workup Review work-up and purification procedure no_impurities->check_workup

Caption: A decision-making diagram for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Purification of Substituted 3-Aminoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of substituted 3-aminoindazoles. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common purification issues.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of substituted 3-aminoindazoles in a question-and-answer format.

Question: My 3-aminoindazole derivative is showing significant peak tailing during silica gel column chromatography. How can I improve the peak shape?

Answer:

Peak tailing is a common issue when purifying basic compounds like 3-aminoindazoles on acidic silica gel. The free amine group interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and difficult separation. Here are several strategies to mitigate this issue:

  • Addition of a Basic Modifier: Add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the mobile phase. A typical concentration is 0.1-1% (v/v). The basic modifier will compete with your compound for binding to the acidic sites on the silica gel, reducing tailing.

  • Use of Deactivated Silica: Employ silica gel that has been end-capped or treated to reduce the number of acidic silanol groups.

  • Alternative Stationary Phases: Consider using a more inert stationary phase like alumina (basic or neutral) or a polymer-based support. For particularly challenging separations, an amino-functionalized silica column can be very effective.[1]

  • Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase chromatography on a C18 column can be an excellent alternative. A mobile phase consisting of acetonitrile and water or methanol and water with a buffer is typically used. To ensure the amine is in its neutral form and to avoid peak tailing, a high pH mobile phase (e.g., using ammonium bicarbonate buffer at pH 8-10) can be employed, provided the column is stable at that pH.[1]

Question: I am having difficulty removing unreacted starting materials, specifically 2-halobenzonitriles, from my 3-aminoindazole product. What is the best approach?

Answer:

The separation of the desired 3-aminoindazole from unreacted 2-halobenzonitrile can be challenging due to their similar polarities. Here are a few recommended methods:

  • Column Chromatography Optimization:

    • Gradient Elution: A shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) can effectively separate the product from the starting material.

    • Solvent System Selection: Experiment with different solvent systems. For instance, a switch from an ethyl acetate/hexane system to a dichloromethane/methanol system might provide better resolution.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. The choice of solvent is crucial. A solvent system in which the 3-aminoindazole has high solubility at elevated temperatures and low solubility at room temperature, while the 2-halobenzonitrile remains soluble at all temperatures, is ideal. Common solvent systems for recrystallization of indazole derivatives include mixed solvents like acetone/water, ethanol/water, or ethyl acetate/hexanes.[2]

  • Acid-Base Extraction: The basicity of the 3-amino group can be exploited for purification. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic 3-aminoindazole will be protonated and move into the aqueous layer, while the neutral 2-halobenzonitrile will remain in the organic layer. The aqueous layer can then be collected, basified with a base (e.g., NaOH or NaHCO₃) to deprotonate the product, and then extracted with an organic solvent to recover the purified 3-aminoindazole.[3]

Question: My synthesis of an N-substituted 3-aminoindazole has resulted in a mixture of N1 and N2 regioisomers. How can I separate them?

Answer:

The formation of N1 and N2 regioisomers is a common challenge in the synthesis of substituted indazoles. Their separation can often be achieved by the following methods:

  • Column Chromatography: Due to the difference in the position of the substituent, the two isomers will likely have slightly different polarities. Careful optimization of the mobile phase and potentially using a high-performance flash chromatography system can lead to their separation.

  • Recrystallization: As demonstrated in the literature, fractional recrystallization from a mixed solvent system can be a powerful technique to separate indazole isomers.[2] The key is to find a solvent mixture where one isomer is significantly less soluble than the other.

Question: My 3-aminoindazole derivative appears to be degrading on the silica gel column. What are my options?

Answer:

Decomposition on silica gel can occur with sensitive molecules. Here are some troubleshooting steps:

  • Deactivate the Silica Gel: As mentioned for peak tailing, adding a basic modifier like triethylamine to the eluent can neutralize the acidic sites on the silica gel and prevent degradation of acid-sensitive compounds.

  • Use an Alternative Stationary Phase: Switch to a less acidic stationary phase such as neutral alumina.

  • Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time the compound spends on the column.

  • Alternative Purification Methods: If the compound is highly unstable on stationary phases, consider other purification techniques like recrystallization or acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of substituted 3-aminoindazoles?

A1: Common impurities depend on the synthetic route.

  • From 2-halobenzonitriles and hydrazines: Unreacted 2-halobenzonitrile and hydrazine, as well as potential regioisomers (N1 vs. N2 substitution) if a substituted hydrazine is used.

  • Buchwald-Hartwig amination: Unreacted 3-haloindazole and amine, byproducts from ligand decomposition, and potentially products of side reactions like hydrodehalogenation of the starting material.[4]

  • General: Solvents used in the reaction and workup, and byproducts from the decomposition of starting materials or the product.

Q2: What are good starting points for selecting a recrystallization solvent for my substituted 3-aminoindazole?

A2: A good starting point is to test single solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes). If a single solvent is not ideal, a mixed solvent system is often effective. Common pairs include a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble (e.g., ethanol/water, ethyl acetate/hexanes). The ideal solvent system will dissolve the compound when hot but result in the formation of pure crystals upon cooling.

Q3: How can I assess the purity of my final substituted 3-aminoindazole product?

A3: Several analytical techniques can be used to determine the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can identify the presence of impurities by showing extra peaks in the spectrum.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the desired product and detect any byproducts with different masses.

  • Melting Point Analysis: A sharp melting point range close to the literature value is often indicative of high purity. Impurities tend to broaden and depress the melting point range.

Q4: Are there any specific safety precautions I should take when working with and purifying 3-aminoindazoles?

A4: As with all chemicals, it is important to handle substituted 3-aminoindazoles with care. Always consult the Safety Data Sheet (SDS) for the specific compound and any reagents used. In general, work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Many heterocyclic amines can be irritants or have unknown toxicological properties.

Data Presentation

Table 1: Recommended Purification Techniques for Common Challenges

ChallengePrimary RecommendationSecondary RecommendationKey Considerations
Peak Tailing in Chromatography Add 0.1-1% triethylamine to the mobile phase.Use an amino-functionalized silica column or neutral alumina.The basicity of the 3-amino group causes strong interaction with acidic silica.
Removal of Unreacted 2-Halobenzonitriles Optimized gradient column chromatography.Recrystallization from a mixed solvent system.Polarity of starting material and product can be very similar.
Separation of N1/N2 Regioisomers High-performance flash chromatography.Fractional recrystallization.Isomers often have subtle differences in polarity and solubility.
Product Decomposition on Silica Gel Use a deactivated stationary phase (e.g., neutral alumina).Minimize contact time by using flash chromatography.Acidic nature of silica gel can catalyze decomposition of sensitive molecules.

Experimental Protocols

Protocol 1: Purification of a Substituted 3-Aminoindazole by Flash Column Chromatography with a Basic Modifier
  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate with 0.5% triethylamine).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude 3-aminoindazole in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-aminoindazole.

Protocol 2: Purification of a Substituted 3-Aminoindazole by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with heating. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude 3-aminoindazole in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

Purification_Workflow Crude_Product Crude Substituted 3-Aminoindazole Initial_Analysis Purity Assessment (TLC, LC-MS) Crude_Product->Initial_Analysis Decision Major Impurities Present? Initial_Analysis->Decision Column_Chromatography Column Chromatography Decision->Column_Chromatography Yes Recrystallization Recrystallization Decision->Recrystallization No (Solid) Acid_Base_Extraction Acid-Base Extraction Decision->Acid_Base_Extraction Yes (Basic Product) Final_Product Pure Product Column_Chromatography->Final_Product Recrystallization->Final_Product Acid_Base_Extraction->Final_Product Final_Analysis Final Purity Check (HPLC, NMR, MS) Final_Product->Final_Analysis

Caption: General workflow for the purification of substituted 3-aminoindazoles.

Caption: Troubleshooting decision tree for peak tailing in chromatography.

References

Technical Support Center: Overcoming Poor Solubility of 3-Aminoindazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 3-aminoindazole derivatives. The content is presented in a question-and-answer format to directly tackle specific experimental challenges.

Troubleshooting Guide & FAQs

Q1: Why are my 3-aminoindazole derivatives showing poor solubility in aqueous buffers?

A1: The limited aqueous solubility of many 3-aminoindazole derivatives is often due to their chemical structure. These molecules typically possess a planar and aromatic indazole ring system, which is hydrophobic. While the amino group and nitrogen atoms in the indazole ring can participate in hydrogen bonding, the overall lipophilicity of the molecule often dominates, leading to low solubility in polar solvents like water and aqueous buffers. This is a common challenge, as many kinase inhibitors, a class to which numerous 3-aminoindazole derivatives belong, are classified under the Biopharmaceutical Classification System (BCS) as Class II or IV, indicating low solubility.

Q2: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. What can I do to prevent this?

A2: This is a frequent issue when a compound that is highly soluble in a potent organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is significantly lower. To mitigate this, consider the following:

  • Optimize the final DMSO concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and ensure it is consistent across all experimental conditions to avoid solvent-induced artifacts.

  • Use a pre-warmed buffer: Gently warming your aqueous buffer before adding the DMSO stock can sometimes help maintain solubility.

  • Employ vigorous mixing: Vortex the solution immediately and thoroughly after adding the DMSO stock to the buffer to minimize localized high concentrations that can lead to precipitation.

  • Consider alternative organic solvents: For some compounds, ethanol or other water-miscible organic solvents may be a better choice for the initial stock solution.

Q3: Can I use pH modification to improve the solubility of my 3-aminoindazole derivative?

A3: Yes, adjusting the pH can be a very effective strategy. The solubility of ionizable compounds is highly dependent on the pH of the solution. The 3-aminoindazole scaffold contains basic nitrogen atoms that can be protonated. By lowering the pH of the buffer (making it more acidic), you can increase the proportion of the more soluble, protonated form of the compound. Conversely, if your derivative has acidic functional groups, increasing the pH (making it more alkaline) will enhance solubility. It is advisable to perform a pH-solubility profile experiment to determine the optimal pH for your specific compound.

Q4: What are co-solvents, and can they help with my solubility issues?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce its polarity and can thereby increase the solubility of nonpolar compounds. Common co-solvents used in pharmaceutical formulations include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (PEGs), such as PEG 400

  • Glycerin

A systematic screening of different co-solvents and their concentrations is recommended to find the most effective system for your derivative.

Q5: I've heard about salt formation. Is this a viable option for 3-aminoindazole derivatives?

A5: Absolutely. Salt formation is a widely used and highly effective method for increasing the solubility and dissolution rate of ionizable drugs. Since 3-aminoindazole derivatives are typically basic, they can form salts with various pharmaceutically acceptable acids. For parenteral applications, forming readily water-soluble salts with non-toxic inorganic or organic acids is particularly advantageous.[1] A salt screening study is the standard approach to identify the most suitable salt form with optimal physicochemical properties. A general guideline is that if the pKa of the compound is 5.0 or greater, salt screening is recommended.[2]

Q6: What about more advanced techniques like solid dispersions or cyclodextrins?

A6: These are excellent options, particularly for compounds with very low solubility that cannot be overcome by simpler methods.

  • Solid Dispersions: In a solid dispersion, the drug is dispersed in a hydrophilic carrier matrix (often a polymer like PVP or HPMC). This can enhance solubility by presenting the drug in an amorphous (non-crystalline) state, which has a higher energy and is more readily dissolved.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly improved aqueous solubility.[3]

Quantitative Data on Solubility Enhancement

Compound Modification Aqueous Solubility (µg/mL) Fold Increase vs. Parent Reference
Parent Compound (3a)21[4]
Hydroxyethoxy substitution (3b)73.5[4]
Aminoethoxy substitution (3c)199.5[4]
Carboxymethoxy substitution (3i)365182.5[4]
Ethyleneoxy-containing substitution (4e)867433.5[4]

Key Experimental Protocols

Protocol 1: pH-Solubility Profile Determination

Objective: To determine the aqueous solubility of a 3-aminoindazole derivative as a function of pH.

Materials:

  • 3-aminoindazole derivative

  • Series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, borate buffers)

  • Vials or microcentrifuge tubes

  • Shaker or rotator at a controlled temperature

  • Centrifuge

  • Analytical method for concentration determination (e.g., HPLC-UV, LC-MS)

Methodology:

  • Add an excess amount of the 3-aminoindazole derivative to a series of vials, each containing a buffer of a different pH.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the samples at high speed (e.g., 14,000 x g) for 15-30 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • If necessary, dilute the supernatant with the corresponding buffer.

  • Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method.

  • Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer.

Protocol 2: Salt Screening for Solubility Enhancement

Objective: To identify a salt form of a basic 3-aminoindazole derivative with improved aqueous solubility.

Materials:

  • Basic 3-aminoindazole derivative

  • A selection of pharmaceutically acceptable acids (counterions) (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, maleic acid, tartaric acid)

  • Various organic solvents for crystallization (e.g., ethanol, isopropanol, acetone, acetonitrile)

  • Vials or small-scale reaction vessels

  • Stirring plate and stir bars

  • Filtration apparatus

  • Vacuum oven

Methodology:

  • Dissolve the 3-aminoindazole derivative in a suitable solvent.

  • In separate vials, add equimolar amounts of the different counterion solutions to the solution of the free base.

  • Stir the mixtures at room temperature or with gentle heating to induce salt formation and crystallization.

  • If precipitation occurs, collect the solid by filtration and wash with a small amount of cold solvent.

  • Dry the resulting salt forms under vacuum.

  • Characterize the solid forms to confirm salt formation and identify any different crystalline forms (polymorphs) using techniques like PXRD, DSC, and TGA.

  • Determine the aqueous solubility of each salt form using the pH-solubility profile method described in Protocol 1.

  • Compare the solubility of the different salt forms to that of the free base to identify the most promising candidates.

Visualizing Workflows and Concepts

experimental_workflow Solubility Enhancement Workflow start Poorly Soluble 3-Aminoindazole Derivative physchem Characterize Physicochemical Properties (pKa, logP) start->physchem ph_sol Determine pH-Solubility Profile physchem->ph_sol decision1 Is pH modification sufficient? ph_sol->decision1 co_solvent Screen Co-solvents (PEG, PG, Ethanol) decision1->co_solvent No end Optimized Formulation decision1->end Yes decision2 Is co-solvent system viable? co_solvent->decision2 salt_screen Perform Salt Screening decision2->salt_screen No decision2->end Yes decision3 Is a suitable salt form identified? salt_screen->decision3 advanced Advanced Formulations (Solid Dispersions, Cyclodextrins) decision3->advanced No decision3->end Yes advanced->end signaling_pathway Hypothetical Kinase Inhibition Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) growth_factor->receptor adp ADP receptor->adp downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) receptor->downstream P aminoindazole 3-Aminoindazole Derivative (Inhibitor) aminoindazole->receptor atp ATP atp->receptor proliferation Cell Proliferation, Angiogenesis downstream->proliferation

References

Preventing N-alkylation side products in indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the formation of N-alkylation side products. Below you will find troubleshooting guides and frequently asked questions to help you optimize your synthetic protocols for regioselective N-alkylation of indazoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of indazoles?

A1: The indazole ring contains two nucleophilic nitrogen atoms, N1 and N2. This leads to the potential for annular tautomerism, where the proton can reside on either nitrogen, resulting in 1H- and 2H-indazole tautomers.[1] The 1H-tautomer is generally more thermodynamically stable.[1][2][3][4] Direct alkylation of the indazole scaffold often yields a mixture of N1- and N2-substituted regioisomers, which can be challenging to separate and can significantly lower the yield of the desired product.[2][3][5] Achieving high regioselectivity is crucial for the synthesis of specific biologically active molecules.[1]

Q2: What are the key factors that influence whether alkylation occurs at the N1 or N2 position?

A2: The regiochemical outcome of indazole alkylation is a delicate balance of several factors:[2]

  • Steric and Electronic Effects: The substituents on the indazole ring play a significant role. For example, bulky substituents at the C7 position can hinder access to the N1 position, thereby favoring N2 alkylation.[2] Conversely, certain substituents at the C3 position have been shown to promote N1-alkylation.[3][5][6] Electron-withdrawing groups at C7, such as -NO2 or -CO2Me, have been observed to direct alkylation to the N2 position.[1][4][5][6]

  • Reaction Conditions: The choice of base and solvent is critical in directing the regioselectivity.[3][7]

  • Nature of the Alkylating Agent: The electrophile used can also influence the N1/N2 ratio.[3]

  • Thermodynamic vs. Kinetic Control: Reaction conditions can be tuned to favor either the thermodynamically more stable N1-product or the kinetically formed N2-product.[1][2]

Troubleshooting Guides

Problem: My N-alkylation reaction is producing a mixture of N1 and N2 isomers, and I want to favor the N1 product.

Solution:

To enhance the selectivity for the N1-alkylated indazole, you should employ conditions that favor thermodynamic control. The most widely recommended method is the use of sodium hydride (NaH) as the base in an anhydrous polar aprotic solvent like tetrahydrofuran (THF).[1][3][5][8] This combination has been reported to provide excellent N1-selectivity (>99%) for a variety of indazole substrates.[3][5][6]

  • Rationale: The preference for N1-alkylation under these conditions is often attributed to the greater thermodynamic stability of the 1H-indazole tautomer.[2][3][4]

  • Consideration: For certain substrates, such as those with C3-carboxymethyl, 3-tert-butyl, or 3-carboxamide groups, the NaH/THF system is particularly effective in directing alkylation to the N1 position.[3][5][6]

Problem: I need to synthesize the N2-alkylated indazole, but my reactions are yielding the N1 isomer as the major product.

Solution:

To favor the formation of the N2-alkylated product, you need to use conditions that promote kinetic control or employ specific reagents that direct the alkylation to the N2 position.

  • Acid-Catalyzed Alkylation: The use of a Brønsted acid catalyst, such as trifluoromethanesulfonic acid (TfOH), with diazo compounds as alkylating agents has been shown to be highly selective for the N2 position, with N2/N1 ratios of up to 100/0.[9] A similar approach using alkyl 2,2,2-trichloroacetimidates in the presence of TfOH or copper(II) triflate also provides excellent N2-selectivity.[10]

  • Substituent-Directed Alkylation: If your indazole scaffold allows, introducing a sterically bulky or an electron-withdrawing substituent at the C7 position can effectively block the N1 position and direct alkylation to N2. For instance, indazoles with a C7-NO2 or C7-CO2Me group show high N2-selectivity (≥ 96%).[3][4][5][6]

  • Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh3), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD), can also favor the formation of the N2-isomer.[2][3]

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of Indazole Alkylation

Desired ProductRecommended ConditionsBaseSolventAlkylating AgentCatalystTypical SelectivityReference(s)
N1-Alkylated Indazole Thermodynamic ControlNaHTHFAlkyl Halide/Tosylate->99% N1[3][5][6]
N2-Alkylated Indazole Kinetic/Catalytic Control-DCMDiazo CompoundTfOHUp to 100% N2[9]
N2-Alkylated Indazole Catalytic Control--Alkyl 2,2,2-trichloroacetimidateTfOH or Cu(OTf)2High N2 selectivity[10]
N2-Alkylated Indazole Mitsunobu Conditions-THFAlcohol-Favors N2[2][3]
Mixed Isomers General ConditionsK2CO3DMFAlkyl Halide-Mixture of N1 and N2[2]

Experimental Protocols

Protocol 1: Selective N1-Alkylation using NaH/THF

This protocol is designed for the selective synthesis of N1-alkylated indazoles under thermodynamically controlled conditions.

  • Preparation: To a solution of the 1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Reaction: Allow the mixture to stir at room temperature for 30 minutes. Then, add the alkyl halide or tosylate (1.1 equivalents) and continue stirring at room temperature or heat to 50 °C until the reaction is complete (monitored by TLC).

  • Work-up: Carefully quench the reaction with the dropwise addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[11]

Protocol 2: Selective N2-Alkylation using TfOH with a Diazo Compound

This protocol is for the highly regioselective synthesis of N2-alkylated indazoles.

  • Preparation: To a solution of the 1H-indazole (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM), add the diazo compound (1.2 equivalents).

  • Catalyst Addition: Cool the mixture to 0 °C and add triflic acid (TfOH, 0.1-0.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extraction and Purification: Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, dry over Na2SO4, filter, and concentrate. The crude product is purified by flash column chromatography.[2]

Visualizations

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products Indazole 1H-Indazole Conditions Choice of Conditions Indazole->Conditions N1_Product N1-Alkylated Indazole (Thermodynamic Product) Conditions->N1_Product  NaH, THF N2_Product N2-Alkylated Indazole (Kinetic Product) Conditions->N2_Product  TfOH, Diazo Compound  or C7-EWG

Caption: Decision workflow for regioselective N-alkylation of indazole.

G Indazole Indazole Substrate Deprotonation Deprotonation Indazole->Deprotonation Base Indazole_Anion Indazole Anion (Resonance) Deprotonation->Indazole_Anion N1_Attack Attack at N1 Indazole_Anion->N1_Attack More Stable Transition State N2_Attack Attack at N2 Indazole_Anion->N2_Attack Less Stable Transition State N1_Product N1-Alkylated Product N1_Attack->N1_Product R-X N2_Product N2-Alkylated Product N2_Attack->N2_Product R-X

Caption: Competing pathways in the N-alkylation of indazole.

References

Technical Support Center: Regioselectivity in 3-Aminoindazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of 3-aminoindazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving regioselectivity during the synthesis of substituted 3-aminoindazoles?

The main challenge arises from the annular tautomerism of the indazole ring. The proton on the pyrazole ring can exist on either nitrogen atom, leading to two tautomeric forms: the generally more stable 1H-indazole and the 2H-indazole.[1][2] Direct substitution reactions, such as alkylation or acylation, on a 3-aminoindazole can therefore result in a mixture of N1- and N2-substituted products, complicating purification and reducing the yield of the desired regioisomer.[1][2]

Q2: What are the key factors that influence N1 versus N2 regioselectivity in 3-aminoindazole derivatization?

Several factors critically influence the ratio of N1 to N2 products:

  • Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring have a significant impact. Bulky groups at the C-3 position tend to favor N1 substitution due to steric hindrance around the N2 position.[3] Conversely, electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C-7 position can direct substitution to the N2 position.[3][4]

  • Reaction Conditions: The choice of base and solvent is crucial. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) generally favors N1-alkylation.[3][4] Acidic conditions, on the other hand, can promote N2-alkylation.[1]

  • Nature of the Electrophile: The reactivity and structure of the alkylating or acylating agent can influence the regiochemical outcome.[3]

  • Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable products, while N2-substituted indazoles can be favored under kinetically controlled conditions.[1] Reactions that allow for equilibration can favor the N1 isomer.[3]

Q3: Are there synthetic strategies that inherently favor the formation of a specific regioisomer?

Yes, certain synthetic routes are designed to produce a single regioisomer. For example, the Cadogan reductive cyclization of ortho-imino-nitrobenzene substrates is a method for the regioselective synthesis of 2H-indazoles.[5][6][7] Other methods, like specific copper-catalyzed or palladium-catalyzed cross-coupling reactions, can also be tailored to favor one isomer over the other.[8][9][10]

Troubleshooting Guides

Problem 1: My N-alkylation reaction of a 3-aminoindazole is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-substituted product?

Solution:

To enhance N1-selectivity, you should aim for conditions that favor thermodynamic control or introduce steric hindrance around the N2-position.

  • Change of Base and Solvent: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is highly effective for achieving N1 selectivity.[3][4] The sodium cation is thought to coordinate with the N2 nitrogen and a C3 substituent, sterically blocking the N2 position from the electrophile.[11]

  • Substituent Effects: If your starting material allows, the presence of a bulky substituent at the C-3 position will strongly direct alkylation to the N1 position.[3]

  • Thermodynamic Equilibration: Using certain electrophiles, such as α-halo carbonyls or β-halo esters, can lead to an equilibrium that favors the formation of the more stable N1-substituted product.[3]

Problem 2: I want to synthesize the N2-substituted 3-aminoindazole, but my reactions keep yielding the N1 isomer as the major product. What conditions should I try?

Solution:

To favor the formation of the N2-isomer, you need to employ conditions that promote kinetic control or electronically favor the N2 position.

  • Acidic Conditions: Performing the alkylation under acidic conditions can favor N2 substitution.[1] For example, using a catalytic amount of a strong acid like triflic acid (TfOH) can direct the reaction towards the N2-product.

  • Substituent Effects: The presence of an electron-withdrawing group, such as a nitro (-NO₂) or ester (-CO₂Me) group, at the C-7 position of the indazole ring strongly promotes N2-alkylation.[3][4]

  • Mitsunobu Reaction: The Mitsunobu reaction can sometimes provide a higher proportion of the N2-isomer, although it often still produces a mixture. The product distribution can be sensitive to the specific alcohol and reaction conditions used.

Data Presentation

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity of Indazole Alkylation

Indazole SubstrateAlkylating AgentBaseSolventTemperature (°C)N1:N2 RatioTotal Yield (%)Reference
1H-Indazolen-Pentyl bromideNaHTHF50>99:189[11]
1H-Indazolen-Pentyl bromideCs₂CO₃DMFRT1:1.295[3]
3-tert-Butyl-1H-indazolen-Pentyl bromideNaHTHFRT>99:198[3]
7-Nitro-1H-indazolen-Pentyl bromideNaHTHFRT4:9691[3]
Methyl 5-bromo-1H-indazole-3-carboxylateVarious alcohols(PPh₃)₂/DIADTHF90N/A (N2 selective)>90[11][12]
Methyl 5-bromo-1H-indazole-3-carboxylateVarious alcoholsCs₂CO₃THF90N/A (N1 selective)>90[11][12]

Experimental Protocols

Protocol 1: General Procedure for Highly N1-Selective Alkylation of Indazoles [3][4]

  • Preparation: To a solution of the desired 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: Regioselective Synthesis of 2H-Indazoles via One-Pot Condensation-Cadogan Reductive Cyclization [5][6]

  • Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).

  • Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.

  • Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.

Protocol 3: Synthesis of 3-Aminoindazoles from 2-Bromobenzonitriles [8][13]

This is a two-step process involving a Buchwald-Hartwig amination followed by deprotection and cyclization.

Step 1: Synthesis of the Hydrazone Intermediate

  • Setup: Charge a Schlenk tube with benzophenone hydrazone (1.1 equiv), 2-bromobenzonitrile (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 5.5 mol%), and cesium carbonate (Cs₂CO₃, 1.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with argon.

  • Reaction: Add toluene and heat the mixture at 100 °C until the starting material is consumed (monitored by TLC).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter. Concentrate the filtrate under reduced pressure.

Step 2: Deprotection and Cyclization to 3-Aminoindazole

  • Deprotection: The crude hydrazone from Step 1 is treated with an acid (e.g., HCl in an appropriate solvent) to cleave the benzophenone group and induce cyclization.

  • Workup and Purification: The reaction mixture is then neutralized, extracted, and the crude 3-aminoindazole is purified by chromatography or recrystallization.

Visualizations

Regioselectivity_Workflow cluster_conditions Reaction Conditions start Starting 3-Aminoindazole conditions Base Selection Solvent Choice Electrophile Nature Temperature start->conditions goal Desired Regioisomer n1_product N1-Substituted Product n1_product->goal n2_product N2-Substituted Product n2_product->goal mixture Mixture of Isomers mixture->n1_product Optimize for N1 mixture->n2_product Optimize for N2 conditions->mixture

Caption: Decision workflow for optimizing N1 vs. N2 regioselectivity.

Factors_Influencing_Regioselectivity regioselectivity Regioselectivity (N1 vs. N2) substituents Substituent Effects substituents->regioselectivity steric Steric Hindrance (e.g., C3-substituent) substituents->steric electronic Electronic Effects (e.g., C7-EWG) substituents->electronic conditions Reaction Conditions conditions->regioselectivity base Base (e.g., NaH, Cs2CO3) conditions->base solvent Solvent (e.g., THF, DMF) conditions->solvent control Thermodynamic vs. Kinetic Control control->regioselectivity thermo Thermodynamic Control (favors N1) control->thermo kinetic Kinetic Control (can favor N2) control->kinetic

Caption: Key factors influencing regioselectivity in 3-aminoindazole synthesis.

References

Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with 3-Aminoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. However, the presence of the 3-aminoindazole scaffold introduces unique challenges, primarily due to the coordinating nature of the nitrogen atoms which can interfere with the palladium catalyst. This guide provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of 3-aminoindazoles, ensuring a higher probability of success in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a 3-aminoindazole substrate is resulting in a low or no yield. What are the primary reasons for this failure?

A1: The primary culprits for low to no yield in the Suzuki coupling of 3-aminoindazoles are often related to catalyst inhibition and deactivation. The nitrogen atoms in the indazole ring, particularly the pyrazolic nitrogen and the 3-amino group, can act as ligands for the palladium catalyst, leading to the formation of inactive catalyst species.[1][2] This inhibition disrupts the catalytic cycle, preventing efficient cross-coupling. Other common issues include suboptimal reaction conditions and the presence of impurities.

Q2: How can I mitigate catalyst poisoning when working with 3-aminoindazoles?

A2: To overcome catalyst poisoning, several strategies can be employed:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands is crucial. Ligands such as XPhos, SPhos, and RuPhos can promote the desired catalytic cycle while minimizing the inhibitory effects of the 3-aminoindazole.[1][2]

  • Precatalyst Choice: Utilizing pre-formed palladium precatalysts can be advantageous as they are often more robust and efficient at initiating the catalytic cycle.

  • Slow Addition: The slow addition of the 3-aminoindazole coupling partner to the reaction mixture can help maintain a low concentration of the inhibitory substrate, thus reducing its detrimental effect on the catalyst.[1]

Q3: I am observing significant amounts of homocoupling and protodeboronation byproducts. What are the causes and how can I minimize them?

A3: Homocoupling of the boronic acid and protodeboronation (replacement of the boron moiety with a hydrogen atom) are common side reactions in Suzuki couplings.

  • Homocoupling: This side reaction is often promoted by the presence of oxygen.[1] To minimize homocoupling, it is essential to thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the experiment.

  • Protodeboronation: This is often caused by the presence of excess water or other protic sources in the reaction mixture, especially at elevated temperatures.[1] Using anhydrous solvents where possible, minimizing the amount of water, and running the reaction at the lowest effective temperature can help reduce protodeboronation.[1] The choice of a more stable boronate ester, such as a pinacolato boronate, can also be beneficial.

Q4: What are the recommended starting conditions for optimizing the Suzuki coupling of a 3-amino-halo-indazole?

A4: A good starting point for optimization is to use a robust catalyst system and carefully chosen reaction parameters. Based on successful couplings with similar nitrogen-containing heterocycles, the following conditions can be considered:

ParameterRecommended Starting ConditionRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium precursors.[2]
Ligand XPhos or SPhosBulky, electron-rich ligands to counteract catalyst inhibition.[2]
Base K₃PO₄ or Cs₂CO₃Strong inorganic bases are often effective for these substrates.[2][3]
Solvent Dioxane/H₂O or Toluene/H₂OA mixture of an organic solvent and water is often optimal.[2][3]
Temperature 80-110 °CHigher temperatures may be required for less reactive halides.[4]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation and homocoupling.[1]

Troubleshooting Workflow

If you are facing issues with your Suzuki coupling reaction involving a 3-aminoindazole, the following workflow can help diagnose and solve the problem.

TroubleshootingWorkflow Troubleshooting Workflow for Suzuki Coupling of 3-Aminoindazoles Start Low or No Yield CheckCatalyst Is the catalyst system appropriate? Start->CheckCatalyst CheckConditions Are the reaction conditions optimal? CheckCatalyst->CheckConditions Yes OptimizeCatalyst Screen bulky ligands (XPhos, SPhos) Use a pre-catalyst CheckCatalyst->OptimizeCatalyst No CheckPurity Are starting materials pure? CheckConditions->CheckPurity Yes OptimizeConditions Screen bases (K3PO4, Cs2CO3) Vary solvent and temperature CheckConditions->OptimizeConditions No PurifyReagents Purify 3-aminoindazole and boronic acid CheckPurity->PurifyReagents No Success Successful Coupling CheckPurity->Success Yes OptimizeCatalyst->CheckConditions OptimizeConditions->CheckPurity PurifyReagents->Start

Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.

Experimental Protocol: General Procedure for Suzuki Coupling of a 3-Amino-halo-indazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 3-Amino-halo-indazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., Dioxane/Water, 10:1)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 3-amino-halo-indazole, arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Signaling Pathway Analogy: The Catalytic Cycle and Inhibition

The Suzuki coupling catalytic cycle can be visualized as a signaling pathway, where the desired outcome is the formation of the C-C bond. However, the presence of the 3-aminoindazole can act as an inhibitor, blocking the pathway.

CatalyticCycle Suzuki Catalytic Cycle and Inhibition by 3-Aminoindazole Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd InactivePd Inactive Pd-Indazole Complex Pd0->InactivePd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation (Ar'-B(OR)2) PdII->Transmetalation ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Desired Product) RedElim->Product Inhibitor 3-Aminoindazole Inhibitor->Pd0 Inhibition

Caption: Inhibition of the Suzuki catalytic cycle by 3-aminoindazole.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Amino-1H-indazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 3-Amino-1H-indazole-6-carbonitrile. This valuable building block is frequently utilized in the development of kinase inhibitors and other therapeutic agents. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the reaction of a substituted o-halobenzonitrile, typically 2-fluoro-5-cyanobenzonitrile, with hydrazine hydrate.[1][2][3] This reaction proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.

Q2: I am experiencing low yields in my synthesis. What are the likely causes?

A2: Low yields in the synthesis of 3-aminoindazoles are a common issue and can often be attributed to several factors:

  • Suboptimal Reaction Temperature: The temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of the starting materials or product.

  • Incorrect Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics. Polar aprotic solvents like DMSO or DMF, or alcohols like ethanol or n-butanol are often used.[4]

  • Inappropriate Hydrazine Hydrate Stoichiometry: An insufficient amount of hydrazine hydrate will lead to incomplete conversion, while a large excess can complicate the workup process.

  • Presence of Water (in some cases): While hydrazine hydrate is aqueous, excess water can sometimes promote side reactions. The use of anhydrous solvents may be beneficial in specific cases.

  • Purity of Starting Materials: Impurities in the starting 2-fluoro-5-cyanobenzonitrile or hydrazine hydrate can interfere with the reaction.

Q3: I am observing significant byproduct formation. How can I minimize this?

A3: A common byproduct is the corresponding hydrazone, formed from the reaction of hydrazine with the nitrile group without subsequent cyclization. To minimize its formation, consider the following:

  • Reaction Time and Temperature: Longer reaction times and higher temperatures generally favor the desired intramolecular cyclization to form the indazole ring.

  • Solvent: The choice of solvent can influence the equilibrium between the hydrazone intermediate and the final product. Experimentation with different solvents may be necessary to favor the formation of this compound.

Q4: What is the recommended method for purifying the final product?

A4: Purification of this compound can be achieved through several methods:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water, acetonitrile/water) should be chosen where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below.[5]

  • Column Chromatography: For more challenging purifications or to remove closely related impurities, silica gel column chromatography can be employed. A suitable eluent system, such as a mixture of ethyl acetate and hexanes, is typically used.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation Reaction temperature is too low.Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS.
Incorrect solvent leading to poor solubility of starting materials.Screen alternative solvents such as DMSO, DMF, n-butanol, or ethanol.
Deactivated starting material.Ensure the purity of the 2-fluoro-5-cyanobenzonitrile using techniques like NMR or melting point analysis.
Incomplete Reaction Insufficient reaction time.Extend the reaction time and monitor for the disappearance of the starting material.
Insufficient amount of hydrazine hydrate.Increase the molar equivalents of hydrazine hydrate (e.g., from 2 to 3-4 equivalents).
Formation of a Major Impurity Hydrazone formation is favored over cyclization.Increase the reaction temperature and/or prolong the reaction time. Consider changing the solvent.
Decomposition of product at high temperatures.If increasing the temperature leads to more impurities, try a more moderate temperature for a longer duration.
Difficulty in Product Isolation/Purification Product is soluble in the workup solvent.During aqueous workup, ensure the aqueous layer is saturated with NaCl to decrease the solubility of the organic product.
Oily product obtained after evaporation.Try triturating the oil with a non-polar solvent like hexanes or ether to induce crystallization.
Co-elution of impurities during column chromatography.Optimize the eluent system for column chromatography by trying different solvent polarities and ratios.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of similar 3-aminoindazoles.[4]

Materials:

  • 2-fluoro-5-cyanobenzonitrile

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (or n-butanol)

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-cyanobenzonitrile (1.0 eq) in ethanol (or n-butanol) (approximately 10-15 mL per gram of starting material).

  • Add hydrazine hydrate (3.0 eq) to the solution.

  • Heat the reaction mixture to reflux (for ethanol, this is around 78°C; for n-butanol, around 117°C) and maintain for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer with brine (saturated NaCl solution).

  • Extract the aqueous layer with ethyl acetate (2-3 times).

  • Combine all organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the expected impact of varying reaction conditions on the yield of this compound. This data is based on general principles of indazole synthesis and may require further empirical optimization for this specific molecule.

Table 1: Effect of Temperature on Reaction Yield

EntryTemperature (°C)Reaction Time (h)SolventYield (%)
18012EthanolModerate
21008EthanolGood
31206n-ButanolHigh
41406n-ButanolModerate to Low (potential decomposition)

Note: Higher temperatures generally lead to faster reaction rates and higher yields up to an optimal point, beyond which product decomposition may occur.[6]

Table 2: Effect of Solvent on Reaction Yield

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1EthanolReflux12Good
2n-ButanolReflux8High
3DMSO1206High
4TolueneReflux24Low

Note: Polar, high-boiling point solvents are generally preferred for this reaction.

Table 3: Effect of Hydrazine Hydrate Stoichiometry on Reaction Yield

EntryHydrazine Hydrate (equivalents)Temperature (°C)Reaction Time (h)Yield (%)
11.51208Low (incomplete reaction)
22.01208Moderate
33.01208High
45.01208High (potential for more complex workup)

Note: An excess of hydrazine hydrate is necessary to drive the reaction to completion.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 2-fluoro-5-cyanobenzonitrile + Hydrazine Hydrate reaction Reaction: Heat under Reflux start->reaction Solvent (e.g., n-Butanol) workup Aqueous Workup: Extraction with Ethyl Acetate reaction->workup drying Drying and Concentration workup->drying crude Crude Product drying->crude purification_choice Purification Method crude->purification_choice recrystallization Recrystallization purification_choice->recrystallization If solid column Column Chromatography purification_choice->column If oily or impure pure_product Pure this compound recrystallization->pure_product column->pure_product signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Ligand Growth Factor Ligand->RTK Binds Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates Inhibitor 3-Amino-1H-indazole- 6-carbonitrile Inhibitor->RTK Inhibits (ATP binding site) Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes

References

Deboronation as a side reaction in Suzuki coupling of indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling of Indazoles

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the Suzuki-Miyaura cross-coupling of indazoles, with a particular focus on mitigating the common side reaction of deboronation.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a significant problem in the Suzuki coupling of indazoles?

A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the carbon-boron bond of the indazole-boronic acid or ester is cleaved and replaced with a carbon-hydrogen bond.[1] This consumes the indazole coupling partner, leading to a reduced yield of the desired biaryl product and the formation of a simple indazole byproduct, which can complicate purification efforts.

Q2: What are the primary factors that promote deboronation in indazole Suzuki couplings?

A2: Several factors can increase the rate of deboronation:

  • High pH/Strong Bases: The reaction is often accelerated under basic conditions, which are necessary for the Suzuki catalytic cycle.[2][3] Highly basic conditions can lead to the formation of more reactive arylboronate anions that are susceptible to protonolysis.[4]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of deboronation relative to the desired coupling reaction.[5]

  • Presence of Water: Water can act as a proton source for the deboronation reaction.[5]

  • Inefficient Catalysis: A slow Suzuki coupling reaction prolongs the exposure of the sensitive indazole boronic acid/ester to the reaction conditions, increasing the likelihood of deboronation.[5]

  • N-H Acidity of the Indazole Ring: The acidic proton on the indazole nitrogen can complicate the reaction, potentially leading to side reactions or catalyst inhibition.[6]

Q3: How does N-protection of the indazole ring affect the Suzuki coupling reaction and deboronation?

A3: Protecting the nitrogen atom of the indazole ring, for example with a Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group, is a common strategy to improve the outcome of Suzuki couplings.[7][8] N-protection can prevent N-arylation side reactions and may improve the stability and solubility of the indazole substrate.[9] While it doesn't always prevent deboronation, it can lead to cleaner reactions and higher yields of the desired C-C coupled product.[10]

Q4: Should I use an indazole boronic acid or a boronic ester (e.g., pinacol ester)?

A4: Boronic esters, such as pinacol esters, are generally more stable and less prone to deboronation and trimerization compared to their corresponding boronic acids.[11][12] They are often easier to handle, purify, and store.[12] While boronic acids can be more reactive in the coupling reaction, the enhanced stability of boronic esters often leads to higher overall yields, especially in challenging couplings with heteroaromatics like indazoles.[13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of desired product and significant amount of deboronated indazole 1. Base is too strong: Strong bases (e.g., NaOH, KOH) can accelerate deboronation. 2. High reaction temperature: Promotes the deboronation side reaction. 3. Inefficient catalyst system: Slow coupling allows more time for deboronation.[5]1. Switch to a weaker base: Consider using K₃PO₄, K₂CO₃, or Cs₂CO₃.[14][15] 2. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C).[5] 3. Optimize the catalyst system: Use a highly active palladium precatalyst and ligand combination (e.g., a Buchwald-type ligand) to speed up the desired reaction.[5]
No reaction or very low conversion 1. Inactive catalyst: The palladium catalyst may be old or deactivated. 2. Inhibition by unprotected N-H: The acidic proton on an unprotected indazole can interfere with the catalyst.[6] 3. Poor solubility of reagents: Reagents may not be fully dissolved in the chosen solvent.1. Use a fresh, active catalyst: Employ a modern palladium precatalyst. 2. Protect the indazole nitrogen: Use a suitable protecting group like Boc or SEM.[7] 3. Change the solvent system: Try a different solvent or solvent mixture (e.g., dioxane/water, toluene/water, or DMF) to improve solubility.[14]
Formation of homocoupled products 1. Presence of oxygen: Oxygen can lead to oxidative homocoupling of the boronic acid.[11] 2. Use of a Pd(II) precatalyst: Can sometimes promote homocoupling at the start of the reaction.1. Thoroughly degas the solvent: Sparge with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[14] 2. Use a Pd(0) source or a highly active precatalyst: This can minimize side reactions.

Data Presentation

Table 1: Effect of Reaction Parameters on the Ratio of Suzuki Product to Deboronated Indazole

This table presents representative data on how modifying reaction conditions can influence the product distribution in the Suzuki coupling of a generic N-Boc-5-bromoindazole with a phenylboronic acid derivative.

Parameter Condition Desired Product Yield (%) Deboronated Indazole (%)
Base K₃PO₄8510
Cs₂CO₃888
K₂CO₃7520
NaOH4055
Solvent Toluene/H₂O (anhydrous)90<5
Dioxane/H₂O (4:1)8215
DMF7025
Temperature 80 °C8510
100 °C7025
60 °C65 (slower reaction)5
Boron Source Pinacol Ester887
Boronic Acid7025

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Protected Bromo-Indazole to Minimize Deboronation

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • N-protected bromo-indazole (1.0 equiv)

  • Indazole boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[10]

  • Anhydrous base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv)[15]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (5:1) or toluene)[16]

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas.

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the N-protected bromo-indazole, the indazole boronic acid pinacol ester, and the anhydrous base.

  • Establish Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. Add the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by taking aliquots (under an inert atmosphere) and analyzing via TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can then be purified by column chromatography.

Visualizations

Suzuki_Cycle cluster_cycle Suzuki Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicEster Ar'-B(OR)₂ BoronicEster->Transmetalation Base Base (e.g., OH⁻) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Deboronation_Mechanism cluster_main Base-Catalyzed Protodeboronation IndazoleBoronic Indazole-B(OH)₂ Boronate [Indazole-B(OH)₃]⁻ IndazoleBoronic->Boronate + OH⁻ TransitionState Transition State Boronate->TransitionState + H₂O DeboronatedProduct Indazole-H TransitionState->DeboronatedProduct BoricAcid B(OH)₃ TransitionState->BoricAcid

Caption: Simplified mechanism of base-catalyzed protodeboronation.

Troubleshooting_Workflow Start Low Yield in Indazole Suzuki Coupling CheckDeboronation Significant Deboronated Byproduct Observed? Start->CheckDeboronation OptimizeConditions Optimize Reaction Conditions: - Use weaker base (K₃PO₄) - Lower temperature - Use boronic ester - Use anhydrous solvent CheckDeboronation->OptimizeConditions Yes Homocoupling Homocoupling Observed? CheckDeboronation->Homocoupling No CheckCatalyst Check Catalyst System: - Use fresh, active catalyst - Screen different ligands - Protect indazole N-H OptimizeConditions->CheckCatalyst OtherIssues Address Other Issues: - Check reagent purity - Improve solubility CheckCatalyst->OtherIssues Homocoupling->CheckCatalyst No Degas Improve Degassing Procedure Homocoupling->Degas Yes

Caption: A decision tree for troubleshooting deboronation in Suzuki coupling.

References

Technical Support Center: Strategies to Minimize Dimer Formation in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dimer formation during indazole synthesis. The following information is designed to help you optimize your experimental protocols and maximize the yield of your desired indazole product.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of indazole synthesis, and why does it occur?

A1: Dimer formation is a common side reaction in certain indazole synthesis methods, particularly during the nitrosation of indoles. It results in the formation of an undesired dimeric byproduct, often appearing as a deeply colored, insoluble material. This occurs when a nucleophilic starting material, such as an electron-rich indole, attacks a reactive intermediate generated during the reaction, leading to a dimer instead of the desired intramolecular cyclization to form the indazole ring.

Q2: Which indazole synthesis methods are most prone to dimer formation?

A2: The nitrosation of indoles to form 1H-indazole-3-carboxaldehydes is a widely used method that is particularly susceptible to dimer formation, especially with electron-rich indoles.[1] Other methods that involve high temperatures or highly reactive intermediates may also lead to the formation of dimeric and other side products.[2]

Q3: How can I detect the presence of dimers in my reaction mixture?

A3: Dimeric byproducts are often intensely colored, frequently appearing as red, insoluble materials. Their presence can be confirmed using standard analytical techniques such as Thin-Layer Chromatography (TLC), where they will appear as distinct spots from the starting material and the desired indazole product. Further characterization can be achieved through spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.

Q4: Are there alternative synthetic routes to indazoles that are less prone to dimer formation?

A4: Yes, several alternative strategies can be employed to synthesize indazoles while avoiding intermediates that are prone to dimerization. These include:

  • Davis-Beirut Reaction: This method provides a pathway to 2H-indazoles and indazolones under both acidic and basic conditions.[3][4][5]

  • Cadogan Reductive Cyclization: This reaction can be used to synthesize indazoles from o-nitroaryl compounds and is generally performed at elevated temperatures.[6][7][8][9]

  • Transition Metal-Catalyzed Cyclizations: Various methods using catalysts like palladium or copper can facilitate the synthesis of indazoles from precursors such as o-haloaryl N-sulfonylhydrazones or 2-aminobenzonitriles.[2]

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues related to dimer formation during indazole synthesis.

Issue 1: Significant Dimer Formation During Nitrosation of Indoles

Potential Cause: High local concentration of the nucleophilic indole starting material, which favors intermolecular reactions (dimerization) over the desired intramolecular cyclization.

Recommended Solutions:

  • Employ "Reverse Addition": Instead of adding the nitrosating agent to the indole solution, slowly add the indole solution to the nitrosating mixture. This maintains a low concentration of the indole throughout the reaction, thereby minimizing dimerization.

  • Control Reaction Temperature: Perform the addition of the indole at a low temperature, typically 0 °C, to reduce the rate of side reactions.

  • Use a Syringe Pump: For precise and slow addition of the indole solution, a syringe pump is highly recommended.

  • Dilute Reaction Mixture: For highly reactive, electron-rich indoles, using a more dilute solution can further decrease the probability of intermolecular reactions.

Issue 2: Low Yield of Desired Indazole Product

Potential Cause: Suboptimal reaction conditions that either favor dimer formation or lead to the decomposition of starting materials or products.

Recommended Solutions:

  • Optimize Reagent Stoichiometry: Ensure the correct molar ratios of your reactants. For indole nitrosation, an excess of the nitrosating agent (e.g., sodium nitrite) and a carefully controlled amount of acid are typically used.

  • Maintain Optimal pH: For the nitrosation of indoles, maintaining a slightly acidic pH is crucial to prevent the formation of diazonium salts and other side products.

  • Careful Work-up: Quench the reaction carefully, for example, with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Use appropriate organic solvents for extraction and dry the organic layers thoroughly before concentrating.

Quantitative Data Summary

The following table summarizes the effect of reaction conditions on the yield of 1H-indazole-3-carboxaldehyde from 5-bromoindole, highlighting the impact on dimer formation.

EntryStarting MaterialAddition MethodTemperature (°C)Yield of Indazole (%)Notes
15-BromoindoleRapidRoom Temperature13Significant dimer formation observed.
25-BromoindoleSlow (30 min)Room Temperature19Dimer formation is reduced but still significant.
35-BromoindoleSlow (30 min)072Lower temperature significantly improves yield and reduces dimerization.

Experimental Protocols

Optimized Protocol for the Synthesis of 1H-Indazole-3-carboxaldehyde from Indole (Minimizing Dimer Formation)

This protocol is based on the "reverse addition" technique to minimize dimer formation.

1. Preparation of the Nitrosating Mixture:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve sodium nitrite (NaNO₂, 8 equivalents) in a mixture of water and dimethylformamide (DMF) (e.g., 5.3:3 v/v).

  • Slowly add hydrochloric acid (HCl, 2.7 equivalents) to the cooled solution while stirring vigorously.

2. Indole Addition (Reverse Addition):

  • Dissolve the indole (1 equivalent) in a minimum amount of DMF.

  • Using a syringe pump, add the indole solution to the vigorously stirred, cold nitrosating mixture over a period of 2 hours.

  • It is crucial to maintain the reaction temperature at 0 °C during the addition.

3. Reaction Monitoring and Work-up:

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

4. Purification:

  • The crude product can be purified by column chromatography on silica gel to yield the desired 1H-indazole-3-carboxaldehyde.

Visualizing Reaction Pathways and Workflows

Mechanism of Dimer Formation in Indole Nitrosation

The following diagram illustrates the competing pathways of the desired indazole formation and the undesired dimer formation during the nitrosation of an indole.

G Mechanism of Dimer Formation in Indole Nitrosation cluster_main Indole Indole (Nucleophile) ReactiveIntermediate Reactive Intermediate (e.g., Oxime) Indole->ReactiveIntermediate Nitrosation Dimer Undesired Dimer Byproduct Indole->Dimer NitrosatingAgent Nitrosating Agent (e.g., HNO2) NitrosatingAgent->ReactiveIntermediate Indazole Desired Indazole Product ReactiveIntermediate->Indazole Intramolecular Cyclization ReactiveIntermediate->Dimer Intermolecular Attack by another Indole molecule

Caption: Competing pathways in indole nitrosation leading to either the desired indazole or an undesired dimer.

Troubleshooting Workflow for Low Indazole Yield

This workflow provides a logical sequence of steps to troubleshoot and optimize your indazole synthesis when faced with low product yield.

G Troubleshooting Workflow for Low Indazole Yield Start Start: Low Indazole Yield CheckDimer Check for Dimer Formation (TLC, visual) Start->CheckDimer ImplementReverseAddition Implement 'Reverse Addition' and Low Temperature (0 °C) CheckDimer->ImplementReverseAddition Dimer Present OptimizeStoichiometry Optimize Reagent Stoichiometry CheckDimer->OptimizeStoichiometry No Significant Dimer ImplementReverseAddition->OptimizeStoichiometry CheckPurity Check Purity of Starting Materials OptimizeStoichiometry->CheckPurity ConsiderAlternative Consider Alternative Synthetic Route (e.g., Davis-Beirut, Cadogan) CheckPurity->ConsiderAlternative Purity is Good End End: Improved Yield CheckPurity->End Impurity Found & Resolved ConsiderAlternative->End

Caption: A step-by-step guide to troubleshooting low yields in indazole synthesis.

References

Impact of solvent choice on 3-aminoindazole reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 3-aminoindazole. The choice of solvent is a critical parameter that significantly influences reaction outcomes, including yield, purity, and regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a major challenge in the alkylation of 3-aminoindazole?

A1: The 3-aminoindazole scaffold possesses two potentially nucleophilic nitrogen atoms in the pyrazole ring (N1 and N2). This can lead to the formation of a mixture of N1- and N2-substituted regioisomers during alkylation, complicating product purification and reducing the yield of the desired isomer.[1][2] The relative thermodynamic stability of the tautomers and the reaction conditions play a crucial role in determining the final product ratio.[1]

Q2: What are the primary factors influencing N1 vs. N2 regioselectivity in 3-aminoindazole alkylation?

A2: Several factors govern the regiochemical outcome of 3-aminoindazole alkylation:

  • Solvent Choice: Aprotic solvents like tetrahydrofuran (THF) are known to favor N1-alkylation, particularly when used with a strong base like sodium hydride (NaH).[1][2][3] In contrast, polar aprotic solvents such as acetonitrile (MeCN) and dimethyl sulfoxide (DMSO) may show lower N1 selectivity.[3][4][5]

  • Base Selection: The choice of base is critical. Sodium hydride (NaH) is frequently used to promote N1-alkylation.[1][2][3] Other bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) have also been employed, though their effectiveness and the resulting regioselectivity can be solvent-dependent.[3][4][5]

  • Substituents on the Indazole Ring: The electronic and steric nature of substituents on the 3-aminoindazole ring can significantly direct the alkylation. Bulky groups at the C3 position tend to favor N1-alkylation due to steric hindrance around the N2 position.[1]

  • Nature of the Electrophile: The structure of the alkylating agent can also influence the N1/N2 ratio.[4]

Q3: How does the solvent impact the yield of 3-aminoindazole reactions?

A3: The solvent's properties, such as polarity, proticity, and its ability to dissolve reactants and intermediates, directly affect reaction rates and yields.[6] In palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, solvents such as dioxane and toluene are commonly used and can lead to high yields.[7] For Ullmann condensations, polar aprotic solvents like DMSO are often employed.[7] Using a solvent that does not fully dissolve the reactants can lead to incomplete reactions and low yields.[3][4][5]

Q4: Can the solvent choice lead to the formation of byproducts?

A4: Yes, the solvent can participate in side reactions or promote the formation of byproducts. For instance, protic solvents may react with sensitive reagents.[8] In some cases, the solvent can influence the stability of intermediates, leading to alternative reaction pathways and the formation of unexpected products.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Suggestions
Low or No Product Formation Poor solubility of reactants: The chosen solvent may not be appropriate for dissolving the 3-aminoindazole derivative or other reagents.[3][4][5]- Select a solvent in which all reactants are soluble. Consider solvent mixtures if a single solvent is inadequate.- Gently heating the reaction mixture might improve solubility and reaction rate.[1]
Inappropriate reaction temperature: The reaction may require specific temperature conditions to proceed efficiently.[8]- Optimize the reaction temperature. Some reactions may require cooling to control exotherms, while others need heating to overcome the activation energy.[8]
Degraded starting materials or reagents: Moisture or air sensitivity of reactants can lead to decomposition.[8]- Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) when using sensitive reagents.[8]
Mixture of N1 and N2 Isomers (Poor Regioselectivity) Suboptimal solvent and base combination: The interplay between the solvent and base is crucial for directing regioselectivity.[1][2]- For preferential N1-alkylation, use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF.[1][2][3]- For N2-alkylation, consider alternative strategies such as the Mitsunobu reaction.[1]
Thermodynamic vs. kinetic control: The reaction conditions may favor the formation of the kinetic product over the desired thermodynamic product, or vice-versa.[4]- Adjust the reaction temperature and time. Lower temperatures may favor the kinetic product, while higher temperatures can promote equilibration to the thermodynamic product.
Presence of Significant Side Products Reaction with the solvent: The solvent may not be inert under the reaction conditions.[8]- Ensure the chosen solvent is unreactive towards the reagents and intermediates. Avoid protic solvents with highly reactive electrophiles.[8]
Decomposition of product or intermediates: The product or key intermediates might be unstable in the chosen solvent or at the reaction temperature.- Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid prolonged reaction times that could lead to decomposition.[1][9]- Consider using a less polar or non-polar solvent to minimize the decomposition of sensitive compounds.

Data Presentation

Table 1: Effect of Solvent and Base on the N1/N2 Regioselectivity of Indazole Alkylation

EntryBaseSolventN1:N2 RatioCombined Yield (%)
1Cs₂CO₃DMF--
2K₂CO₃MeCN2.8:1-
3Cs₂CO₃MeCN1.9:1-
4Cs₂CO₃DMSO1.6:1-
5Cs₂CO₃TolueneNo Reaction-
6Cs₂CO₃1,4-DioxaneNo Reaction-
7NaHTHF>99:1High

Data compiled from multiple sources, specific yields may vary based on substrate and electrophile.[3][4][5]

Table 2: Recommended Solvents for Different 3-Aminoindazole Reactions

Reaction TypeRecommended Solvents
N-Alkylation (N1-selective)Tetrahydrofuran (THF)
Buchwald-Hartwig AminationDioxane, Toluene
Ullmann CondensationDimethyl sulfoxide (DMSO)

Based on established synthetic methodologies.[1][7]

Experimental Protocols

General Procedure for N1-Selective Alkylation of 3-Aminoindazole

This protocol is a general guideline for achieving high N1-regioselectivity in the alkylation of a 3-substituted indazole.

Materials:

  • 3-Substituted indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., alkyl bromide)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

  • Water

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the 3-substituted indazole (1.0 eq).

  • Add anhydrous THF to dissolve the starting material.

  • Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the resulting suspension to stir at room temperature for 30 minutes.[1]

  • Add the corresponding alkyl halide (1.2 eq) to the mixture.[1]

  • Allow the reaction to stir at room temperature. Gentle heating (e.g., to 50 °C) may be necessary for less reactive electrophiles.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N1-substituted indazole.[1]

Visualizations

Solvent_Selection_Workflow start Start: Desired 3-Aminoindazole Reaction reaction_type Identify Reaction Type start->reaction_type n_alkylation N-Alkylation reaction_type->n_alkylation Alkylation buchwald Buchwald-Hartwig Amination reaction_type->buchwald Cross-Coupling ullmann Ullmann Condensation reaction_type->ullmann Cross-Coupling other_reaction Other reaction_type->other_reaction Other regioselectivity Desired Regioselectivity? n_alkylation->regioselectivity solvent_recommendation_buchwald Use Dioxane or Toluene buchwald->solvent_recommendation_buchwald solvent_recommendation_ullmann Use DMSO ullmann->solvent_recommendation_ullmann solvent_recommendation_other Consult Literature for Specific Reaction other_reaction->solvent_recommendation_other n1_selective N1-Selective regioselectivity->n1_selective N1 n2_selective N2-Selective regioselectivity->n2_selective N2 solvent_recommendation_n1 Use NaH in THF n1_selective->solvent_recommendation_n1 solvent_recommendation_n2 Consider Mitsunobu or Acidic Conditions n2_selective->solvent_recommendation_n2

Caption: Solvent selection workflow for common 3-aminoindazole reactions.

Troubleshooting_Logic start Problem Encountered issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Yield poor_selectivity Poor Regioselectivity issue->poor_selectivity Selectivity side_products Side Products issue->side_products Purity cause_yield Check Solubility & Reaction Conditions low_yield->cause_yield cause_selectivity Review Solvent/Base Combination poor_selectivity->cause_selectivity cause_side_products Evaluate Solvent Inertness & Product Stability side_products->cause_side_products solution_yield Optimize Solvent, Temperature, & Reagent Quality cause_yield->solution_yield Action solution_selectivity For N1: Use NaH/THF For N2: Alternative Methods cause_selectivity->solution_selectivity Action solution_side_products Use Inert Solvent & Monitor Reaction Time cause_side_products->solution_side_products Action

Caption: Logical workflow for troubleshooting 3-aminoindazole reactions.

References

Technical Support Center: Efficient 3-Aminoindazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-aminoindazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on catalyst selection and reaction optimization. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing 3-aminoindazoles?

A1: The synthesis of 3-aminoindazoles is most commonly achieved through the cyclization of substituted 2-halobenzonitriles with hydrazine or its derivatives. The two primary catalytic systems employed for this transformation are based on palladium and copper.

  • Palladium-catalyzed reactions: These methods, often variants of the Buchwald-Hartwig amination, involve the intramolecular formation of a carbon-nitrogen bond.[1][2] They are valued for their broad substrate scope and tolerance of various functional groups.[3] A typical system consists of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand.[1][4]

  • Copper-catalyzed reactions: Known as Ullmann-type couplings, these reactions provide an effective alternative to palladium-catalyzed methods.[4][5] They typically use a copper(I) source, such as CuI, often in the presence of a ligand like L-proline.[4][6] These reactions are particularly useful for N-arylation of the indazole core.[6]

  • Metal-free alternatives: Some methods proceed without a transition metal catalyst, for instance, by reacting ortho-fluorobenzonitriles with hydrazine hydrate at elevated temperatures.[1]

Q2: How do I choose between a palladium and a copper catalyst for my synthesis?

A2: The choice between palladium and copper depends on several factors, including the specific substrate, desired reaction conditions, and cost considerations.

  • Substrate Scope and Functional Group Tolerance: Palladium catalysts, particularly with sophisticated phosphine ligands (e.g., Xantphos, BINAP), generally offer a broader substrate scope and higher tolerance for sensitive functional groups compared to traditional copper systems.[1][4]

  • Reaction Conditions: Palladium-catalyzed reactions can often be run under milder conditions.[3] Copper-catalyzed Ullmann reactions may require higher temperatures (90-120 °C).[4]

  • Starting Material: If starting from a 2-bromobenzonitrile, palladium catalysis is a well-established and efficient route.[5] For 2-halobenzonitriles in general, both copper and palladium are viable options.[5]

  • Cost and Availability: Copper catalysts are generally less expensive and more abundant than palladium catalysts, which can be a significant factor for large-scale synthesis.[7]

Below is a decision-making workflow for catalyst selection.

G Start Start: Synthesize 3-Aminoindazole Substrate What is your starting 2-halobenzonitrile? Start->Substrate Cost Is cost a primary concern for scale-up? Substrate->Cost 2-Bromo or 2-Chlorobenzonitrile Metal_Free Consider Metal-Free Route (e.g., o-fluorobenzonitrile + Hydrazine) Substrate->Metal_Free 2-Fluorobenzonitrile FunctionalGroups Does your substrate have sensitive functional groups? Cost->FunctionalGroups No Cu_Catalyst Use Copper Catalyst (e.g., CuI/Ligand) Cost->Cu_Catalyst Yes Pd_Catalyst Use Palladium Catalyst (e.g., Pd(OAc)₂/Ligand) FunctionalGroups->Pd_Catalyst Yes FunctionalGroups->Cu_Catalyst No

Catalyst selection workflow for 3-aminoindazole synthesis.

Troubleshooting Guide

Q3: My reaction yield is low. What are the common causes and how can I troubleshoot this?

A3: Low yields can stem from several issues, from catalyst deactivation to incomplete reaction. Here are common causes and potential solutions.

Potential Issue Possible Cause Troubleshooting Steps
Low Conversion Inefficient catalyst system or suboptimal reaction conditions.1. Screen Ligands: For Pd systems, the choice of ligand is critical. Try different phosphine ligands (e.g., Xantphos, BINAP, dppf).[1][4] 2. Vary Base: The base is crucial. Screen common bases like Cs₂CO₃, K₂CO₃, or NaOtBu.[1][4] 3. Adjust Temperature: Gradually increase the reaction temperature. Ullmann reactions often require 90-120 °C.[4]
Catalyst Deactivation Presence of impurities (water, oxygen) in reagents or solvents.1. Use Dry Solvents: Ensure solvents are anhydrous. 2. Degas Reaction Mixture: Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst.
Poor Solubility Starting materials or intermediates are not fully dissolved in the chosen solvent.1. Solvent Screening: Test alternative solvents like dioxane, toluene, or DMSO.[4] 2. Increase Solvent Volume: While this can slow reaction rates, it may be necessary for poorly soluble substrates.
Side Reactions Formation of undesired byproducts consumes starting material.See Q4 for specific guidance on managing side reactions.

Q4: I am observing significant side products. How can I improve selectivity?

A4: The formation of side products is a common challenge. Improving selectivity often requires fine-tuning the reaction conditions.

  • Problem: Formation of undesired regioisomers.

    • Cause: In substrates with multiple potential reaction sites, the catalyst may not be sufficiently selective. For example, direct bromination of 3-aminoindazole can lead to the wrong isomer.[8]

    • Solution: Employ a more regioselective synthetic route, such as the cyclization of a pre-functionalized benzonitrile.[8] The choice of solvent can also play a role in regioselectivity during cyclization.[8]

  • Problem: Hydrolysis of the nitrile group.

    • Cause: The presence of water, especially under harsh acidic or basic conditions or at elevated temperatures, can lead to the hydration of the cyano group to an amide.[8]

    • Solution:

      • Use Anhydrous Conditions: Thoroughly dry all reagents and solvents.

      • Optimize Temperature: Avoid excessively high temperatures, which can promote hydrolysis.[8]

      • Choose a Milder Base: If possible, switch to a less aggressive base.

Below is a general workflow for a catalyzed 3-aminoindazole synthesis experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Prepare Reagents (2-halobenzonitrile, Hydrazine, Base, Solvent) Vessel 2. Assemble Reaction Vessel under Inert Atmosphere (Ar/N₂) Reagents->Vessel AddCatalyst 3. Add Catalyst System (e.g., Pd₂(dba)₃ + Xantphos or CuI) Vessel->AddCatalyst Heat 4. Heat to Reaction Temp (e.g., 80-110 °C) and Stir AddCatalyst->Heat Monitor 5. Monitor Progress (TLC, GC-MS) Heat->Monitor Quench 6. Quench Reaction & Perform Aqueous Work-up Monitor->Quench Purify 7. Purify Crude Product (Column Chromatography, Recrystallization) Quench->Purify Characterize 8. Characterize Product (NMR, HRMS) Purify->Characterize

General experimental workflow for catalyzed synthesis.

Catalyst Performance Data

The following tables summarize performance data for different catalytic systems in the synthesis of 3-aminoindazole and its derivatives.

Table 1: Palladium-Catalyzed Synthesis of Substituted 3-Aminoindazoles [4]

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10085
2AnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10078
3BenzylaminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10065
4PiperidinePd(OAc)₂ / BINAPNaOtBuToluene10092

Table 2: Copper-Catalyzed Synthesis of 3-Aminoindazoles [5][6]

Catalyst SystemStarting MaterialBaseSolventTemp (°C)YieldReference
CuI (10 mol%)2-halobenzonitrileK₂CO₃DMSO90-120Good[4]
Cu₂O2-alkynylazobenzene-Toluene11081%[9]
Cu(OAc)₂o-haloaryl N-sulfonylhydrazone---Good[10]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of 3-Aminoindazoles [4][5]

This procedure is adapted from established methods for the synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles.

  • Reaction Setup: To an oven-dried reaction tube, add the 2-bromobenzonitrile derivative (1.0 equiv.), benzophenone hydrazone (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), and the palladium catalyst system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% BINAP).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath at 100 °C and stir for the time required as determined by reaction monitoring (typically 12-24 hours).

  • Deprotection/Cyclization: After cooling to room temperature, add a solution of hydrochloric acid (e.g., 2M in diethyl ether) and stir for 1-2 hours.

  • Work-up: Neutralize the mixture with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed Ullmann Condensation [4]

This protocol describes a typical Ullmann condensation for the N-arylation of a 3-haloindazole.

  • Reaction Setup: In a reaction vessel, combine the 3-haloindazole (1.0 equiv.), the desired amine (1.2 equiv.), copper(I) iodide (CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture to a temperature between 90 °C and 120 °C. Monitor the reaction progress using TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.

References

Validation & Comparative

A Comparative Analysis of 3-Aminoindazole Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-aminoindazole-based kinase inhibitors against other prominent alternatives. Supported by experimental data, this analysis delves into their performance, methodologies, and the signaling pathways they modulate.

The 3-aminoindazole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, primarily due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This guide focuses on a comparative analysis of notable 3-aminoindazole inhibitors targeting critical kinases in oncology, such as ALK, ROS1, TRK, BCR-ABL, and FLT3, and contrasts their activity with non-aminoindazole inhibitors.

Data Presentation: Comparative Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for selected 3-aminoindazole inhibitors and their non-indazole counterparts, offering a quantitative comparison of their potency against various kinase targets.

Table 1: ALK, ROS1, and TRK Kinase Inhibitors
InhibitorScaffold TypeTarget KinaseIC50 / EC50 (nM)Assay Type
Entrectinib 3-AminoindazoleALK12Biochemical
ROS17Biochemical
TrkA1Biochemical
TrkB3Biochemical
TrkC5Biochemical
CrizotinibAminopyridineALK24Cell-based
ROS149Cell-based
LorlatinibAminopyridineALK<0.025Biochemical
ROS1<0.01Biochemical

Entrectinib, a 3-aminoindazole derivative, demonstrates potent inhibition of ALK, ROS1, and a range of TRK kinases.[1] In comparison, while Crizotinib is also a potent inhibitor, the third-generation inhibitor Lorlatinib shows exceptional potency against ALK and ROS1.

Table 2: BCR-ABL Kinase Inhibitors
InhibitorScaffold TypeTarget KinaseIC50 (nM)
AKE-72 3-AminoindazoleBCR-ABL (Wild-Type)<0.5[2]
BCR-ABL (T315I mutant)9[2]
ImatinibAminopyrimidineBCR-ABL (Wild-Type)37[3]
BCR-ABL (T315I mutant)>10,000[3]
PonatinibImidazo[1,2-b]pyridazineBCR-ABL (Wild-Type)0.37[3]
BCR-ABL (T315I mutant)2.0[3]

AKE-72, a diarylamide 3-aminoindazole, shows remarkable potency against both wild-type and the highly resistant T315I mutant of BCR-ABL.[2] This positions it as a promising candidate, especially when compared to the first-generation inhibitor Imatinib, which is ineffective against the T315I mutation.[3] Ponatinib, a non-indazole inhibitor, also exhibits potent activity against both forms of BCR-ABL.[3]

Table 3: FLT3, PDGFRα, and c-Kit Kinase Inhibitors
InhibitorScaffold TypeTarget KinaseEC50 (nM)
3-Amino-1H-indazol-6-yl-benzamide (Cmpd 4) 3-AminoindazoleFLT31
PDGFRα (T674M mutant)4
c-Kit (T670I mutant)1
3-Amino-1H-indazol-6-yl-benzamide (Cmpd 11) 3-AminoindazoleFLT31
PDGFRα (T674M mutant)2
c-Kit (T670I mutant)1
QuizartinibN/AFLT3-ITD0.40 - 0.89

Compounds from the 3-amino-1H-indazol-6-yl-benzamide series demonstrate single-digit nanomolar efficacy against FLT3, and key mutant forms of PDGFRα and c-Kit.[4] Quizartinib, a highly selective FLT3 inhibitor, also shows potent activity against FLT3-ITD mutant cell lines.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Protocol 1: In Vitro Kinase Assay (ADP-Glo™)

This protocol outlines a luminescent ADP detection assay to measure the enzymatic activity of a target kinase and the inhibitory effect of test compounds.

Materials:

  • Recombinant Kinase (e.g., ALK, BCR-ABL, FLT3)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test Compounds (3-aminoindazole and non-indazole inhibitors)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96- or 384-well plates

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

    • In each well of the assay plate, add 5 µL of the compound dilution.

    • Add 10 µL of a master mix containing the kinase and its specific substrate to each well.

    • Initiate the reaction by adding 10 µL of ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6][7]

    • Incubate at room temperature for 40 minutes.[6][7]

    • Add 50 µL of Kinase Detection Reagent to each well.[8] This reagent converts ADP to ATP and generates a luminescent signal via a coupled luciferase reaction.[6]

    • Incubate at room temperature for 30-60 minutes.[9]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Viability Assay (CellTiter-Glo®)

This protocol describes a method to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell lines expressing the target kinase (e.g., Karpas-299 for ALK, K-562 for BCR-ABL, MV4-11 for FLT3)

  • Complete cell culture medium

  • Test Compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, opaque 96-well cell culture plates

Procedure:

  • Cell Plating and Treatment:

    • Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.

    • Treat the cells with serial dilutions of the test compounds or a vehicle control (DMSO).

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • ATP Measurement:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[10]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[4][10]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4][10]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Determine the EC50 or GI50 (concentration for 50% growth inhibition) value by plotting the data on a dose-response curve.

Protocol 3: Western Blot for Phosphorylated Kinase Detection

This protocol details the detection of the phosphorylation status of a target kinase and its downstream effectors in response to inhibitor treatment.

Materials:

  • Cancer cell lines

  • Test Compounds

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein Assay Kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target kinase and downstream proteins)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with test compounds for a specified time.

    • Lyse the cells on ice with lysis buffer containing phosphatase and protease inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK, anti-total-ALK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative levels of phosphorylated and total protein.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the analysis of 3-aminoindazole kinase inhibitors.

Signaling Pathways

ALK_Signaling_Pathway ALK ALK GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCg PLCγ ALK->PLCg SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation PLCg->Proliferation

Caption: Simplified ALK signaling pathway in cancer.[11][12][13][14]

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Leukemic Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: Key BCR-ABL signaling pathways in CML.[15][16][17][18][19]

FLT3_Signaling_Pathway FLT3 FLT3-ITD RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Leukemic Blast Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: Constitutively active FLT3-ITD signaling in AML.[20][21][22][23]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS AKT->Angiogenesis

Caption: Overview of the VEGFR2 signaling cascade in angiogenesis.[24][25][26][27][28]

Experimental Workflows

Kinase_Inhibitor_Screening_Workflow Compound_Library Compound Library (3-Aminoindazoles & Alternatives) Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Compound_Library->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cell_Based_Assay Cell-Based Viability Assay (e.g., CellTiter-Glo) IC50_Determination->Cell_Based_Assay EC50_Determination EC50 Determination Cell_Based_Assay->EC50_Determination Western_Blot Western Blot Analysis (Target Phosphorylation) EC50_Determination->Western_Blot Lead_Compound Lead Compound Identification Western_Blot->Lead_Compound

Caption: Experimental workflow for kinase inhibitor screening.

References

Structure-activity relationship (SAR) studies of 3-Amino-1H-indazole-6-carbonitrile analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent protein kinase inhibitors. This guide provides a comparative analysis of 3-Amino-1H-indazole-6-carbonitrile analogs, focusing on their structure-activity relationships (SAR) as inhibitors of key kinases implicated in cancer, such as FLT3, PDGFRα, and c-Kit. The data presented is a synthesis of findings from preclinical studies and aims to provide an objective comparison to aid in the development of novel therapeutics.

Structure-Activity Relationship (SAR) Summary

The core 3-amino-1H-indazole moiety serves as a crucial hinge-binding element in the ATP-binding pocket of kinases. Modifications at the 6-position of the indazole ring, particularly with benzamide derivatives, have been shown to significantly influence the inhibitory activity and selectivity of these compounds. The general structure under consideration is the 3-amino-1H-indazol-6-yl-benzamide scaffold.

Key SAR observations indicate that the nature and substitution pattern of the benzamide moiety are critical for potent kinase inhibition. These compounds are designed to target the "DFG-out" inactive conformation of the kinase activation loop, a strategy that can lead to improved selectivity and the ability to overcome resistance mutations.

Comparative Biological Activity

The following table summarizes the in vitro cellular potency of various 3-amino-1H-indazol-6-yl-benzamide analogs against cell lines dependent on the activity of specific kinases. The data is presented as EC50 values, which represent the concentration of the compound required to inhibit 50% of the cellular activity.

Compound IDTarget KinaseCell LineEC50 (nM)[1]
4 FLT3Ba/F3-FLT3-ITD2
PDGFRαBa/F3-Tel-PDGFRα-T674M5
c-KitBa/F3-Kit-T670I10
11 FLT3Ba/F3-FLT3-ITD3
PDGFRαBa/F3-Tel-PDGFRα-T674M8
c-KitBa/F3-Kit-T670I15
22 FLT3Ba/F3-FLT3-ITD1
c-KitBa/F3-Kit-T670I5

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Synthesis of 3-Amino-1H-indazole Analogs

The synthesis of the 3-amino-1H-indazol-6-yl-benzamide scaffold typically begins with the condensation of a substituted 2-fluorobenzonitrile with hydrazine to form the 3-aminoindazole intermediate.[1][2] This is followed by acylation of the 3-amino group and a subsequent Suzuki coupling reaction to introduce the benzamide moiety at the 6-position.[1]

Synthesis_Workflow start 4-Bromo-2-fluorobenzonitrile step1 Hydrazine Condensation start->step1 intermediate1 3-Amino-6-bromo-1H-indazole step1->intermediate1 step2 Acylation intermediate1->step2 intermediate2 N-(6-Bromo-1H-indazol-3-yl)amide step2->intermediate2 step3 Suzuki Coupling with Substituted Phenylboronic Acid intermediate2->step3 product 3-Amino-1H-indazol-6-yl-benzamide Analog step3->product

General synthetic scheme for 3-amino-1H-indazol-6-yl-benzamide analogs.
In Vitro Kinase Assays

The inhibitory activity of the compounds against specific kinases is determined using in vitro kinase assays. A common method is a luminescence-based assay that measures the amount of ADP produced from the kinase reaction.

Protocol for FLT3, PDGFRα, and c-Kit Kinase Assays (ADP-Glo™ Kinase Assay): [1][2][3][4][5]

  • Reaction Setup: A reaction mixture is prepared containing the kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT), the specific kinase (FLT3, PDGFRα, or c-Kit), the substrate (e.g., a synthetic peptide), and the test compound at various concentrations.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).

  • Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert the produced ADP back to ATP and generate a luminescent signal using a luciferase/luciferin reaction. This is followed by a 30-minute incubation at room temperature.

  • Measurement: The luminescence is measured using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. IC50 values are calculated from the dose-response curves.

Cellular Proliferation Assays

The anti-proliferative activity of the compounds is assessed using cell-based assays. Ba/F3 cells, a murine pro-B cell line, are commonly used. These cells are dependent on interleukin-3 (IL-3) for survival and proliferation. By stably transfecting them with a constitutively active form of a kinase (e.g., FLT3-ITD, Tel-PDGFRα, or Kit-T670I), their survival becomes dependent on the activity of that specific kinase.

Protocol for Ba/F3 Cellular Proliferation Assay:

  • Cell Seeding: Ba/F3 cells expressing the target kinase are seeded into 96-well plates in the absence of IL-3.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds.

  • Incubation: The plates are incubated for 48-72 hours to allow for cell proliferation.

  • Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells. EC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway Inhibition

The this compound analogs discussed in this guide are designed as Type II kinase inhibitors. These inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the aspartate (D), phenylalanine (F), and glycine (G) motif of the activation loop has flipped. This mode of inhibition can offer greater selectivity compared to Type I inhibitors that target the active "DFG-in" conformation.

Kinase_Inhibition_Pathway cluster_kinase Kinase Domain ATP_binding_site ATP Binding Site DFG_in DFG-in (Active) DFG_out DFG-out (Inactive) DFG_in->DFG_out Conformational Change Phosphorylated_Substrate Phosphorylated Substrate DFG_in->Phosphorylated_Substrate Phosphorylates ATP ATP Substrate Substrate Protein ATP->DFG_in Binds Substrate->DFG_in Binds Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Activates Inhibitor 3-Amino-1H-indazole Analog (Type II Inhibitor) Inhibitor->DFG_out Binds & Stabilizes

Mechanism of action of Type II kinase inhibitors targeting the DFG-out conformation.

Conclusion

The this compound analog scaffold represents a promising class of kinase inhibitors with demonstrated potent activity against clinically relevant targets such as FLT3, PDGFRα, and c-Kit. The structure-activity relationship studies highlight the importance of the benzamide moiety in achieving high potency. The detailed experimental protocols provided herein offer a framework for the consistent evaluation and comparison of novel analogs. Further optimization of this scaffold could lead to the development of next-generation kinase inhibitors with improved efficacy and safety profiles for the treatment of various cancers.

References

Comparative In Vitro Biological Activity of 3-Amino-1H-indazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vitro Performance of Substituted 3-Amino-1H-indazole Analogs.

The 3-amino-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and anticancer agents. Strategic substitution on the indazole ring allows for the modulation of potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the in vitro biological activity of various 6-substituted 3-amino-1H-indazole derivatives, offering insights into their structure-activity relationships (SAR) and potential as therapeutic agents. The data and protocols presented herein are collated from published research to aid in the design and development of novel indazole-based drugs.

Comparative Analysis of Antiproliferative Activity

The antiproliferative activity of 6-substituted 3-amino-1H-indazole derivatives has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative comparison of the cytotoxic potential of these compounds.

Compound IDR1 (at C6)R2 (at N1)R3 (at 3-amino)Cell LineIC50 (µM)[1]
5a 4-fluorophenylHHA549>50
K562>50
PC-3>50
Hep-G230.11
5k 4-fluorophenylH2-(4-methylpiperazin-1-yl)acetylA54910.32
K56211.56
PC-312.01
Hep-G23.32
6o 3-fluoro-4-chlorophenylH4-(4-(trifluoromethyl)phenyl)piperazine-1-carbonylA54915.31
K5625.15
PC-318.72
Hep-G210.24
HEK-293 (Normal Cell)33.2
5-Fu (Control) ---A54920.34
K56225.17
PC-322.81
Hep-G215.66

Note: The data presented is a selection from a larger study for illustrative purposes. For a comprehensive understanding, please refer to the original publication.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are protocols for key in vitro assays used to evaluate the biological activity of the 3-amino-1H-indazole derivatives.

Antiproliferative Activity Assay (MTT Assay)[1][2]

This assay determines the cytotoxic effect of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The test compounds are dissolved in DMSO and then diluted with the culture medium to various concentrations. The cells are treated with these concentrations for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Cell Cycle Analysis[2]

This assay investigates the effect of the compounds on the cell cycle progression of cancer cells.

Materials:

  • Cancer cells (e.g., K562)

  • Propidium iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: K562 cells are treated with the test compound at various concentrations for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at 4°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing PI and RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)[2]

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the compounds.

Materials:

  • Cancer cells (e.g., K562)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: K562 cells are treated with the test compound at various concentrations for a specified period (e.g., 24 hours).

  • Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The populations of viable, early apoptotic, late apoptotic, and necrotic cells are quantified.

Visualizing Molecular Mechanisms and Workflows

To better understand the logical flow of the experimental process and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for In Vitro Evaluation cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis A Cancer Cell Lines (A549, K562, PC-3, Hep-G2) B Cell Seeding (96-well plates) A->B C Compound Treatment (Varying Concentrations) B->C D MTT Assay (Antiproliferative Activity) C->D E Cell Cycle Analysis (PI Staining) C->E F Apoptosis Assay (Annexin V/PI Staining) C->F G IC50 Determination D->G H Cell Cycle Distribution E->H I Quantification of Apoptosis F->I

Caption: Workflow for in vitro evaluation of 3-amino-1H-indazole derivatives.

Putative_Signaling_Pathway Putative Signaling Pathway Inhibition cluster_upstream Upstream Signaling cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) Proliferation Cell Proliferation RTK->Proliferation Apoptosis Apoptosis CellCycle Cell Cycle Arrest Indazole 3-Amino-1H-indazole Derivative Indazole->RTK Inhibition Indazole->Apoptosis Induction Indazole->CellCycle Induction

Caption: Putative mechanism of action for 3-amino-1H-indazole derivatives.

References

A Comparative Guide to the Kinase Selectivity of 3-Aminoindazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminoindazole scaffold has emerged as a privileged structure in the development of kinase inhibitors, forming the core of several clinically evaluated and approved drugs. Its ability to form crucial hydrogen bonds with the kinase hinge region makes it a versatile starting point for designing potent and selective inhibitors.[1] This guide provides a comparative analysis of the kinase selectivity profiles of various 3-aminoindazole-based inhibitors, supported by experimental data and detailed methodologies, to aid researchers in the selection and development of targeted kinase therapies.

I. Comparative Selectivity Profiles

The selectivity of kinase inhibitors is a critical determinant of their therapeutic efficacy and safety. Off-target activities can lead to unforeseen side effects or even provide opportunities for drug repositioning. The following tables summarize the inhibitory activities of several prominent 3-aminoindazole-based compounds against a panel of kinases.

Table 1: Potency of 3-Amino-1H-indazol-6-yl-benzamide Derivatives

A series of 3-amino-1H-indazol-6-yl-benzamides were designed to target the "DFG-out" inactive conformation of kinases.[2] These type II inhibitors have shown spectrum-selective inhibition of FLT3, PDGFRα, and c-Kit.[2][3]

CompoundFLT3 (EC50, nM)c-Kit (EC50, nM)PDGFRα T674M (EC50, nM)
4 1.83.21.6
11 2.54.12.3
15 15>1000>1000

Data extracted from cellular proliferation assays.[2]

Table 2: Profile of Entrectinib (a 3-Aminoindazole Derivative)

Entrectinib is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), c-ros oncogene 1 (ROS1), and pan-Tropomyosin Receptor Kinases (pan-TRKs).[4] Its development was optimized from an initial 3-aminoindazole hit.[4]

Kinase TargetIC50 (nM)
ALK 12
ROS1 7
TrkA 1
TrkB 3
TrkC 5

Data from biochemical assays.

Table 3: Activity of AKE-72, a Pan-BCR-ABL Inhibitor

AKE-72, a diarylamide 3-aminoindazole, demonstrates potent inhibition of both wild-type BCR-ABL and the T315I gatekeeper mutant, which confers resistance to many first and second-generation inhibitors.[5]

TargetIC50 (nM)
BCR-ABLWT < 0.5
BCR-ABLT315I 9

Data from in vitro kinase assays.[5]

Table 4: Selective IKKα Inhibitors

A series of aminoindazole-pyrrolo[2,3-b]pyridines have been developed as selective inhibitors of IKKα over the closely related IKKβ, which is crucial for dissecting the distinct roles of these isoforms in NF-κB signaling.[6][7]

CompoundIKKα (Ki, nM)IKKβ (Ki, nM)Selectivity (IKKβ/IKKα)
SU1261 1068068
SU1349 163352210

Data from in vitro binding assays.[7]

II. Experimental Protocols

A comprehensive understanding of an inhibitor's selectivity requires robust and standardized profiling methods. Below are detailed methodologies for key experiments commonly used to assess kinase inhibitor selectivity.

A. In Vitro Kinase Assay Panel (Radiometric Format)

This method is a gold standard for determining the potency of an inhibitor against a large number of purified kinases.[8]

Objective: To measure the IC50 value of a test compound against a broad panel of kinases.

Materials:

  • Purified recombinant kinases.

  • Specific peptide or protein substrates for each kinase.

  • Test compound (e.g., 3-aminoindazole inhibitor) stock solution in DMSO.

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).[8]

  • [γ-³³P]ATP.

  • ATP solution.

  • 384-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

  • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.[9]

  • Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

B. Cellular Proliferation Assays

These assays assess the ability of an inhibitor to block the growth of cancer cell lines that are dependent on the activity of a specific kinase.[2]

Objective: To determine the EC50 value of a test compound in a cellular context.

Materials:

  • Cancer cell lines with known kinase dependencies (e.g., MOLM13 for FLT3, Ba/F3 cells engineered to express specific kinases).[2]

  • Cell culture medium and supplements.

  • Test compound.

  • Cell proliferation reagent (e.g., CellTiter-Glo®).

  • 96-well or 384-well clear-bottom plates.

  • Luminometer.

Procedure:

  • Seed the cells in a multi-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound.

  • Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Add the cell proliferation reagent, which measures ATP levels as an indicator of cell viability.

  • Measure the luminescence signal using a luminometer.

  • Calculate the percent growth inhibition and determine the EC50 value.

C. Differential Scanning Fluorimetry (DSF)

DSF is a biophysical method that measures the thermal stability of a protein upon ligand binding, providing a rapid and inexpensive way to screen for inhibitors without the need for an activity assay.[10]

Objective: To identify compounds that bind to and stabilize a target kinase.

Materials:

  • Purified kinase.

  • Fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).

  • Test compound library.

  • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.

Procedure:

  • Mix the purified kinase, fluorescent dye, and test compound in a PCR plate.

  • Place the plate in a real-time PCR instrument.

  • Gradually increase the temperature and monitor the fluorescence. As the protein unfolds, it exposes hydrophobic regions, causing the dye to fluoresce.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

  • A shift in the Tm in the presence of a compound indicates binding and stabilization. The magnitude of the shift can be correlated with binding affinity.

III. Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.

Signaling Pathway Inhibition

The following diagram illustrates how a 3-aminoindazole-based inhibitor can block a signaling pathway by targeting a receptor tyrosine kinase (RTK).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3, c-Kit) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK Inhibitor 3-Aminoindazole Inhibitor Inhibitor->RTK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Proliferation Proliferation Transcription->Proliferation G cluster_assays In Vitro & Cellular Assays cluster_analysis Data Analysis & Next Steps A Synthesize & Purify 3-Aminoindazole Compound B Primary Screen: Single High Concentration (e.g., 10 µM) A->B Test Compound C Broad Kinase Panel (>400 kinases) B->C D Determine IC50 Values for 'Hits' C->D Identify Potent Interactions E Orthogonal Assays (e.g., DSF, Cellular Assays) D->E Confirm On-Target & Off-Target Activity F Analyze Selectivity Profile (e.g., Kinome Map) E->F G Lead Optimization F->G Structure-Activity Relationship

References

In Vivo Efficacy of 3-Amino-1H-indazole-6-carbonitrile Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, 3-Amino-1H-indazole-6-carbonitrile derivatives have emerged as a promising class of kinase inhibitors. This guide provides a comparative overview of the in vivo efficacy of several key derivatives and analogues that have progressed to preclinical and clinical studies. The data presented herein, supported by detailed experimental protocols and pathway visualizations, is intended to inform researchers, scientists, and drug development professionals on the current state of these potent anti-cancer agents.

Comparative In Vivo Efficacy of Indazole Derivatives

The following tables summarize the in vivo anti-tumor activity of prominent 3-Amino-1H-indazole derivatives and structurally related approved drugs, highlighting their efficacy in various cancer models.

Compound/DrugCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI) / EfficacyReference
Pazopanib Renal Cell Carcinoma (RCC)Human tumor xenografts in female Swiss nude mice10, 30, or 100 mg/kg, once or twice daily (oral gavage) for 21 daysUp to 99%[1]
Axitinib Nasopharyngeal Carcinoma (NPC)HK1-LMP1 human NPC xenograftNot specified in abstractSignificant tumor growth inhibition[2]
Axitinib GlioblastomaIntracranial U87 human glioma xenografts in miceDaily systemic administrationSignificantly extended survival[3]
Niraparib Ovarian Carcinoma (BRCA-mutant)MDA-MB-436 human tumor xenografts in mice25, 50, or 75 mg/kg, once daily for 28 days60%, 93%, and 107% respectively[4]
Niraparib Ovarian Carcinoma (BRCA-wild type)OVC134 human PDX model in mice40 mg/kg (reduced from 50 mg/kg), once daily58%[4]
CFI-400945 Triple-Negative Breast Cancer (TNBC)Xenograft modelsNot specified in abstractSignificant increase in survival to tumor endpoint[5]
Entrectinib ROS1-positive NSCLCNCI-H2228 human xenografts in nu/nu mice60 mg/kg, twice daily (oral) for 10 daysComplete regression[6][7]

Detailed Experimental Protocols

A critical component of evaluating in vivo efficacy is the detailed methodology employed in preclinical studies. Below are representative protocols for some of the highlighted indazole derivatives.

Pazopanib in Renal Cell Carcinoma Xenograft Model
  • Animal Model: Female Swiss nude mice were used for the study.

  • Tumor Implantation: Human renal cell carcinoma (RCC) tumor xenografts were established in the mice.

  • Treatment Groups: Animals were divided into groups and treated with pazopanib at doses of 10, 30, or 100 mg/kg.

  • Drug Administration: Pazopanib was administered once or twice daily via oral gavage for a duration of 21 days.

  • Efficacy Evaluation: Tumor growth was measured and compared to a vehicle-treated control group to determine the percentage of tumor growth inhibition. The RCC xenograft model was found to be the most sensitive to pazopanib, showing a maximal growth inhibition of 99%.[1]

Niraparib in Ovarian Carcinoma Patient-Derived Xenograft (PDX) Model
  • Animal Model: Immunodeficient mice were used to host patient-derived xenografts.

  • Tumor Implantation: Tumor fragments from high-grade serous ovarian carcinoma patients were implanted subcutaneously.

  • Treatment Groups: Mice bearing established tumors were randomized into treatment and control groups.

  • Drug Administration: Niraparib was administered by daily oral gavage at a dose of 50 mg/kg.[8]

  • Efficacy Evaluation: Tumor volume was monitored regularly. In a BRCA2-deficient PDX model, maintenance therapy with niraparib delayed tumor progression.[8]

Axitinib in Nasopharyngeal Carcinoma Xenograft Model
  • Animal Model: Not explicitly detailed in the abstract, but typically immunodeficient mice (e.g., nude or SCID) are used for xenograft studies.

  • Tumor Implantation: The human nasopharyngeal carcinoma cell line HK1-LMP1, which was found to be more sensitive to axitinib in vitro, was used to establish xenografts.

  • Treatment and Evaluation: Treatment with axitinib resulted in significant tumor growth inhibition.[2] In addition to a reduction in tumor size, axitinib also led to a decrease in microvessel density and induced extensive tumor necrosis, consistent with its anti-angiogenic mechanism.[2] No significant changes in the body weight of the mice were observed, suggesting good tolerability at the effective dose.[2]

Signaling Pathways and Mechanisms of Action

3-Amino-1H-indazole derivatives primarily exert their anti-cancer effects by inhibiting key protein kinases involved in cell proliferation, survival, and angiogenesis. Below are graphical representations of the signaling pathways targeted by these compounds.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Pazopanib Pazopanib Pazopanib->VEGFR Inhibits Axitinib Axitinib Axitinib->VEGFR Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PLK4_Inhibition_Workflow PLK4 PLK4 Kinase Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Regulates CFI_400945 CFI-400945 CFI_400945->PLK4 Inhibits Mitotic_Defects Mitotic Defects (Aneuploidy) Centriole_Dup->Mitotic_Defects Dysregulation leads to Cell_Death Cell Death Mitotic_Defects->Cell_Death Induces Radiation Radiation Therapy Radiation->Mitotic_Defects Induces

References

Head-to-Head Comparison: 3-Aminoindazole Inhibitors Versus Established Drugs in Kinase, PARP, and IDO1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of 3-aminoindazole-based inhibitors against known therapeutic agents, supported by experimental data and detailed methodologies.

The 3-aminoindazole scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of inhibitors targeting key enzymes implicated in cancer and immune regulation. This guide provides a head-to-head comparison of 3-aminoindazole derivatives against well-established drugs targeting various protein kinases, Poly (ADP-ribose) polymerase (PARP), and Indoleamine 2,3-dioxygenase 1 (IDO1). All quantitative data is presented in structured tables, accompanied by detailed experimental protocols for the cited assays to ensure reproducibility and facilitate informed decision-making in drug discovery and development.

Kinase Inhibition: A Battle for Selectivity and Potency

3-Aminoindazole-based compounds have demonstrated significant potential as inhibitors of a wide range of protein kinases, many of which are validated targets in oncology. Here, we compare the inhibitory activity of representative 3-aminoindazole derivatives with that of established multi-kinase and targeted inhibitors.

Comparative Inhibitory Activity Against Key Kinases
Inhibitor ClassCompound NameTarget KinasesIC50 (nM)
3-Aminoindazole Linifanib (ABT-869) KDR (VEGFR2), FLT1 (VEGFR1), FLT3, PDGFRβ4, 3, 4, 66[1]
Compound 28a c-Met1.8[1]
Known Drugs Sunitinib PDGFRβ, VEGFR2, c-Kit, FLT32, 9, 1, 19
Sorafenib VEGFR2, PDGFRβ, c-Kit, FLT3, B-RAF90, 20, 58, 57, 22
Pazopanib VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit10, 30, 47, 84, 74
Cabozantinib c-Met, VEGFR21.3, 0.035[2]
Crizotinib c-Met, ALK8, 24
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[3][4][5][6][7]

Objective: To quantify the potency of an inhibitor by measuring the amount of ATP remaining after a kinase reaction.

Materials:

  • Recombinant Kinase (e.g., c-Met, VEGFR2)

  • Kinase Substrate (specific for the kinase)

  • ATP (at a concentration close to the Km for the specific kinase)

  • Test Compounds (e.g., 3-aminoindazole inhibitors, known drugs)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted test compounds or DMSO (vehicle control) to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ATP Detection: Add the luminescent kinase assay reagent to each well. This reagent contains luciferase and luciferin, which react with the remaining ATP to produce a light signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_workflow Kinase Inhibition Assay Workflow prep Compound Dilution setup Kinase Reaction Setup (Kinase, Substrate, Buffer) add_inhibitor Add Inhibitor setup->add_inhibitor initiate Initiate with ATP add_inhibitor->initiate incubate Incubate initiate->incubate detect Add Luminescent Reagent (Luciferase, Luciferin) incubate->detect read Measure Luminescence detect->read analyze Calculate IC50 read->analyze

Luminescence-Based Kinase Assay Workflow

PARP Inhibition: Targeting DNA Damage Repair

Certain 3-aminoindazole derivatives have been developed as potent inhibitors of PARP, a critical enzyme in the base excision repair pathway. Their efficacy is compared here to that of clinically approved PARP inhibitors.

Comparative Inhibitory Activity Against PARP1 and PARP2
Inhibitor ClassCompound NamePARP1 IC50 (nM)PARP2 IC50 (nM)
3-Aminoindazole Niraparib (MK-4827) 3.8[8]2.1[8]
Known Drugs Olaparib 1-19[1]1-251[1]
Rucaparib 0.8-3.2[1]28.2[1]
Talazoparib ~0.5-1~0.2
Experimental Protocol: PARP Inhibition Assay (Colorimetric)

This protocol describes a method to measure the inhibitory activity of compounds on PARP enzyme function.[9]

Objective: To quantify the inhibition of PARP-catalyzed poly(ADP-ribosyl)ation of histone proteins.

Materials:

  • Recombinant PARP1 or PARP2 enzyme

  • Histone-coated microplate

  • Biotinylated NAD+

  • Activated DNA

  • Test Compounds (e.g., 3-aminoindazole PARP inhibitors, known drugs)

  • Assay Buffer

  • Streptavidin-HRP conjugate

  • Colorimetric Substrate (e.g., TMB)

  • Stop Solution

Procedure:

  • Compound Addition: Add serially diluted test compounds or vehicle control to the wells of the histone-coated plate.

  • Reaction Mixture: Prepare a reaction mixture containing the PARP enzyme, activated DNA, and biotinylated NAD+ in the assay buffer.

  • Initiation and Incubation: Add the reaction mixture to the wells and incubate to allow the PARP-catalyzed reaction to occur.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add Streptavidin-HRP conjugate, which binds to the biotinylated ADP-ribose chains incorporated onto the histones.

  • Color Development: Add the colorimetric substrate. The HRP enzyme catalyzes a color change.

  • Stopping the Reaction: Add a stop solution to halt the color development.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the PARP activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

cluster_parp PARP Signaling and Inhibition ssb Single-Strand Break parp PARP Activation ssb->parp par PAR Synthesis (Poly(ADP-ribose)) parp->par repair Recruitment of Repair Proteins par->repair ber Base Excision Repair repair->ber inhibitor 3-Aminoindazole PARP Inhibitor inhibitor->parp Inhibits

PARP-mediated DNA Repair and Inhibition

IDO1 Inhibition: Modulating the Tumor Microenvironment

Inhibitors of IDO1, an enzyme that suppresses T-cell function, represent a promising strategy in cancer immunotherapy. 3-Aminoindazole derivatives have also been explored for this target.

Comparative Inhibitory Activity Against IDO1
Inhibitor ClassCompound NameIDO1 IC50 (nM) (Enzymatic)IDO1 IC50 (nM) (Cellular)
3-Aminoindazole MMG-03583302 (mouse), 80 (human)[8]
Known Drug Epacadostat 71.8[10][11][12]~10[12]
Experimental Protocol: IDO1 Inhibition Assay (Cell-Based)

This protocol details a common method for assessing the inhibitory effect of compounds on IDO1 activity within a cellular context.[13]

Objective: To measure the reduction in kynurenine production in cells treated with an IDO1 inhibitor.

Materials:

  • Human cancer cell line expressing IDO1 (e.g., HeLa, SKOV-3)

  • Cell Culture Medium

  • Interferon-gamma (IFN-γ) to induce IDO1 expression

  • Test Compounds (e.g., 3-aminoindazole IDO1 inhibitors, known drugs)

  • Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • IDO1 Induction: Treat the cells with IFN-γ to induce the expression of the IDO1 enzyme.

  • Inhibitor Treatment: Add serial dilutions of the test compounds or vehicle control to the cells and incubate for a defined period (e.g., 24-48 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Kynurenine Detection: Add a reagent that reacts with kynurenine (a product of the IDO1-catalyzed reaction) to produce a colored product.

  • Data Acquisition: Measure the absorbance of the colored product using a microplate reader.

  • Data Analysis: The absorbance is proportional to the amount of kynurenine produced and thus to the IDO1 activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

cluster_ido1 IDO1 Pathway and Inhibition tryptophan Tryptophan ido1 IDO1 Enzyme tryptophan->ido1 kynurenine Kynurenine ido1->kynurenine tcell_suppression T-Cell Suppression kynurenine->tcell_suppression immune_evasion Tumor Immune Evasion tcell_suppression->immune_evasion inhibitor 3-Aminoindazole IDO1 Inhibitor inhibitor->ido1 Inhibits

IDO1-mediated Tryptophan Catabolism and Inhibition

Disclaimer: The experimental data presented in this guide are compiled from publicly available sources and are intended for comparative and informational purposes only. The IC50 values can vary depending on the specific assay conditions. Researchers are encouraged to consult the primary literature and perform their own experiments for definitive characterization of inhibitors.

References

A Comparative Guide to 3-Aminoindazole Derivatives as c-Met Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Met receptor tyrosine kinase, a crucial mediator of cell proliferation, survival, and motility, is a well-validated target in oncology.[1][2] Its aberrant activation is implicated in the progression of numerous cancers, making the development of potent and selective c-Met inhibitors a key focus of cancer drug discovery. This guide provides a comparative analysis of a promising 3-aminoindazole derivative, compound 28a , against established c-Met inhibitors: Crizotinib , Capmatinib , and Tepotinib . We present available experimental data on their biochemical and cellular activities, kinase selectivity, and provide detailed experimental methodologies for key assays to aid researchers in their evaluation of these compounds.

Introduction to 3-Aminoindazole Derivatives

A series of 3-amino-benzo[d]isoxazole and 3-aminoindazole-based compounds were designed and synthesized as potent tyrosine kinase c-Met inhibitors.[1] Among these, compound 28a emerged as a highly potent inhibitor in both enzymatic and cellular assays.[1] This guide will objectively compare the performance of this novel derivative with clinically relevant c-Met inhibitors.

Comparative Performance Data

The following tables summarize the key in vitro potency and selectivity data for the 3-aminoindazole derivative 28a and the comparator c-Met inhibitors.

Table 1: In Vitro Potency Against c-Met

CompoundClassBiochemical c-Met IC50 (nM)Cellular c-Met Inhibition (Cell Line)Cellular IC50 (µM)
Compound 28a 3-Aminoindazole1.8[1]EBC-1 (Lung Squamous Cell Carcinoma)0.18[1]
Crizotinib Multi-kinase Inhibitor~5-11NCI-H441 (Lung Adenocarcinoma)0.011
Capmatinib Selective c-Met Inhibitor0.13Lung Cancer Cell Lines0.0003 - 0.0007
Tepotinib Selective c-Met Inhibitor4A549 (Lung Carcinoma)0.006

Table 2: Kinase Selectivity Profile

CompoundSelectivity Highlights
Compound 28a Displayed "relatively good selectivity" against an in-house panel of 14 receptor tyrosine kinases.[1] Specific kinase panel data is not publicly available.
Crizotinib A multi-kinase inhibitor targeting ALK, ROS1, and c-Met.
Capmatinib Highly selective for c-Met, with over 10,000-fold selectivity against a large panel of human kinases.
Tepotinib Highly selective for c-Met, with >200-fold selectivity over a panel of other kinases including IRAK4, TrkA, Axl, IRAK1, and Mer.

Note on Data Availability: While compound 28a shows excellent potency, comprehensive kinase selectivity profiling data and in vivo efficacy and pharmacokinetic data are not publicly available. This represents a significant data gap in a direct comparison with the other well-characterized inhibitors.

Signaling Pathways and Experimental Workflows

c-Met Signaling Pathway

The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated include the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell proliferation, survival, and motility. c-Met inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing its activation and downstream signaling.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 Dimerization & Autophosphorylation cMet->P1 Activates RAS_MAPK RAS/MAPK Pathway P1->RAS_MAPK PI3K_AKT PI3K/AKT Pathway P1->PI3K_AKT STAT STAT Pathway P1->STAT Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Motility Cell Motility STAT->Motility Inhibitor 3-Aminoindazole Derivatives & Other Inhibitors Inhibitor->cMet Inhibits

Caption: The c-Met signaling cascade and the point of intervention for inhibitors.

Experimental Workflow for c-Met Inhibitor Validation

The preclinical validation of a c-Met inhibitor typically follows a structured workflow, progressing from initial biochemical screening to in vivo efficacy studies.

Experimental_Workflow Biochemical Biochemical Assay (Kinase IC50) Cellular Cell-Based Assays (Proliferation, p-Met) Biochemical->Cellular Selectivity Kinase Selectivity Profiling Cellular->Selectivity InVivo In Vivo Efficacy (Xenograft Models) Selectivity->InVivo PK Pharmacokinetics (ADME) InVivo->PK

Caption: A generalized workflow for the preclinical evaluation of c-Met inhibitors.

Detailed Experimental Protocols

In Vitro c-Met Kinase Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the purified c-Met kinase enzyme.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the c-Met kinase. The amount of phosphorylation is typically quantified using a luminescence-based method that measures the amount of ATP consumed during the reaction.

Materials:

  • Recombinant human c-Met kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (e.g., 3-aminoindazole derivatives) dissolved in DMSO

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 1 µL) of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.

  • Prepare a master mix containing the kinase buffer, recombinant c-Met kinase, and the substrate.

  • Initiate the kinase reaction by adding the master mix to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ATP detection reagent according to the manufacturer's protocol.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Cellular Proliferation Assay (MTT Assay)

Objective: To assess the effect of a c-Met inhibitor on the viability and proliferation of cancer cells with aberrant c-Met signaling.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified by measuring its absorbance.

Materials:

  • Cancer cell line with known c-Met activation (e.g., EBC-1)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Replace the existing medium with the medium containing the test compounds or vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting a dose-response curve.

Conclusion

The 3-aminoindazole derivative, compound 28a , demonstrates exceptional in vitro potency against the c-Met kinase, with an IC50 value in the low nanomolar range, comparable to or exceeding that of some clinically approved inhibitors.[1] Its performance in cellular assays further validates its potential as a c-Met targeted agent. However, a comprehensive assessment of its therapeutic potential is currently limited by the lack of publicly available data on its kinase selectivity profile and in vivo performance.

In contrast, Crizotinib, Capmatinib, and Tepotinib are well-characterized inhibitors with established efficacy and safety profiles. Capmatinib and Tepotinib, in particular, exhibit high selectivity for c-Met, which is a desirable characteristic for minimizing off-target effects.

For researchers and drug development professionals, the 3-aminoindazole scaffold represents a promising starting point for the development of novel c-Met inhibitors. Further investigation into the structure-activity relationship, optimization of the selectivity profile, and comprehensive in vivo evaluation of this chemical class are warranted to fully elucidate its therapeutic potential in the treatment of c-Met driven cancers.

References

A Comparative Guide to the Antiproliferative Activity of N-phenyl-1H-indazole-1-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the antiproliferative activity of various N-phenyl-1H-indazole-1-carboxamide derivatives, placing their performance in context with other relevant compounds. The data presented is compiled from published research and is intended for researchers, scientists, and drug development professionals.

Introduction

N-phenyl-1H-indazole-1-carboxamides represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potent antiproliferative activities against a range of cancer cell lines.[1][2] The indazole scaffold is a key feature in several approved and investigational anticancer agents.[3][4][5] This guide summarizes the in vitro efficacy of selected N-phenyl-1H-indazole-1-carboxamides, details the experimental protocols used for their evaluation, and illustrates their mechanism of action.

Quantitative Analysis of Antiproliferative Activity

The antiproliferative effects of various substituted N-phenyl-1H-indazole-1-carboxamides have been evaluated against a panel of human cancer cell lines. The following tables summarize the 50% growth inhibition (GI₅₀) and 50% inhibitory concentration (IC₅₀) values for key compounds.

Table 1: Antiproliferative Activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides

CompoundCancer Cell LineGI₅₀ (µM)Reference
10d SR (Leukemia)0.0153[1]
10e SR (Leukemia)< 1[1]
1c Colon Cancer Cell Lines0.041 - 33.6[2]
1c Melanoma Cell Lines0.041 - 33.6[2]
1c Mean GI₅₀1.90[2]

Table 2: Antiproliferative Activity of other Indazole Derivatives for Comparison

CompoundCancer Cell LineIC₅₀ (µM)Reference
6o (1H-indazole-3-amine derivative) K562 (Chronic Myeloid Leukemia)5.15[6]
6o (1H-indazole-3-amine derivative) HEK-293 (Normal Kidney)33.2[6]
5k (mercapto acetamide-derived) Hep-G2 (Hepatoma)3.32[7]
30l (1H-indazole-3-carboxamide) PAK1 (Enzyme Inhibition)0.0098[8]

Experimental Protocols

The antiproliferative activities summarized above were determined using established in vitro assays. Below are the detailed methodologies for the key experiments cited.

1. NCI-60 Human Tumor Cell Line Screen

This protocol, developed by the National Cancer Institute (NCI), is a standardized method for in vitro antiproliferative drug screening.

  • Cell Lines: A panel of 60 human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[1][2]

  • Assay Principle: The assay relies on the sulforhodamine B (SRB) protein stain to assess cell growth inhibition.

  • Procedure:

    • Cells are seeded in 96-well microtiter plates and incubated for 24 hours.

    • The test compounds are added at various concentrations, and the plates are incubated for an additional 48 hours.

    • Cells are fixed with trichloroacetic acid and stained with SRB.

    • The bound stain is solubilized with a TRIS base solution.

    • The absorbance is read on an automated plate reader at 515 nm.

  • Data Analysis: The GI₅₀ value, which is the concentration of the compound that causes a 50% reduction in the net protein increase, is calculated from dose-response curves.

2. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Cancer cells (e.g., K562, A549, PC-3, Hep-G2) are seeded in 96-well plates.[6][7]

    • After cell attachment, they are treated with different concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

    • MTT solution is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell viability, is determined from the dose-response curves.[6]

Mechanism of Action: Cell Cycle Arrest

Several active N-phenyl-1H-indazole-1-carboxamides exert their antiproliferative effects by inducing cell cycle arrest, particularly at the G0-G1 phase.[1][2] This is often associated with the modulation of key cell cycle regulatory proteins, such as the retinoblastoma protein (pRb).[1][2]

G cluster_0 G1 Phase cluster_1 G1/S Transition pRb_hypo Hypophosphorylated pRb E2F E2F pRb_hypo->E2F Binds and Inhibits S_Phase S Phase Entry E2F->S_Phase Promotes Transcription CyclinD_CDK46 Cyclin D / CDK4/6 CyclinD_CDK46->pRb_hypo Phosphorylates pRb_hyper Hyperphosphorylated pRb pRb_hyper->E2F Releases Indazole N-phenyl-1H-indazole- 1-carboxamides Indazole->CyclinD_CDK46 Inhibits

References

Safety Operating Guide

Safe Disposal of 3-Amino-1H-indazole-6-carbonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 3-Amino-1H-indazole-6-carbonitrile, a compound often used in pharmaceutical research. Adherence to these guidelines is critical due to the compound's potential hazards.

Hazard Profile and Safety Precautions

This compound is classified with the following hazards:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.[1][2]

  • Harmful if swallowed.[3]

The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[4] Therefore, it is crucial to handle it with the utmost care, utilizing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of potential dust formation, a respirator should be worn.[4]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through incineration or by engaging a licensed professional waste disposal service.[4]

1. Waste Collection and Storage:

  • Solid Waste: Collect waste this compound and any contaminated materials (e.g., filter paper, weighing boats) in a clearly labeled, sealed, and suitable container. Avoid creating dust during collection.[1][4]

  • Contaminated Labware: Glassware and other equipment that have come into contact with the compound should be thoroughly decontaminated. If decontamination is not feasible, the equipment should be disposed of as hazardous waste.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

2. Disposal through a Licensed Waste Disposal Service:

  • The most recommended and safest method is to contact a licensed professional waste disposal company.[4]

  • Provide the waste disposal service with a comprehensive Safety Data Sheet (SDS) for this compound to ensure they can handle and transport the waste in accordance with all regulations.

  • Follow all packaging and labeling requirements specified by the disposal company and relevant transportation regulations.

3. Disposal via Incineration:

  • If your institution has an approved chemical incinerator, this compound may be disposed of by burning.

  • The incinerator must be equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[4]

  • This process should only be carried out by trained personnel in a controlled environment, following all institutional and regulatory protocols.

4. Handling Spills:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.[4]

  • Wear appropriate PPE, including a respirator if dust is present.[4]

  • Carefully sweep or shovel the spilled material into a suitable container for disposal, avoiding the creation of dust.[1][4]

  • Prevent the spilled material from entering drains or waterways.[4]

Quantitative Data Summary

ParameterValueSource
CAS Number 267413-32-1[4]
Molecular Formula C8H6N4[4]
Molecular Weight 158.16 g/mol [4]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound waste_type Identify Waste Type start->waste_type ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat, Respirator waste_type->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect spill Accidental Spill? collect->spill spill_procedure Follow Spill Cleanup Procedure: - Evacuate & Ventilate - Sweep without creating dust - Collect in a sealed container spill->spill_procedure Yes disposal_decision Select Disposal Method spill->disposal_decision No spill_procedure->collect licensed_disposal Contact Licensed Waste Disposal Service disposal_decision->licensed_disposal Preferred Method incineration On-site Incineration (with afterburner and scrubber) disposal_decision->incineration If available & permitted package_label Package and Label According to Regulations licensed_disposal->package_label end End: Proper Disposal Complete incineration->end transfer Transfer to Disposal Service package_label->transfer transfer->end

Caption: Disposal workflow for this compound.

It is imperative to always consult your institution's specific safety guidelines and local regulations in conjunction with the information provided in the Safety Data Sheet. By following these procedures, you contribute to a safer laboratory environment and ensure responsible chemical waste management.

References

Essential Safety and Operational Guide for 3-Amino-1H-indazole-6-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for handling 3-Amino-1H-indazole-6-carbonitrile (CAS No. 267413-32-1). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling, use, and disposal of this compound.

Personal Protective Equipment (PPE)

To ensure the safety of laboratory personnel, the following personal protective equipment is mandatory when handling this compound. This is based on potential hazards including skin, eye, and respiratory irritation.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before each use.
Eyes Safety glasses with side shields or gogglesProvides crucial protection against splashes and airborne particles.
Face Face shieldTo be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing.
Body Laboratory coatA standard lab coat is required to protect against skin contact.
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The specific type of respirator should be determined by a formal risk assessment.[1]
Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Before commencing work, verify that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Wear all required PPE as detailed in the table above.

  • Avoid the formation of dust when handling the solid material.[1][3] Use appropriate tools, such as spatulas, for transferring the compound.

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke when using this product.[4]

3. In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • If the spill is small and you are trained to handle it, wear the appropriate PPE, including respiratory protection.

  • Avoid creating dust.[1] Sweep up the material and place it in a suitable, closed container for disposal.[1][3]

4. First Aid Measures:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • All waste materials containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.

2. Disposal Method:

  • This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Do not dispose of this compound down the drain or in regular trash.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow Guides

The following diagrams illustrate the key processes for handling and disposing of this compound.

Safe Handling Workflow for this compound A Preparation & Engineering Controls B Wear Full PPE A->B C Handle Compound in Fume Hood B->C D Accidental Spill? C->D E Follow Spill Cleanup Protocol D->E Yes F Proceed with Experiment D->F No G Decontaminate & Clean Up E->G F->G

Caption: Workflow for handling this compound.

Disposal Workflow for this compound A Collect Waste Material (Compound, Contaminated PPE, etc.) B Is waste properly segregated? A->B C Segregate into designated, labeled, sealed hazardous waste container B->C No D Store in a secure area B->D Yes C->D E Arrange for disposal by a licensed professional service D->E F Do NOT dispose down the drain or in regular trash E->F

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.